3-Methylcyclobutan-1-amine
Description
BenchChem offers high-quality 3-Methylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHDRVDLNQEOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634901 | |
| Record name | 3-Methylcyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-06-6, 20826-77-1 | |
| Record name | 3-Methylcyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89381-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS 89381-06-6 3-Methylcyclobutan-1-amine technical data
As a Senior Application Scientist, I approach the integration of cyclobutane derivatives into pharmaceutical pipelines not merely as a structural substitution, but as a calculated modulation of a drug candidate's thermodynamic and pharmacokinetic profile. The cyclobutane ring has emerged as a premier sp³-rich bioisostere for flat aromatic systems, offering a unique balance of rigidity, synthetic accessibility, and metabolic stability[1].
This technical whitepaper provides an in-depth analysis of 3-Methylcyclobutan-1-amine (CAS 89381-06-6) , detailing its physicochemical profiling, field-proven synthetic methodologies, and strategic applications in medicinal chemistry.
Physicochemical Profiling & Molecular Descriptors
Understanding the baseline metrics of 3-methylcyclobutan-1-amine is critical for predicting its behavior in complex synthetic workflows and biological systems. The compound is highly valued for its low lipophilicity and constrained geometry, which minimizes the entropic penalty upon target binding[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical / Synthetic Significance |
|---|---|---|
| CAS Number | 89381-06-6 | Primary identifier for the free base form[2]. |
| Molecular Formula | C₅H₁₁N | Defines the highly saturated, sp³-rich nature of the core. |
| Molecular Weight | 85.15 g/mol | Low molecular weight ideal for fragment-based drug discovery[3]. |
| XLogP3-AA | 0.6 | Highly hydrophilic; excellent for reducing overall drug LogP[3]. |
| Topological Polar Surface Area | 26 Ų | Optimal for membrane permeability and CNS penetration[3]. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | Provides a versatile handle for target protein interactions[3]. |
| Rotatable Bonds | 0 | Rigid structure locks the amine in a specific spatial orientation[3]. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 3-methylcyclobutan-1-amine typically proceeds via two primary routes, depending on the required stereochemical purity (cis/trans ratios) and precursor availability.
Pathway Visualization
Synthetic routes to 3-methylcyclobutan-1-amine via reductive amination and Curtius rearrangement.
Protocol A: Reductive Amination of 3-Methylcyclobutanone
This is the most scalable route for generating the amine, though it typically yields a diastereomeric mixture of cis and trans isomers[1],[4].
-
Step 1: Imine Formation. Dissolve 3-methylcyclobutanone (1.0 eq) in anhydrous methanol. Add an ammonia source (e.g., ammonium acetate, 10.0 eq) and Titanium(IV) isopropoxide (
, 2.0 eq). Stir at room temperature for 12 hours.-
Expertise & Causality:
is not merely a catalyst; it acts as a Lewis acid and a highly effective water scavenger. By coordinating with the carbonyl oxygen, it accelerates imine formation while removing the water byproduct, driving the equilibrium forward.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Self-Validating System: Do not proceed to Step 2 until GC-MS confirms >95% consumption of the ketone. Premature reduction will yield 3-methylcyclobutanol, a difficult-to-separate impurity.
-
-
Step 2: Reduction. Cool the reaction to 0°C. Slowly add Sodium borohydride (
, 1.5 eq) in portions. Stir for 4 hours, allowing the reaction to warm to room temperature. -
Step 3: Workup & Salt Formation. Quench with aqueous ammonia, filter through Celite to remove titanium dioxide salts, and extract with dichloromethane. To stabilize the volatile free base, bubble anhydrous HCl gas through the organic layer to precipitate 3-methylcyclobutan-1-amine hydrochloride (CAS 89381-07-7).
Protocol B: Curtius Rearrangement of 3-Methylcyclobutanecarboxylic Acid
When stereochemical fidelity is paramount (e.g., isolating pure cis- or trans-isomers), this pathway is superior[5].
-
Step 1: Acyl Azide Formation. Dissolve stereopure 3-methylcyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (
, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) at 0°C. -
Step 2: Thermal Rearrangement. Slowly heat the mixture to 80°C in the presence of tert-butanol (excess).
-
Expertise & Causality: Heating induces the loss of nitrogen gas (
), triggering a concerted migration of the cyclobutyl group to the electron-deficient nitrogen to form an isocyanate intermediate. Because the migrating group never fully detaches, the stereocenter at C3 is strictly preserved (100% stereoretention)[5]. The isocyanate is immediately trapped by tert-butanol to form the Boc-protected amine.
-
-
Step 3: Deprotection. Treat the Boc-protected intermediate with 4M HCl in dioxane at room temperature for 2 hours to quantitatively yield the amine hydrochloride salt.
Application in Medicinal Chemistry
Incorporating the 3-methylcyclobutylamine moiety into drug scaffolds provides a unique balance of structural rigidity and synthetic versatility.
Case Study: Aryl Imidazolyl Ureas for Acid Ceramidase Inhibition Recent advancements in the treatment of fibrotic diseases have utilized 3-methylcyclobutan-1-amine hydrochloride as a critical right-wing amine analog in the synthesis of potent acid ceramidase (aCDase) inhibitors[6].
-
Mechanism of Enhancement: By substituting flat, highly lipophilic aromatic rings with the 3-methylcyclobutyl group, researchers successfully lowered the overall LogP of the drug candidates. This reduction in lipophilicity translates to improved aqueous solubility and reduced off-target toxicity.
-
Conformational Locking: The constrained four-membered ring locks the urea linkage in a specific bioactive conformation, directly interacting with the target protein's active site while minimizing the entropic penalty typically associated with flexible alkyl chains[1],[6].
Handling, Safety, and Storage Protocols
The free base of 3-methylcyclobutan-1-amine is a volatile, corrosive liquid, whereas its hydrochloride salt (CAS 89381-07-7) is a stable, easy-to-handle powder.
Table 2: Safety & Handling Parameters
| Parameter | Specification / Protocol |
|---|---|
| Hazard Statements | H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas), P305+P351+P338 (Eye contact protocols). |
| Storage Conditions | Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative degradation and moisture absorption. |
| Self-Validating Safety Check | Always verify the integrity of the inert seal. If the normally white/off-white powder appears brown or clumped, it has absorbed atmospheric moisture and must be recrystallized prior to sensitive coupling reactions. |
References
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3-Methoxycyclobutanamine | 1234615-98-5 - Benchchem | benchchem.com | 1
-
3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock | achemblock.com | 2
-
3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem - NIH | nih.gov | 3
-
3-Methylcyclobutanamine hydrochloride | 89381-07-7 - Sigma-Aldrich | sigmaaldrich.com |
-
SUBSTITUTED 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS CASEIN KINASE 1 D/E INHIBITORS - Googleapis.com | googleapis.com |5
-
3-Hydroxycyclobutanone|CAS 15932-93-1|Supplier - Benchchem | benchchem.com | 4
-
Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases | ACS Omega | acs.org |6
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- 1. 3-Methoxycyclobutanamine | 1234615-98-5 | Benchchem [benchchem.com]
- 2. 3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock [achemblock.com]
- 3. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxycyclobutanone|CAS 15932-93-1|Supplier [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
3-Methylcyclobutan-1-amine: Physicochemical Profiling, Synthesis, and Applications in Fragment-Based Drug Discovery
Executive Summary
In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 3-Methylcyclobutan-1-amine has emerged as a highly valuable sp3-rich bioisostere. This technical guide provides an in-depth analysis of its physicochemical properties, molecular formula, molecular weight, and its strategic implementation in drug development. Furthermore, we outline self-validating synthetic protocols for its preparation and isolation.
Core Physicochemical Profiling
The fundamental properties of a chemical building block dictate its behavior in both synthetic workflows and biological systems. 3-Methylcyclobutan-1-amine exists primarily as a volatile free base, but for pharmaceutical handling, stability, and assay formulation, it is universally isolated and utilized as a hydrochloride salt[1].
The spatial orientation of the methyl group relative to the amine yields distinct cis and trans diastereomers, each presenting unique vectors for target binding.
Quantitative Data Summary
| Property | Free Base (3-Methylcyclobutan-1-amine) | Hydrochloride Salt |
| Molecular Formula | C₅H₁₁N[2] | C₅H₁₂ClN |
| Molecular Weight | 85.15 g/mol [2] | 121.61 g/mol |
| Exact Mass | 85.089 Da[2] | 121.066 Da |
| Topological Polar Surface Area | 26.0 Ų[2] | 26.02 Ų[1] |
| XLogP3-AA | 0.6[2] | 1.16[1] |
| Hydrogen Bond Donors | 1[2] | 2 (as ammonium ion) |
| Hydrogen Bond Acceptors | 1[2] | 1 |
Structural Significance in Drug Design
The integration of the 3-methylcyclobutylamine scaffold into active pharmaceutical ingredients (APIs) is driven by specific mechanistic causalities[3]:
-
Enhanced Metabolic Stability: The cyclobutane ring provides a rigid, three-dimensional framework that resists rapid oxidative metabolism compared to linear alkyl chains. Furthermore, the strategic placement of the methyl group at the 3-position provides steric shielding, protecting adjacent metabolically labile sites from Cytochrome P450 (CYP) mediated degradation[3].
-
Bioisosterism for Aromatic Rings: Flat aromatic rings often suffer from poor aqueous solubility and a propensity for off-target π-π stacking. Replacing these with an sp3-hybridized cyclobutane ring increases the three-dimensionality of the molecule, disrupting planar aggregation and significantly improving aqueous solubility.
-
Target Affinity: The primary amine serves as a crucial hydrogen-bond donor and acceptor, frequently utilized to anchor the molecule within kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets[3].
Caption: Pharmacokinetic optimization using the 3-methylcyclobutan-1-amine bioisostere.
Synthetic Methodologies
The most robust and scalable method for synthesizing 3-methylcyclobutan-1-amine is the reductive amination of 3-methylcyclobutan-1-one[3][4]. This pathway allows for the direct conversion of the ketone precursor into the primary amine.
The causality behind choosing reductive amination over other methods (such as nucleophilic substitution of a halide) lies in the avoidance of elimination side-reactions, which are highly prevalent in strained four-membered rings.
Caption: Synthetic workflow for 3-methylcyclobutan-1-amine via reductive amination.
Experimental Protocol: Reductive Amination & Salt Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific reagent choices and quality control steps to guarantee the purity and structural identity of the final C₅H₁₂ClN hydrochloride salt.
Step 1: Imine Condensation
-
Procedure: Dissolve 1.0 equivalent of 3-methylcyclobutan-1-one (MW: 84.11 g/mol )[4] in anhydrous methanol (0.2 M concentration). Add 10.0 equivalents of ammonium acetate.
-
Causality: A large excess of ammonium acetate is required to drive the equilibrium toward the primary imine and prevent the formation of secondary amine byproducts. Anhydrous conditions prevent premature hydrolysis of the transient imine intermediate.
-
Validation: Monitor the disappearance of the ketone via Thin-Layer Chromatography (TLC) using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
Step 2: Selective Reduction
-
Procedure: Cool the reaction mixture to 0 °C. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) in small portions. Stir for 12 hours, allowing the reaction to gradually reach room temperature.
-
Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in the slightly acidic environment created by ammonium acetate and selectively reduces the protonated iminium ion without reducing the unreacted ketone.
Step 3: Workup and Extraction
-
Procedure: Quench the reaction with 1 M aqueous NaOH to reach pH > 10. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The highly basic pH ensures the amine is completely deprotonated into its free base form (C₅H₁₁N, MW: 85.15 g/mol )[2], allowing it to partition efficiently into the organic phase.
Step 4: Hydrochloride Salt Formation (Self-Validating Step)
-
Procedure: Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add a 2.0 M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white solid and wash with cold ether.
-
Causality: The free base is volatile and prone to atmospheric oxidation and CO₂ absorption. Conversion to the hydrochloride salt (MW: 121.61 g/mol )[1] ensures long-term stability.
-
Validation (Quality Control):
-
NMR Spectroscopy: Perform ¹H-NMR in D₂O. The presence of a downfield shift for the cyclobutane protons adjacent to the amine confirms protonation. The integration of the methyl doublet will definitively validate the structural formula.
-
Mass Spectrometry (ESI-MS): Confirm the exact mass of the parent ion [M+H]⁺ at m/z 86.09[2].
-
References
-
3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 , PubChem - NIH. Available at:[Link]
Sources
difference between cis and trans 3-Methylcyclobutan-1-amine
An In-depth Technical Guide to the Stereochemical Differentiation of 3-Methylcyclobutan-1-amine Isomers
Abstract
The spatial arrangement of substituents on a cycloalkane scaffold is a critical determinant of molecular properties, profoundly influencing biological activity, physical characteristics, and spectroscopic signatures. This is particularly salient in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the structural and analytical differences between the cis and trans isomers of 3-Methylcyclobutan-1-amine. We will delve into the foundational principles of cyclobutane stereochemistry, compare the physicochemical properties of the isomers, and present detailed, field-proven protocols for their definitive differentiation using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important structural motif.
The Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes
Unlike their planar representations in textbooks, cyclobutane rings are not flat. To alleviate the torsional strain that would result from a planar conformation, the ring puckers into a "butterfly" shape.[1] This puckering creates two distinct types of substituent positions: axial and pseudo-axial/equatorial. The ring is in a state of dynamic equilibrium, rapidly flipping between two equivalent puckered conformations.[1][2]
In a 1,3-disubstituted cyclobutane like 3-Methylcyclobutan-1-amine, this puckering dictates the relative stability and geometry of the cis and trans isomers.
-
cis-isomer: The methyl and amine groups are on the same face of the ring. In the most stable conformation, both bulky substituents can occupy pseudo-equatorial positions, minimizing steric hindrance (1,3-diaxial interactions).[2]
-
trans-isomer: The methyl and amine groups are on opposite faces of the ring. This arrangement forces one substituent into a pseudo-equatorial position and the other into a more sterically hindered pseudo-axial position.[2]
Consequently, for many 1,3-disubstituted cyclobutanes, the cis isomer is the thermodynamically more stable of the two.
Caption: Relative stability of cis and trans isomers.
Comparative Physicochemical Properties
The difference in three-dimensional structure between cis- and trans-3-Methylcyclobutan-1-amine gives rise to distinct physical properties. While specific experimental data for each pure isomer is sparse in publicly available literature, trends can be inferred from analogous compounds.[3][4] The isomer with greater molecular symmetry and/or stronger intermolecular forces will typically have a higher melting point, while differences in polarity can affect boiling point and chromatographic retention times.
| Property | cis-3-Methylcyclobutan-1-amine | trans-3-Methylcyclobutan-1-amine | Rationale for Difference |
| Molecular Formula | C₅H₁₁N[5] | C₅H₁₁N[5] | Identical for both isomers. |
| Molecular Weight | 85.15 g/mol [5] | 85.15 g/mol [5] | Identical for both isomers. |
| Relative Stability | More stable[2] | Less stable[2] | The cis isomer allows both substituents to adopt pseudo-equatorial positions, minimizing steric strain. |
| Dipole Moment | Expected to be different | Expected to be different | The vector sum of bond dipoles will differ due to the distinct spatial arrangement of the polar C-N bond relative to the C-C bonds. |
| Boiling Point | Expected to be different | Expected to be different | Differences in dipole moment and molecular shape affect the strength of intermolecular forces (van der Waals and dipole-dipole). |
| pKa | Expected to be slightly different | Expected to be slightly different | The stereochemical environment can subtly influence the basicity of the amine group.[4] |
| Chromatographic Retention | Expected to be different | Expected to be different | Differences in polarity lead to differential partitioning between the stationary and mobile phases in GC and HPLC. |
Definitive Analytical Characterization
Differentiating between the cis and trans isomers requires analytical techniques sensitive to stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The puckered nature of the cyclobutane ring and the fixed relative orientation of the substituents in each isomer create unique magnetic environments for the ring protons and carbons.[1]
Causality Behind NMR Differentiation: The key principle is that the chemical shift (δ) of a nucleus and its spin-spin coupling constant (J) to a neighboring nucleus are highly dependent on the local electronic environment and the dihedral angle between them. Since the cis and trans isomers have different shapes and dihedral angles, their NMR spectra will be distinct.[6]
Hypothetical ¹H and ¹³C NMR Data Comparison:
| Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) |
| ¹H NMR: H1 (CH-NH₂) | Multiplet | Multiplet, different δ and J values |
| ¹H NMR: H3 (CH-CH₃) | Multiplet | Multiplet, different δ and J values |
| ¹H NMR: Ring CH₂ | Complex multiplets | Complex multiplets, different patterns |
| ¹H NMR: CH₃ | Doublet | Doublet, slightly different δ |
| ¹³C NMR: C1 (CH-NH₂) | Unique δ | Different δ |
| ¹³C NMR: C3 (CH-CH₃) | Unique δ | Different δ |
| ¹³C NMR: Ring CH₂ | Unique δ | Different δ (or two signals if non-equivalent) |
| ¹³C NMR: CH₃ | Unique δ | Different δ |
Experimental Protocol: NMR-Based Structure Elucidation
This protocol provides a self-validating workflow for the unambiguous assignment of the cis and trans isomers.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified isomer sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Acquire a ¹³C NMR spectrum (proton-decoupled).
- Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum. This experiment identifies protons that are coupled to each other (typically on adjacent carbons).[1]
- Acquire a two-dimensional HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates each proton signal with the carbon signal to which it is directly attached.[1]
- Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. This is the critical experiment for stereochemical assignment. It identifies protons that are close to each other in space, regardless of whether they are bonded.[7]
3. Data Analysis & Interpretation:
- Step 1 (¹H, ¹³C, HSQC): Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon.
- Step 2 (COSY): Use the COSY spectrum to trace the connectivity of the protons around the cyclobutane ring, confirming the basic carbon skeleton.
- Step 3 (NOESY - The Decisive Step):
- In the cis-isomer , a cross-peak should be observed between the protons of the methyl group (at C3) and the axial proton on the carbon bearing the amine group (C1), as they are on the same face of the ring and therefore in close spatial proximity.
- In the trans-isomer , this cross-peak will be absent or significantly weaker, as the methyl group and the amine group are on opposite faces of the ring. Instead, a NOE correlation might be seen between the methyl protons and an axial proton on an adjacent ring methylene (C2/C4).
// Define nodes
sample [label="Isomer Sample\n(cis or trans)", fillcolor="#F1F3F4", fontcolor="#202124"];
nmr [label="Acquire NMR Data\n(1H, 13C, COSY, HSQC, NOESY)", fillcolor="#FBBC05", fontcolor="#202124"];
assign [label="Assign Signals\n(HSQC, COSY)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
noesy [label="Analyze NOESY Spectrum\n(Through-Space Correlations)", fillcolor="#34A853", fontcolor="#FFFFFF"];
cis [label="cis Isomer Confirmed", shape=ellipse, fillcolor="#FFFFFF", penwidth=2, color="#34A853"];
trans [label="trans Isomer Confirmed", shape=ellipse, fillcolor="#FFFFFF", penwidth=2, color="#EA4335"];
// Define edges
sample -> nmr;
nmr -> assign;
assign -> noesy;
noesy -> cis [label=" NOE between\n CH3 and H1 protons"];
noesy -> trans [label=" Absence of NOE between\n CH3 and H1 protons"];
}
Caption: Analytical workflow for NMR-based isomer assignment.
Chromatographic Separation
The differences in polarity and volatility between the isomers allow for their separation using chromatographic techniques.
-
Gas Chromatography (GC): The less polar isomer or the one with the lower boiling point will typically elute first. Method development involves optimizing the temperature ramp and selecting a column with appropriate polarity.
-
High-Performance Liquid Chromatography (HPLC): Separation can be achieved on normal-phase (silica) or reverse-phase (e.g., C18) columns. The choice of mobile phase is critical. For amines, it is often necessary to add a small amount of a modifier like triethylamine to the mobile phase to prevent peak tailing.[8]
-
Supercritical Fluid Chromatography (SFC): This technique has proven effective for separating stereoisomers of similar amine-containing cyclobutane structures and is well-suited for both analytical and preparative-scale separations.[9]
Implications for Drug Development
In medicinal chemistry, the rigid, three-dimensional nature of the cyclobutane ring is an attractive scaffold for designing new therapeutic agents. However, the choice between a cis or trans isomer is not trivial. The specific orientation of the functional groups (the pharmacophore) determines how the molecule fits into a biological target, such as an enzyme's active site or a cell surface receptor.
-
Binding Affinity: One isomer may bind with high affinity, leading to the desired therapeutic effect, while the other may not fit the binding pocket at all.
-
Toxicity & Metabolism: The two isomers can be metabolized differently by the body, potentially leading to one being safe and the other toxic.
Therefore, the ability to synthesize the desired isomer selectively and to analytically confirm its stereochemical purity is paramount in the development of safe and effective pharmaceuticals.[9]
Conclusion
The cis and trans isomers of 3-Methylcyclobutan-1-amine, while sharing the same chemical formula and connectivity, are distinct chemical entities with different three-dimensional structures, stabilities, and physicochemical properties. Their differentiation is not merely an academic exercise but a critical requirement in fields like drug discovery and materials science. While physical properties and basic chromatography can suggest the presence of two isomers, only advanced spectroscopic techniques, particularly two-dimensional NMR, can provide definitive and unambiguous structural elucidation. The comprehensive analytical workflow detailed in this guide serves as a robust framework for researchers to confidently assign the stereochemistry of these and other substituted cyclobutane systems.
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N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics. Available at: [Link]
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Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. Available at: [Link]
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NMR studies of bipyrimidine cyclobutane photodimers. PubMed. Available at: [Link]
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NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]
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3-Amino-3-methylcyclobutan-1-ol. PubChem, National Institutes of Health. Available at: [Link]
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Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online. Available at: [Link]
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Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Available at: [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]
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3-Methylcyclobutan-1-one. PubChem, National Institutes of Health. Available at: [Link]
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Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. Available at: [Link]
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N-(2-cyclopropylpropyl)-3-methylcyclobutan-1-amine. PubChem, National Institutes of Health. Available at: [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
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Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Center for Biotechnology Information. Available at: [Link]
-
Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. Pearson. Available at: [Link]
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Cis–Trans Isomerism in Cycloalkanes. Vanderbilt University. Available at: [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Navigating the Solubility Landscape of 3-Methylcyclobutan-1-amine Hydrochloride: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Determination of 3-Methylcyclobutan-1-amine Hydrochloride Salt Solubility.
Theoretical Framework: Understanding the Solubility of Amine Hydrochloride Salts
3-Methylcyclobutan-1-amine hydrochloride is an organic salt formed from the reaction of a primary amine, 3-methylcyclobutan-1-amine, with hydrochloric acid.[1] This conversion from the free base to the hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility of drug candidates.[2][3] The underlying principle is the introduction of an ionic character to the molecule, which favors interactions with polar solvents like water.[4]
The solubility of this salt is primarily governed by the equilibrium between its solid, crystalline form and its dissociated ions in solution. Several factors can influence this equilibrium, including the intrinsic properties of the molecule, the choice of solvent, temperature, and pH.
Physicochemical Properties of 3-Methylcyclobutan-1-amine and its Hydrochloride Salt
| Property | 3-Methylcyclobutan-1-amine (Free Base) | 3-Methylcyclobutan-1-amine Hydrochloride |
| Molecular Formula | C5H11N[5] | C5H12N1Cl1 |
| Molecular Weight | 85.15 g/mol [5] | 121.61 g/mol |
| Physical Form | Not specified, likely a liquid at STP | Solid, powder[6] |
| General Solubility | Lower aliphatic amines are generally soluble in water.[7] | Amine salts are typically crystalline and readily soluble in water.[1][8] |
The hydrochloride salt's solid, crystalline nature and increased molecular weight are typical consequences of salt formation.[8] The key transformation is the protonation of the amine group, creating a positively charged ammonium ion and a chloride counter-ion, which significantly increases the molecule's polarity.[9]
Factors Influencing Solubility
A thorough understanding of the factors that modulate solubility is critical for designing effective experiments and formulations.
Solvent Polarity
The "like dissolves like" principle is paramount. As an ionic salt, 3-methylcyclobutan-1-amine hydrochloride is expected to exhibit its highest solubility in polar solvents, particularly water, due to favorable ion-dipole interactions.[10] Its solubility in non-polar organic solvents is anticipated to be significantly lower. For semi-polar solvents, the solubility will depend on the balance of polar and non-polar characteristics of the solvent.
pH of the Medium
The solubility of amine salts is highly pH-dependent.[11] In acidic to neutral aqueous solutions, the equilibrium will favor the protonated, more soluble ammonium form. However, in basic conditions (high pH), the addition of a strong base like sodium hydroxide can deprotonate the ammonium ion, liberating the free amine.[8] If the free amine has lower aqueous solubility, this can lead to precipitation.
Caption: Influence of pH on the solubility of amine hydrochloride salts.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔHsoln). For most solids dissolving in a liquid, the process is endothermic (ΔHsoln > 0), meaning solubility increases with temperature.[12][13] This can be explained by Le Chatelier's Principle, where adding heat to the system shifts the equilibrium towards the dissolution process.[12] However, in some cases, the dissolution can be exothermic, leading to decreased solubility at higher temperatures.[12] The temperature dependence for 3-methylcyclobutan-1-amine hydrochloride must be determined experimentally.
Common Ion Effect
If the solvent already contains a significant concentration of chloride ions (e.g., from another salt), the solubility of 3-methylcyclobutan-1-amine hydrochloride may be reduced. This is due to the common ion effect, which shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[14][15]
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Protocol:
-
Preparation: Add an excess amount of 3-methylcyclobutan-1-amine hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, buffered solutions at various pH levels). The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C for physiological relevance) using a shaker or rotator. The equilibration time should be sufficient to reach a steady state, typically 24-72 hours.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or another suitable technique.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
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Therapeutic Potential of 3-Methylcyclobutan-1-amine Derivatives: A Technical Whitepaper on sp³-Rich Bioisosteres in Modern Drug Discovery
Executive Summary
As the pharmaceutical industry shifts away from flat, high-logP aromatic compounds, the integration of sp³-rich aliphatic scaffolds has become a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently advocate for the use of cyclobutane derivatives to navigate the "Escape from Flatland" paradigm. Among these, 3-methylcyclobutan-1-amine and its substituted analogs (e.g., 3-methoxycyclobutanamine, 3-hydroxy-3-methylcyclobutan-1-amine) have emerged as highly versatile building blocks.
This whitepaper explores the structural rationale, mechanistic applications, and synthetic workflows associated with 3-methylcyclobutan-1-amine derivatives, specifically highlighting their critical role in developing potent targeted therapies such as MDM2-p53 protein-protein interaction (PPI) inhibitors and epigenetic BET bromodomain inhibitors.
Structural and Physicochemical Rationale
The causality behind selecting a 3-methylcyclobutyl moiety over a standard cyclopentyl, acyclic, or phenyl ring lies in its unique thermodynamic and pharmacokinetic profile:
-
Conformational Constraint: The rigid four-membered ring restricts the number of rotatable bonds, significantly reducing the entropic penalty upon target binding. This constraint is highly advantageous for optimizing precise ligand-receptor interactions.
-
Bioisosteric Replacement: Cyclobutanes serve as excellent sp³-rich bioisosteres for flat aromatic rings. By replacing a phenyl ring with a 3-methylcyclobutyl group, developers can lower the compound's lipophilicity (logP), thereby improving aqueous solubility and reducing off-target promiscuity.
-
Metabolic Stability: The introduction of a methyl or methoxy group at the 3-position of the cyclobutane ring sterically shields the scaffold from rapid oxidative metabolism by cytochrome P450 enzymes, extending the drug candidate's half-life.
In fragment-based drug discovery, the unambiguous differentiation of cis- and trans- isomers of these derivatives is a critical self-validating checkpoint, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy to map the spatial relationship between the 3-substituent and the amino group.
Mechanistic Applications in Targeted Therapies
Disruption of Protein-Protein Interactions: The MDM2-p53 Axis
The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2. Inhibiting this interaction restores p53's apoptotic function in cancer cells. Historically, achieving high in vivo efficacy with small-molecule MDM2 inhibitors was challenging due to poor pharmacokinetic properties.
The breakthrough development of MI-888 , a highly potent spirooxindole-based MDM2 inhibitor, leveraged trans-3-(tert-butyldimethylsilyloxy)-3-methylcyclobutanamine as a critical side-chain precursor. The incorporation of this constrained cyclobutane derivative yielded a compound with a
Fig 1. Mechanistic pathway of MDM2-p53 interaction and its targeted inhibition by MI-888.
Epigenetic Modulation: BET Bromodomain Inhibitors
Bromodomain and Extra-Terminal motif (BET) proteins are critical epigenetic readers. Designing potent, non-peptide inhibitors for BET bromodomains remains a significant challenge. 3-Methylcyclobutan-1-amine is frequently utilized as a primary amine building block in the parallel synthesis of novel BET inhibitors. By coupling this amine to a heterocyclic core, researchers generate compounds that successfully bind to BET bromodomains, inhibiting their activity in proliferative diseases and cancers 2.
Quantitative Data Summary
The table below summarizes the structure-activity relationship (SAR) improvements achieved by integrating cyclobutane derivatives into the spirooxindole scaffold, culminating in the discovery of MI-888.
| Compound | Side Chain Motif | MDM2 Binding Affinity ( | SJSA-1 Cell Growth ( | RS4;11 Cell Growth ( |
| MI-219 (Ref) | Acyclic Amine | > 5.0 | > 1.0 | > 1.0 |
| Compounds 3-6 | Cyclic Alcohol | 0.61 – 1.1 | 0.24 | 0.12 |
| MI-888 | 3-Methylcyclobutyl | 0.44 | < 0.1 | < 0.1 |
Data synthesized from in vitro profiling of MDM2-p53 interaction inhibitors.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-throughput scalability, the following protocols detail the integration of 3-methylcyclobutan-1-amine into complex drug scaffolds. The causality of each reagent choice is explicitly defined.
Protocol A: High-Throughput Amide Coupling for BET Inhibitors
Rationale: EDCI-HCl is selected as the coupling agent because its urea byproduct is highly water-soluble, allowing for a self-validating, clean phase separation during the aqueous workup without the need for immediate chromatography.
-
Preparation: Dissolve the core carboxylic acid intermediate and 3-methylcyclobutan-1-amine (e.g., 40 mg) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Condensation: Add EDCI-HCl to promote amide condensation. Stir the reaction mixture continuously for 12 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with a saturated aqueous
solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and concentrate on a rotary evaporator. -
Deprotection: Dissolve the remaining residue in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (e.g., 2 mL each). Stir for 3 hours at room temperature to cleave any Boc-protecting groups.
-
Purification: Concentrate the mixture and purify via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This step is critical for separating potential cis/trans isomers and yields the final BET inhibitor as a
salt (typical yields ~72%).
Fig 2. High-throughput parallel synthesis workflow for 3-methylcyclobutanamine-derived inhibitors.
Protocol B: Ring-Opening Adduct Formation for MDM2 Inhibitors
Rationale: Tetrahydrofuran (THF) is utilized as an aprotic solvent to facilitate the nucleophilic attack of the cyclobutanamine on the spirooxindole precursor while preventing solvolysis side reactions that occur in protic environments.
-
Reagent Assembly: To a round-bottom flask, add the spirooxindole precursor (e.g., 643 mg, 1.0 mmol) and trans-3-(tert-butyldimethylsilyloxy)-3-methylcyclobutanamine (0.10 g, 0.46 mmol).
-
Solvation & Reaction: Suspend the reagents in 10 mL of anhydrous THF. Stir the solution at room temperature for 12 hours.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude material using flash column chromatography to isolate the desired ring-opening adduct (typical yield: 0.36 g, 0.41 mmol). Confirm the stereochemistry of the cyclobutane ring via NMR prior to downstream processing.
References
- 3-Methoxycyclobutanamine | 1234615-98-5 Source: Benchchem URL
- US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same Source: Google Patents URL
- A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888)
- A Potent Small-Molecule Inhibitor of the MDM2–p53 Interaction (MI-888)
- 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 Source: PubChem - NIH URL
Sources
3-Methylcyclobutan-1-amine IUPAC name and synonyms
Technical Whitepaper: 3-Methylcyclobutan-1-amine as a Pharmacophore Scaffold
Executive Summary & Nomenclature
3-Methylcyclobutan-1-amine is a high-value aliphatic amine building block used in Fragment-Based Drug Discovery (FBDD).[1] Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane core offers a unique "puckered" conformation (butterfly angle ~25–35°), allowing precise vector positioning of substituents.
This scaffold is increasingly utilized to improve metabolic stability and oral bioavailability in lead optimization, serving as a bioisostere for piperidine or cyclohexylamine moieties.
Identity & Registry
| Parameter | Identifier / Value |
| IUPAC Name | 3-Methylcyclobutan-1-amine |
| Common Synonyms | (3-Methylcyclobutyl)amine; 3-Methylcyclobutanamine |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| SMILES | CC1CC(C1)N |
| Generic CAS | 89381-06-6 |
| Stereoisomer CAS | Cis: 20826-76-0 Trans (HCl): 2231666-45-6 |
Physicochemical Profile & Stereochemistry
The 1,3-substitution pattern on the cyclobutane ring creates two distinct geometric isomers: cis and trans.
-
Cis-isomer: The methyl and amino groups are on the same side of the ring plane.
-
Trans-isomer: The groups are on opposite sides.[1]
Critical Insight: The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions). This pucker dictates that 1,3-substituents adopt pseudo-equatorial or pseudo-axial positions, significantly influencing the binding affinity of the final drug molecule.
| Property | Value (Predicted/Typical) | Note |
| Boiling Point | ~85–90 °C | Volatile free base; handle in fume hood.[1] |
| Density | 0.81 g/cm³ | Less dense than water.[1] |
| pKa (Conj. Acid) | 9.5 – 10.5 | Typical for primary cycloalkylamines.[1] |
| LogP | ~0.6 | Hydrophilic; good solubility in polar organic solvents.[1] |
Synthetic Methodologies
The Challenge of Stereocontrol
Direct reductive amination of 3-methylcyclobutanone yields a mixture of cis and trans isomers (often favoring the thermodynamically stable isomer). For medicinal chemistry SAR (Structure-Activity Relationship) studies, isomerically pure material is required.[1]
Preferred Protocol: Curtius Rearrangement
The Curtius rearrangement is the "gold standard" methodology for this scaffold because it proceeds with complete retention of stereochemistry . If you start with pure trans-3-methylcyclobutanecarboxylic acid, you obtain pure trans-amine.[1]
Mechanism: Carboxylic Acid
Figure 1: The Curtius Rearrangement pathway ensures stereochemical fidelity.[1]
Detailed Experimental Protocol (DPPA Method)
Note: This protocol uses Diphenylphosphoryl azide (DPPA), avoiding the handling of explosive dry sodium azide.
Reagents:
-
trans-3-Methylcyclobutanecarboxylic acid (1.0 equiv)[1]
-
DPPA (1.1 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (t-BuOH) (Solvent/Reagent)[1]
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in anhydrous t-BuOH under nitrogen atmosphere. Add TEA and stir for 10 minutes at room temperature.
-
Rearrangement: Reflux the mixture (approx. 85°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the acid and formation of the Boc-protected amine (the isocyanate is trapped by t-BuOH in situ).
-
Deprotection: Cool to room temperature. Concentrate the solvent. Redissolve the residue in 4M HCl in dioxane and stir for 2 hours to remove the Boc group.
-
Isolation: Concentrate to dryness to obtain the amine hydrochloride salt.[1]
-
Self-Validation: The product should be a white solid. 1H NMR must show the cyclobutane methine protons shifting upfield compared to the acid precursor.
-
Medicinal Chemistry Applications
Bioisosterism and Vector Control
3-Methylcyclobutan-1-amine is frequently used to replace flexible propyl chains or larger piperidine rings.[1]
-
Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (P450) than linear alkyl chains.
-
Reduced Lipophilicity: Compared to a cyclohexyl group, the cyclobutane reduces the overall carbon count and LogP, potentially improving solubility.
Scaffold Selection Logic
Figure 2: Decision matrix for selecting cyclobutane scaffolds in lead optimization.
Safety and Handling
-
Volatility: The free base is volatile.[1] Always handle the free amine in a chemical fume hood. Storing as the Hydrochloride (HCl) or Tosylate (TsOH) salt is recommended for stability.
-
Hazards:
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
PubChem. (2025).[1] 3-Methylcyclobutan-1-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Ghosh, A. K., et al. (2018).[1] Curtius Rearrangement in Natural Product Synthesis. Journal of Organic Chemistry. [Link]
-
MySkinRecipes. (n.d.). Cyclobutane-based scaffolds in API synthesis. [Link]
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conformational analysis of 3-methylcyclobutane ring systems
An In-Depth Technical Guide to the Conformational Analysis of 3-Methylcyclobutane Ring Systems
Abstract
The cyclobutane moiety, a recurring motif in medicinally relevant compounds and complex molecular architectures, presents a unique conformational landscape that significantly influences molecular properties and biological activity.[1][2] Unlike its more rigid three-membered counterpart, cyclopropane, or the well-characterized six-membered cyclohexane, the four-membered cyclobutane ring exists in a dynamic equilibrium of non-planar, puckered conformations.[3][4] This guide provides a comprehensive exploration of the conformational analysis of 3-methylcyclobutane, a model system for understanding monosubstituted cyclobutanes. We will delve into the underlying principles governing its structure, the key experimental and computational methodologies for its characterization, and the practical application of this knowledge for researchers in organic chemistry, medicinal chemistry, and drug development.
The Fundamental Nature of the Cyclobutane Ring: A Balance of Strains
A planar cyclobutane would suffer from two primary types of strain: severe angle strain due to C-C-C bond angles of 90° (a significant deviation from the ideal sp³ tetrahedral angle of 109.5°) and substantial torsional strain from the eclipsing of all eight C-H bonds.[5][6] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[3][7][8] This puckering reduces the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to about 88°.[3] The overall ring strain in cyclobutane is approximately 110 kJ/mol, a value that underscores its inherent reactivity compared to strain-free systems like cyclohexane.[3]
The puckered ring is not static; it undergoes rapid interconversion between two equivalent puckered forms through a low-energy planar transition state.[9] The energy barrier for this ring inversion is very low, on the order of 6 kJ/mol (or about 1.5 kcal/mol), allowing for rapid equilibration at room temperature.[9][10]
Conformational Isomers of 3-Methylcyclobutane: The Axial vs. Equatorial Equilibrium
The introduction of a methyl group at the 3-position breaks the symmetry of the puckered ring, leading to two distinct diastereomeric conformations: the axial and the equatorial conformer.
-
Equatorial Conformer: The methyl group points away from the general plane of the ring, occupying a less sterically hindered position. This is analogous to the equatorial position in cyclohexane.
-
Axial Conformer: The methyl group is oriented more perpendicularly to the ring's plane, bringing it into closer proximity with the other ring atoms, particularly the axial hydrogen at the C1 position.
Energetically, the equatorial conformer is more stable than the axial conformer.[11] This preference is primarily due to unfavorable steric interactions in the axial conformer, specifically a pseudo-1,3-diaxial interaction between the axial methyl group and the axial hydrogen on the opposite carbon (C1). This steric clash is less severe than the 1,3-diaxial interactions in cyclohexane but is significant enough to dictate the conformational equilibrium.[12]
Caption: Ring inversion equilibrium in 3-methylcyclobutane.
Methodologies for Conformational Elucidation
A combination of experimental and computational techniques is required for a thorough conformational analysis.
Experimental Protocols
NMR is the most powerful technique for studying the solution-state conformation of cyclobutane derivatives.[13] The dynamic equilibrium between axial and equatorial conformers results in time-averaged NMR signals, whose parameters (chemical shifts and coupling constants) are a weighted average of the values for the individual conformers.
Key Observables:
-
¹H Chemical Shifts (δ): Protons in axial and equatorial positions experience different magnetic environments and thus have distinct chemical shifts. The substituent's orientation influences the shifts of all ring protons.[13]
-
Spin-Spin Coupling Constants (J): These provide invaluable stereochemical information.[14]
-
Vicinal Coupling (³JHH): The magnitude of the coupling between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[13]
-
Long-Range Coupling (⁴JHH): In cyclobutanes, the four-bond coupling between protons is highly diagnostic. The coupling between two equatorial protons (⁴Jeq-eq) is typically around 5 Hz, whereas the coupling between two axial protons (⁴Jax-ax) is close to 0 Hz.[14] This difference is a critical parameter for determining the predominant conformation.
-
Experimental Workflow for NMR Analysis:
-
Sample Preparation: Dissolve a pure sample of 3-methylcyclobutane in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) to a concentration of ~5-10 mg/mL in a standard 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum. This will provide the time-averaged chemical shifts and coupling constants.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Run a DQF-COSY experiment to establish ¹H-¹H spin systems and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, aiding in the unambiguous assignment of quaternary carbons and complex spin systems.
-
-
Spectral Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D data.
-
Extract all relevant coupling constants (³JHH and ⁴JHH) from the 1D ¹H spectrum. This may require spectral simulation for complex, second-order spectra.
-
Use the observed magnitude of the ⁴JHH couplings to determine the equilibrium position. A larger observed trans ⁴JHH coupling indicates a higher population of the conformer with an equatorial-equatorial relationship for those protons.
-
-
(Optional) Variable Temperature (VT) NMR: Acquire spectra at various temperatures. Lowering the temperature can slow the ring inversion, potentially allowing for the observation of individual conformers or shifts in the equilibrium constant (Keq), from which thermodynamic parameters (ΔH°, ΔS°) can be derived.[15][16]
X-ray Crystallography
X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17] It reveals precise bond lengths, bond angles, and the puckering of the ring, confirming the axial or equatorial preference in the crystal lattice.[18][19] It is crucial to recognize that crystal packing forces can sometimes trap a higher-energy conformer, and the solid-state structure may not represent the most stable conformation in solution.[20][21]
Vibrational Spectroscopy (IR & Raman)
Low-frequency Raman and Far-IR spectroscopy can directly probe the ring-puckering vibrational modes.[22] Analysis of the Q-branches in the Raman spectrum can be used to determine the asymmetric potential function for ring inversion and calculate the energy difference between the equatorial and axial forms.[11]
Computational Chemistry Protocols
Computational modeling is an essential partner to experimental analysis, providing insights into the energetics and geometries of the conformers.
Workflow for Computational Conformational Analysis:
-
Structure Generation: Build initial 3D structures of both the axial and equatorial conformers of 3-methylcyclobutane using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization on both conformers. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common and reliable choice.[14]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. The frequency data also allows for the calculation of zero-point vibrational energy (ZPVE) and thermal corrections to obtain Gibbs free energies (G).
-
Energy Comparison: Calculate the relative energy difference (ΔE or ΔG) between the axial and equatorial conformers. The Gibbs free energy difference (ΔG) is the most relevant value for comparison with solution-state experimental data.
-
ΔG = G(axial) - G(equatorial)
-
-
(Optional) NMR Parameter Calculation: For a more rigorous comparison with experimental data, NMR chemical shifts and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) for shifts and specialized DFT functionals for J-couplings.[14]
Caption: Computational workflow for conformational analysis.
Quantitative Data Summary
The energy difference between the equatorial and axial conformers of methylcyclobutane has been determined by various methods. This value, often referred to as the "A-value" in analogy to cyclohexane systems, quantifies the conformational preference.
| Method | ΔG (Equatorial preference) | Source |
| Low-Frequency Raman | 706 cal/mol (0.71 kcal/mol) | [11] |
| DFT/MM Calculations | 0.2 - 1.1 kcal/mol | [14] |
| Ab initio Calculation | 406 cal/mol (0.41 kcal/mol) | [11] |
Note: The exact energy difference can vary depending on the experimental conditions (solvent, temperature) and the level of theory used in computations.
Conclusion and Outlook
The conformational analysis of 3-methylcyclobutane reveals a dynamic system dominated by a puckered ring structure that rapidly inverts between axial and equatorial conformers. There is a clear and quantifiable energetic preference for the methyl group to occupy the less sterically hindered equatorial position.[11] A comprehensive understanding of this system is achieved through a synergistic approach, combining the power of solution-state NMR spectroscopy to probe the equilibrium and the precision of computational chemistry to model the underlying energetics.[23] For researchers in medicinal chemistry and drug development, a firm grasp of these principles is not merely academic; it is fundamental. The three-dimensional shape of a molecule, dictated by these subtle conformational preferences, governs its ability to interact with biological targets, ultimately defining its efficacy and pharmacological profile.[2]
References
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]
-
Wiberg, K. B., et al. (2005). Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. ResearchGate. Available at: [Link]
-
Wiberg, K. B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. Available at: [Link]
-
Laatikainen, R., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]
-
Wiberg, K. B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. Available at: [Link]
-
Fiveable. (2025). Puckered Conformation Definition. Available at: [Link]
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Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules. Available at: [Link]
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Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. Available at: [Link]
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Wiberg, K. B., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. Available at: [Link]
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Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]
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Carreira, E. M., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]
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Carreira, E. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]
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Durig, J. R., & Little, T. S. (1986). Spectra and structure of small ring compounds. XLVIII. Conformational stability of methylcyclobutane from low frequency Raman. The Journal of Chemical Physics. Available at: [Link]
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Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]
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Whitepaper: Advanced Safety, Handling, and Synthetic Integration of 3-Methylcyclobutan-1-amine
Executive Summary & Pharmacological Relevance
In modern drug discovery, the incorporation of high-sp³ character motifs is a proven strategy to improve the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 3-Methylcyclobutan-1-amine (3-MCBA) and its hydrochloride salt have emerged as critical building blocks in this domain. The cyclobutane ring offers a conformationally restricted vector for substituents, making it a highly valuable bioisostere for linear alkyl amines. Notably, 3-MCBA is utilized in the synthesis of advanced therapeutics, including highly selective BET bromodomain inhibitors designed for oncology applications ()[1].
However, the primary amine moiety presents specific chemical hazards. This technical guide transcends a standard Safety Data Sheet (SDS), providing researchers with a mechanistic understanding of 3-MCBA’s toxicity, physicochemical dynamics, and field-proven protocols for safe handling and synthetic integration.
Physicochemical Profiling & Structural Dynamics
Understanding the physical state of 3-MCBA is the first step in hazard mitigation. In its free base form, 3-MCBA is a volatile, flammable liquid. To enhance benchtop stability and mitigate inhalation risks, it is predominantly commercialized and handled as a hydrochloride salt (e.g., trans-3-methylcyclobutan-1-amine hydrochloride)[2][3].
Table 1: Comparative Physicochemical Properties
| Property | Free Base (3-MCBA) | Hydrochloride Salt (3-MCBA·HCl) |
| CAS Number | 89381-06-6[4] | 2231666-45-6[3] |
| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN |
| Molecular Weight | 85.15 g/mol [4] | 121.61 g/mol [3] |
| Physical State | Liquid (Volatile) | Solid (Crystalline Powder) |
| Topological Polar Surface Area | 26.0 Ų[4] | ~26.0 Ų (excluding counterion) |
| Handling Challenge | High volatility, flammability | Hygroscopicity, dust aerosolization |
Toxicological Mechanisms & Hazard Mitigation
Standard SDS documentation lists hazards without explaining the underlying chemistry. As a Brønsted-Lowry base and a potent nucleophile, the primary amine is the primary driver of 3-MCBA's toxicity profile ()[4].
Table 2: GHS Hazard Classifications & Mechanistic Causality
| GHS Code | Hazard Description | Chemical Causality & Mechanism of Action |
| H302 | Harmful if swallowed | The low molecular weight allows rapid GI absorption. Systemic basicity disrupts localized cellular pH gradients, leading to acute cytotoxicity[3]. |
| H315 | Causes skin irritation | The lone electron pair on the nitrogen abstracts protons from tissue water, generating localized hydroxide (OH⁻) ions that saponify epidermal lipid bilayers[3]. |
| H319 | Causes serious eye irritation | Similar to H315, the localized alkaline environment causes rapid denaturation of corneal proteins, leading to opacity and tissue damage[3]. |
| H335 | May cause respiratory irritation | Inhalation of free-base vapor or HCl salt dust introduces the nucleophile directly to mucosal membranes, causing severe inflammatory responses[3]. |
PPE & Engineering Controls
-
Gloves: Nitrile gloves are mandatory. The lipophilic cyclobutane ring enhances permeation through standard latex, while the basic amine accelerates the degradation of the glove matrix.
-
Ventilation: Always handle the HCl salt powder in a certified fume hood to prevent the aerosolization of H335-classified dust[3].
Field-Proven Experimental Protocols
To ensure scientific integrity, every procedure involving 3-MCBA must be a self-validating system . The following protocols detail not only the steps but the chemical logic and validation metrics required for safe execution.
Protocol 1: In Situ Free-Basing & Amidation (Self-Validating Workflow)
Context: Because the HCl salt is unreactive toward electrophiles, the free base must be liberated in situ during synthesis.
-
Preparation & Weighing: Weigh 3-MCBA·HCl in a dry environment. Causality: The salt is hygroscopic; ambient moisture absorption will skew stoichiometric calculations and introduce water, which competes as a nucleophile in downstream reactions.
-
Solubilization: Dissolve the salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
In Situ Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively abstracts the proton from the 3-MCBA ammonium salt to liberate the primary amine without competing for the electrophile later in the reaction.
-
Electrophile Addition: Slowly add the activated carboxylic acid or acyl chloride at 0°C to control the exothermic amidation.
-
System Validation (LCMS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The system validates itself when the 3-MCBA peak (
86.1 [M+H]⁺) completely disappears, correlating directly with the appearance of the target product mass. This confirms that the hazardous free amine has been fully consumed and covalently neutralized.
Protocol 2: Emergency Decontamination & Spill Quenching
Context: Accidental spills of the HCl powder or liberated free base require immediate, chemically logical neutralization.
-
Containment: Immediately cover the spill with an inert, non-combustible absorbent (e.g., sand or vermiculite). Causality: This physically traps the substance, preventing the spread of the liquid base or the aerosolization of the salt dust.
-
Chemical Quenching: Slowly apply a dilute acidic solution (e.g., 1M Citric Acid or 1M HCl) over the absorbent. Causality: The acid undergoes a rapid neutralization reaction with any free amine, converting it back into a highly water-soluble, non-volatile salt, thereby eliminating inhalation and severe dermal hazards.
-
Mechanical Cleanup: Sweep the neutralized slurry into a designated, clearly labeled hazardous waste container using non-sparking tools.
-
System Validation (pH Swab): Swab the decontaminated benchtop area with a wetted pH indicator strip. A reading of pH 6–7 definitively validates that the basic amine has been completely neutralized and the area is safe for normal use.
Exposure Response & Mitigation Pathway
The following diagram maps the logical flow of emergency response following an accidental exposure to 3-MCBA, emphasizing the mechanistic reasoning behind each mitigation step.
Workflow for 3-MCBA exposure response, detailing mechanistic mitigation and pH validation.
References
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National Center for Biotechnology Information (PubChem). "3-Methylcyclobutan-1-amine | C5H11N | CID 23547760". PubChem Database. URL:[Link]
- Wang, L. et al. "BET bromodomain inhibitors and therapeutic methods using the same." U.S. Patent US9675697B2, issued June 13, 2017.
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Methodological & Application
Introduction: The Value of the Cyclobutane Motif in Drug Discovery
An Application Note for the Synthesis of 3-Methylcyclobutan-1-amine from 3-methylcyclobutanone
Topic: Synthesis of 3-Methylcyclobutan-1-amine from 3-methylcyclobutanone Audience: Researchers, scientists, and drug development professionals.
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional scaffold can impart favorable pharmacological properties, including improved metabolic stability, receptor binding affinity, and lipophilicity. 3-Methylcyclobutan-1-amine, in particular, serves as a critical building block for a variety of pharmaceutical candidates, finding application in the development of agents with anti-tumor and anti-inflammatory effects.[1][2] This guide provides a comprehensive overview and a detailed protocol for the synthesis of this key intermediate from 3-methylcyclobutanone via direct reductive amination, a robust and widely utilized transformation in organic synthesis.[3]
Reaction Overview: The Mechanism of Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds in two main stages:
-
Iminium Ion Formation: The process begins with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the carbonyl carbon of the ketone. This forms a transient hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield a protonated imine, known as an iminium ion.[6]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the target amine.[6]
A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone.[7][8]
Caption: The two-stage mechanism of reductive amination.
Comparative Analysis of Common Reducing Agents
The choice of reducing agent is critical to the success of a reductive amination. While several options exist, they differ significantly in terms of selectivity, safety, and operational simplicity.
| Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over ketones/aldehydes.[5][7] Can be used in a one-pot procedure.[7] Tolerates a wide range of functional groups.[9] | Moisture-sensitive.[10] | The reagent of choice for most applications due to its high selectivity and ease of use.[11][12] Often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at controlled pH (6-8).[13] Stable in protic solvents like methanol. | Highly toxic ; can release hydrogen cyanide (HCN) gas under acidic conditions.[8][14] Reactions can be sluggish.[13] | Historically common, but its use is declining due to significant safety concerns.[8] Safer alternatives like NaBH(OAc)₃ are now preferred. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone or aldehyde, leading to alcohol byproducts if not used carefully.[10][12] | Requires a two-step (indirect) procedure where the imine is pre-formed before the reducing agent is added.[9][10] |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Economical and scalable.[13] Generates minimal waste. | Can reduce other functional groups (e.g., C=C bonds, nitro groups). Requires specialized high-pressure equipment.[13] | Excellent for large-scale industrial synthesis but less convenient for lab-scale discovery chemistry.[4] |
Based on this analysis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent for this protocol due to its superior selectivity, safety profile, and operational convenience for a one-pot synthesis.[7][9][12]
Detailed Experimental Protocol
This protocol describes the direct reductive amination of 3-methylcyclobutanone using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Methylcyclobutanone | C₅H₈O | 84.12 | 1.00 g | 11.89 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 2.75 g | 35.67 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.78 g | 17.83 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~30 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | - | ~90 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclobutanone (1.00 g, 11.89 mmol) and ammonium acetate (2.75 g, 35.67 mmol).
-
Solvent Addition: Add 40 mL of 1,2-dichloroethane (DCE). Stir the mixture at room temperature under a nitrogen or argon atmosphere for 20-30 minutes to facilitate initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.78 g, 17.83 mmol) to the suspension in portions over 5-10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed (typically 4-12 hours).[11][15]
-
Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-Methylcyclobutan-1-amine can be purified by fractional distillation under reduced pressure or by silica gel column chromatography to obtain the final product as a clear liquid.
Caption: Experimental workflow for the synthesis of 3-Methylcyclobutan-1-amine.
Product Characterization
Confirming the identity and purity of the final product is essential. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary method for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the methyl group, the cyclobutane ring protons, and the amine (N-H) protons. The N-H signal is typically broad and its chemical shift can vary; it will disappear upon D₂O exchange.[16][17][18] The proton on the carbon bearing the amine group will be deshielded.[17][18]
-
¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded and appear in the 40-60 ppm range.[19]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the sample and confirming its molecular weight.[15][20] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of 3-Methylcyclobutan-1-amine (C₅H₁₁N, MW = 85.15 g/mol ).
Safety and Handling
-
3-Methylcyclobutanone: Flammable liquid. Handle in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Water-reactive. Releases flammable gas upon contact with water. It is an irritant; avoid contact with skin and eyes.
-
1,2-Dichloroethane (DCE): A toxic and carcinogenic solvent. All operations must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work-up: The quenching step with sodium bicarbonate should be performed slowly and carefully to control the effervescence from the decomposition of excess reducing agent.
Conclusion
This application note provides a reliable and detailed guide for the synthesis of 3-Methylcyclobutan-1-amine from 3-methylcyclobutanone. The featured one-pot reductive amination using sodium triacetoxyborohydride offers a safe, efficient, and selective method suitable for research and drug development laboratories. By following the outlined protocol and safety precautions, researchers can confidently produce this valuable chemical building block for further synthetic applications.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
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Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Synthetic Communications, 53(4), 345-353. [Link]
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Schäffer, M., Dieckmann, S., Pütz, M., Kohles, T., Pyell, U., & Zimmermann, R. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS. Forensic Science International, 233(1-3), 201–211. [Link]
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Comprehensive Guide to 3-Methylcyclobutan-1-amine as a Strategic Pharmaceutical Intermediate
As drug discovery shifts toward highly optimized, low-molecular-weight architectures, aliphatic cyclic amines have largely replaced linear alkyl chains to improve pharmacokinetic profiles. 3-Methylcyclobutan-1-amine (CAS: 89381-06-6) has emerged as a critical pharmaceutical intermediate.
This application note provides a deep dive into the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for integrating 3-methylcyclobutan-1-amine into modern drug discovery pipelines.
Strategic Rationale & Mechanistic Insights
The selection of 3-methylcyclobutan-1-amine over traditional aliphatic amines (e.g., isopropylamine or tert-butylamine) is driven by three fundamental principles of medicinal chemistry:
-
Conformational Rigidity & Entropic Penalty : The cyclobutane ring restricts the conformational freedom of the molecule. When the drug binds to its target receptor, the loss of entropy is minimized compared to a flexible alkyl chain, directly translating to higher binding affinity (lower
). -
Metabolic Stability : The cyclic structure shields the
-carbon from rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes. -
Lipophilic Anchoring : The methyl substitution on the cyclobutane ring provides a precise lipophilic vector (XLogP3 = 0.6) that enhances membrane permeability without drastically inflating the molecular weight[1].
Key Therapeutic Applications
-
BET Bromodomain Inhibitors : Bromodomains (BRD2, BRD3, BRD4) are epigenetic readers that recognize acetylated lysine residues. 3-Methylcyclobutan-1-amine is utilized to synthesize non-peptide inhibitors via amide condensation, creating a steric and electronic profile that perfectly mimics acetyl-lysine, thereby disrupting oncogenic transcription in cancers like breast cancer[2].
-
Acid Ceramidase (aCDase) Inhibitors : aCDase hydrolyzes ceramide into sphingosine, tipping the "sphingolipid rheostat" toward cell survival (via Sphingosine-1-Phosphate). Aryl imidazolyl ureas synthesized from 3-methylcyclobutan-1-amine potently inhibit aCDase, restoring pro-apoptotic ceramide levels to treat fibrotic diseases and melanoma[3].
-
Spiro-oxindole MDM2 Antagonists : By incorporating this amine into the spiro-oxindole scaffold, researchers can effectively block the p53-MDM2 protein-protein interaction, restoring the tumor suppressor function of p53 in various malignancies[4].
Physicochemical Data & Drug-Likeness
Understanding the baseline properties of the intermediate is crucial for predicting the behavior of the final active pharmaceutical ingredient (API). The following data demonstrates its ideal profile for Lipinski Rule of 5 compliance.
| Property | Value | Impact on Drug Design |
| Molecular Weight | 85.15 g/mol [1] | Highly atom-efficient; leaves ample "molecular weight budget" for the rest of the API scaffold. |
| XLogP3-AA | 0.6[1] | Optimal lipophilicity for passive membrane diffusion without causing non-specific protein binding. |
| Topological Polar Surface Area | 26 Ų[1] | Low TPSA ensures excellent blood-brain barrier (BBB) penetration if required by the target profile. |
| H-Bond Donors / Acceptors | 1 / 1[1] | Provides a highly directional hydrogen bonding vector for target engagement. |
| Rotatable Bonds | 0[1] | Zero rotatable bonds confirm absolute conformational rigidity. |
Synthetic Workflow & Target Integration
The versatility of 3-methylcyclobutan-1-amine allows it to act as a nucleophile across various electrophilic centers, leading to distinct therapeutic classes.
Fig 1. Synthetic workflows and therapeutic targets of 3-Methylcyclobutan-1-amine.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is provided for every major reagent choice to ensure you can troubleshoot and optimize based on your specific scaffold.
Protocol A: Amide Condensation for BET Bromodomain Inhibitors
This protocol utilizes standard peptide coupling chemistry to append the cyclobutane moiety to a heterocyclic core.
Causality of Reagent Selection: EDCI-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over DCC because its urea byproduct is highly water-soluble. This allows for a clean separation during the aqueous workup, preventing the need for an intermediate column chromatography step before deprotection[2].
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid intermediate (e.g., 0.1 mmol) in anhydrous Dichloromethane (DCM). Add EDCI-HCl (1.5 eq) and HOBt (1.2 eq) to form the active ester. Stir for 15 minutes at room temperature under an inert N₂ atmosphere.
-
Coupling: Add 3-methylcyclobutan-1-amine (40 mg, excess) to the reaction mixture[2]. If using the hydrochloride salt of the amine, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base in situ. Stir the reaction mixture for 12 hours at room temperature[2].
-
Quenching & Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize any unreacted acid and remove the EDCI-urea byproduct[2]. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL)[2]. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate on a rotary evaporator[2].
-
Deprotection (If Applicable): If the intermediate contains a Boc-protecting group, dissolve the remaining residue in a 1:1 mixture of Trifluoroacetic Acid (TFA) (2 mL) and DCM (2 mL)[2]. Stir for 3 hours at room temperature, then concentrate under reduced pressure[2].
-
Validation & Purification: Purify the crude residue via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA to afford the pure compound as a TFA salt[2]. Verify mass via LC-MS.
Protocol B: Isocyanate Chemistry for Acid Ceramidase (aCDase) Inhibitors
This protocol synthesizes aryl imidazolyl ureas, requiring strict stereochemical control.
Causality of Reagent Selection: The reaction between an amine and an isocyanate is typically fast, but the steric bulk of the 3-methylcyclobutane ring can hinder nucleophilic attack. Pyridine is used both as a solvent and a base, while DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst to accelerate the formation of the urea linkage[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve the target aryl isocyanate (1.0 eq) in anhydrous Pyridine. Add a catalytic amount of DMAP (0.1 eq)[3].
-
Coupling: Slowly add 3-methylcyclobutan-1-amine hydrochloride (1.2 eq)[3]. The pyridine will act as the base to generate the free amine. Stir the mixture at 40°C for 4–6 hours, monitoring the disappearance of the isocyanate peak via IR spectroscopy (approx. 2270 cm⁻¹) or TLC.
-
Workup: Concentrate the mixture under high vacuum to remove pyridine. Redissolve in DCM and wash with 1N HCl to remove DMAP and residual pyridine, followed by brine. Dry and concentrate.
-
Stereochemical Resolution (Critical Step): The 3-methylcyclobutane ring introduces cis/trans isomerism. Because biological targets like aCDase are highly stereospecific, standard silica gel column chromatography is often insufficient. Purify the crude product using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase to isolate the specific stereoisomer (e.g., yielding the target as a white solid)[3].
-
Validation: Confirm the relative stereochemistry and purity using ¹H NMR (400 MHz, CDCl₃) and 2D NOESY experiments[3].
References
-
Benchchem : 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride Preparation Methods. Benchchem. 5
-
US9675697B2 : BET bromodomain inhibitors and therapeutic methods using the same. Google Patents. 2
-
US8629141B2 : Spiro-oxindole MDM2 antagonists. Google Patents.4
-
PubChem - NIH : 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760. National Center for Biotechnology Information. 1
-
ACS Omega : Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases. American Chemical Society. 3
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Application Notes and Protocols for Peptide Coupling Reactions with 3-Methylcyclobutan-1-amine
Introduction: Navigating the Challenges of Sterically Encumbered Cycloalkylamines in Peptide Synthesis
In the landscape of modern medicinal chemistry and drug development, the incorporation of unique and structurally diverse building blocks is paramount for the exploration of novel chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 3-Methylcyclobutan-1-amine, with its constrained four-membered ring and a methyl substituent, represents a valuable scaffold for introducing conformational rigidity and tailored lipophilicity into peptide-based therapeutics. However, the very features that make this amine an attractive design element also present significant challenges in the context of peptide synthesis. The secondary amine, situated on a sterically demanding cyclobutane ring, exhibits reduced nucleophilicity and poses considerable steric hindrance to the incoming activated carboxylic acid, often leading to sluggish or incomplete coupling reactions.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and protocols to effectively overcome the challenges associated with the peptide coupling of 3-Methylcyclobutan-1-amine. We will delve into the mechanistic rationale behind various coupling methodologies, offer detailed experimental protocols, and provide troubleshooting guidance to enable the successful synthesis of peptides incorporating this sterically hindered cycloalkylamine.
The Impact of Steric Hindrance on Amide Bond Formation
The formation of a peptide bond is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the activated carbonyl carbon of a carboxylic acid.[3] The steric environment around both the amine and the activated carboxylic acid significantly influences the rate and efficiency of this reaction. In the case of 3-Methylcyclobutan-1-amine, the cyclobutane ring and the adjacent methyl group create a congested environment around the nitrogen atom, impeding its approach to the electrophilic carbonyl center. This steric clash can lead to a number of undesirable outcomes, including:
-
Low or No Product Formation: The activation energy for the coupling reaction is significantly increased, resulting in very slow reaction rates or failure to form the desired amide bond under standard conditions.[2]
-
Side Reactions: Prolonged reaction times and the use of highly reactive reagents to force the coupling can promote side reactions such as racemization of the activated amino acid or decomposition of the coupling reagent.[4][5]
-
Oligomerization in Cyclization: When 3-Methylcyclobutan-1-amine is part of a linear peptide intended for head-to-tail cyclization, the slow intramolecular reaction can be outcompeted by intermolecular reactions, leading to the formation of dimers and higher-order oligomers.[6][7]
To address these challenges, a careful selection of coupling reagents, optimization of reaction conditions, and in some cases, alternative activation strategies are necessary.
Strategic Selection of Coupling Reagents
The choice of coupling reagent is critical for achieving successful amide bond formation with sterically hindered amines like 3-Methylcyclobutan-1-amine. Coupling reagents are broadly categorized based on their mechanism of action, with phosphonium and uronium/aminium salts being generally more effective for challenging couplings than carbodiimides alone.[3][8]
Uronium/Aminium Salt-Based Reagents
Reagents such as HATU, HBTU, and HCTU are highly efficient for amide bond formation.[8][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-active ester.[8][10] The 7-azabenzotriazole moiety in HATU is known to accelerate the coupling and suppress racemization.[10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also powerful coupling reagents, though generally considered slightly less reactive than HATU.[4][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chloro group on the benzotriazole ring enhances the reactivity of the active ester, making HCTU a potent reagent for hindered couplings.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is not based on benzotriazole, making it a safer alternative. Its byproducts are water-soluble, simplifying purification.[8]
A potential side reaction with uronium/aminium reagents is the guanidinylation of the amine if the coupling reagent is used in excess, which can cap the peptide chain.[11]
Phosphonium Salt-Based Reagents
Phosphonium salts like PyBOP and PyAOP are also highly effective and are known for their ability to minimize racemization.[9][11]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used reagent that forms a benzotriazolyl ester. It is particularly useful when the carcinogen HMPA, a byproduct of the older BOP reagent, is a concern.[4][12]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, which, similar to HATU, benefits from the enhanced reactivity of the HOAt leaving group.[9]
Phosphonium reagents do not cause guanidinylation, which can be an advantage in certain applications, such as peptide cyclization where the coupling reagent may be present in excess relative to the amine.[11]
Carbodiimide-Based Reagents with Additives
Carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxylic acids to form an O-acylisourea intermediate.[4][13] While effective for many standard couplings, their use with sterically hindered amines often requires the addition of nucleophilic additives to form a more stable and reactive activated ester, which also helps to suppress side reactions like N-acylurea formation.[4][14]
-
EDC/HOBt (1-Hydroxybenzotriazole): A classic combination where HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and rearrangement.[15][16]
-
EDC/HOAt (1-Hydroxy-7-azabenzotriazole): Similar to the HATU/HBTU comparison, the use of HOAt as an additive generally leads to faster and more efficient couplings than HOBt.[17]
-
DIC (N,N'-Diisopropylcarbodiimide)/Oxyma Pure®: Oxyma Pure® is an excellent, non-explosive alternative to HOBt that has been shown to provide high coupling rates and suppress racemization.[1]
Acyl Fluoride Strategy for Extremely Hindered Couplings
For exceptionally challenging couplings where even potent uronium/phosphonium reagents fail, the formation of an acyl fluoride intermediate can be a powerful strategy.[18][19] Acyl fluorides are relatively stable yet highly reactive towards amines, and their small size minimizes steric clash during the coupling step.[18] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for the in situ generation of acyl fluorides from carboxylic acids.[19]
Comparative Overview of Coupling Reagents for Hindered Systems
| Coupling Reagent/System | Class | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization, effective for hindered couplings.[8][10] | Potential for guanidinylation if used in excess.[11] |
| HCTU | Uronium/Aminium Salt | Very high reactivity due to the electron-withdrawing group.[9] | Potential for guanidinylation.[11] |
| PyBOP/PyAOP | Phosphonium Salt | High efficiency, low racemization, no guanidinylation side reaction.[9][11] | Byproducts can sometimes be difficult to remove. |
| EDC/HOBt or HOAt | Carbodiimide + Additive | Cost-effective, well-established.[15][17] EDC byproducts are water-soluble.[16] | Generally less reactive than onium salts for hindered systems.[1] |
| DIC/Oxyma Pure® | Carbodiimide + Additive | High reactivity, excellent racemization suppression, safer alternative to HOBt.[1] | Diisopropylurea byproduct from DIC can be difficult to remove. |
| TFFH (Acyl Fluoride) | Fluorinating Agent | Excellent for extremely hindered couplings due to the small size of the activated species.[18][19] | May require optimization of reaction conditions. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and reaction scale.
Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid to 3-Methylcyclobutan-1-amine (Solution Phase)
This protocol is designed for the solution-phase coupling of an N-protected amino acid or a peptide fragment to 3-Methylcyclobutan-1-amine.
Materials:
-
N-protected amino acid or peptide fragment (1.0 eq)
-
3-Methylcyclobutan-1-amine (1.1 eq)
-
HATU (1.1 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)[10]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected amino acid or peptide fragment in anhydrous DMF.
-
Add 3-Methylcyclobutan-1-amine to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For highly hindered systems, the reaction may require heating to 40-50°C.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of HATU-Mediated Coupling Workflow
Caption: Workflow for HATU-mediated solution-phase peptide coupling.
Protocol 2: EDC/HOBt-Mediated Coupling of a Carboxylic Acid to 3-Methylcyclobutan-1-amine (Solution Phase)
This protocol offers a more cost-effective, albeit potentially slower, alternative to HATU coupling.
Materials:
-
N-protected amino acid or peptide fragment (1.0 eq)
-
3-Methylcyclobutan-1-amine (1.1 eq)
-
EDC·HCl (1.2 eq)[16]
-
HOBt (1.2 eq)[16]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the N-protected amino acid or peptide fragment, HOBt, and 3-Methylcyclobutan-1-amine in anhydrous DCM or DMF in a nitrogen-flushed flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA, followed by the portion-wise addition of EDC·HCl.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, wash the reaction mixture with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using DMF, quench with water and perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficient reactivity of the coupling reagent. Steric hindrance is too great for the chosen conditions. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or HCTU).[1] Increase the reaction temperature to 40-50°C, but monitor for side reactions.[1] Consider the acyl fluoride strategy for extremely difficult couplings.[18] |
| Presence of unreacted starting materials | Incomplete reaction due to insufficient reaction time or reagent stoichiometry. | Increase the reaction time and continue to monitor by LC-MS. Increase the equivalents of the coupling reagent and base (e.g., to 1.5 eq of HATU and 3.0 eq of DIPEA).[20] |
| Formation of side products (e.g., racemization) | Prolonged exposure to activating conditions or high temperatures. Use of a strong base. | Keep reaction times as short as possible. Use racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure®.[1][5] Use a weaker base like N-methylmorpholine (NMM) or collidine if racemization is a significant issue.[4] |
| Guanidinylation of the amine | Use of excess uronium/aminium reagent (e.g., HATU). | Use a slight excess of the carboxylic acid component relative to the amine, and an equimolar amount of the coupling reagent. Alternatively, switch to a phosphonium salt-based reagent like PyBOP.[11] |
| Difficulty in purifying the product | Byproducts from the coupling reaction (e.g., diisopropylurea from DIC, tetramethylurea from HATU). | For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct.[16] For DIC couplings, precipitation of the diisopropylurea may be attempted by concentrating the reaction mixture and adding a non-polar solvent. Optimize chromatography conditions for separation. |
Conclusion
The successful incorporation of 3-Methylcyclobutan-1-amine into peptide structures, while challenging, is readily achievable with a systematic approach to reaction optimization. The steric hindrance presented by this unique amine necessitates the use of high-potency coupling reagents, such as HATU or HCTU, and may require extended reaction times or elevated temperatures. For particularly recalcitrant couplings, the in situ generation of acyl fluorides offers a powerful alternative. By understanding the underlying principles of peptide coupling and carefully selecting the appropriate reagents and conditions, researchers can effectively utilize 3-Methylcyclobutan-1-amine to synthesize novel and potentially therapeutic peptides.
References
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Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Vale, G. et al. Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Pharmaceuticals (Basel). 2023. [Link]
-
Patil, P. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2018. [Link]
-
Xu, Y. et al. Recent advances in peptide macrocyclization strategies. Chem. Soc. Rev. 2024. [Link]
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Isidro-Llobet, A. et al. Approaches to the synthesis of cyclic peptides with inhibitory activity. 2010. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
-
Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
Le, N. N. D. et al. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. 2021. [Link]
-
Barluenga, S. et al. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Comb. Sci. 2012. [Link]
-
The MJA Lab. Green Chemistry. 2020. [Link]
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Reddit. HATU coupling - what's the best order? : r/Chempros. 2024. [Link]
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Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA. 2014. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem. 2016. [Link]
-
Syngene. How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. [Link]
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AAPPTEC. Coupling Reagents. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2017. [Link]
-
Yang, Y. et al. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nat. Commun. 2021. [Link]
-
Kaur, N. et al. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chem. Sci. 2019. [Link]
-
Chan, L. C. and Cox, B. G. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. J. Org. Chem. 2007. [Link]
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Peptideweb.com. Loading protocols. [Link]
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Fields, G. B. Introduction to Peptide Synthesis. Curr. Protoc. Protein Sci. 2014. [Link]
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Bode, J. W. The Synthesis of Sterically Hindered Amides. ResearchGate. 2014. [Link]
- Sabitha, G. et al. Method for the synthesis of amides and related products from esters or ester-like compounds. 2005.
-
The Organic Chemistry Tutor. Amide Synthesis & Reactions | Complete Summary | Organic Chemistry 20.10. 2021. [Link]
-
Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. 2016. [Link]
-
Chemistry LibreTexts. 24.3: Synthesis of Amides. 2021. [Link]
-
Toth, G. et al. Epimerisation in Peptide Synthesis. Molecules. 2023. [Link]
-
El-Faham, A. and Albericio, F. Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
-
Sharma, A. et al. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011. [Link]
-
D'Souza, L. M. et al. Synthesis of N-methylated cyclic peptides. ResearchGate. 2025. [Link]
-
Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015. [Link]
-
Chan, W. C. et al. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1. 1999. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. 2021. [Link]
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Application Note & Protocol: A Guide to the Synthesis of 3-Methylcyclobutan-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Methylcyclobutan-1-amine hydrochloride, a pivotal building block for medicinal chemistry and drug discovery professionals. The protocols herein are presented with an emphasis on scientific integrity, offering not just procedural steps but also the underlying chemical rationale. This approach is designed to equip researchers and scientists with the expertise to reliably produce this valuable compound. The methodologies are grounded in established chemical literature, ensuring a trustworthy and reproducible synthetic process.
Introduction: The Significance of the Cyclobutyl Moiety
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is perpetual. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a desirable structural motif. Its rigid and three-dimensional nature can pre-organize appended functionalities for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity. Furthermore, the incorporation of a cyclobutyl group can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. 3-Methylcyclobutan-1-amine, particularly as its stable hydrochloride salt, serves as a versatile intermediate for introducing this valuable scaffold into a diverse range of molecular architectures.
Synthetic Strategies and Mechanistic Considerations
The preparation of 3-Methylcyclobutan-1-amine hydrochloride commonly originates from the corresponding ketone, 3-methylcyclobutanone. Two primary and effective strategies are highlighted in this guide: the reduction of an oxime intermediate and a direct one-pot reductive amination.
-
Route A: Oxime Formation and Reduction: This classical two-step approach first involves the condensation of 3-methylcyclobutanone with hydroxylamine to form 3-methylcyclobutanone oxime.[1] The oxime, being a stable intermediate, can be isolated and purified before its subsequent reduction to the primary amine. This reduction can be accomplished using various reducing agents, with metal hydrides like lithium aluminum hydride (LiAlH₄) being particularly effective.
-
Route B: Direct Reductive Amination: This streamlined one-pot method combines the ketone, an ammonia source, and a reducing agent in a single reaction vessel.[2] The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the amine.[3] A key aspect of this strategy is the choice of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the ketone under weakly acidic conditions.[2]
The final step in both routes is the conversion of the free base of 3-methylcyclobutan-1-amine to its more stable and easily handled hydrochloride salt by treatment with hydrochloric acid.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 3-Methylcyclobutan-1-amine hydrochloride.
Protocol 1: Synthesis via Oxime Reduction
This method offers a robust, two-step synthesis with an isolable intermediate.
Materials:
-
3-Methylcyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water.
-
To this solution, add 3-methylcyclobutanone (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Extract the remaining aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylcyclobutanone oxime, which can often be used in the next step without further purification.
Materials:
-
3-Methylcyclobutanone oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 3-methylcyclobutanone oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (a common workup procedure).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off, washing the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 3-methylcyclobutan-1-amine.
Materials:
-
Crude 3-methylcyclobutan-1-amine
-
Anhydrous diethyl ether or Dichloromethane
-
2 M HCl in diethyl ether or gaseous HCl
Procedure:
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble gaseous HCl through the solution.
-
A white precipitate of the hydrochloride salt will form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-methylcyclobutan-1-amine hydrochloride.[4]
Protocol 2: One-Pot Reductive Amination
This protocol provides a more time-efficient synthesis by combining the amination and reduction steps.[5]
Materials:
-
3-Methylcyclobutanone
-
Ammonium acetate or Ammonia in Methanol (7 N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: Sodium cyanoborohydride is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidification can release toxic hydrogen cyanide gas.
-
In a round-bottom flask, dissolve 3-methylcyclobutanone (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) or a 7 N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by GC-MS or TLC.
-
Upon completion, carefully cool the reaction in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the aqueous residue, add water and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH >12 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.
-
Convert the free amine to the hydrochloride salt as described in Protocol 1, Step 3.
Synthetic Workflow Visualization
The following diagram illustrates the two synthetic pathways for the preparation of 3-Methylcyclobutan-1-amine hydrochloride.
Caption: Synthetic pathways to 3-Methylcyclobutan-1-amine hydrochloride.
Data Summary and Comparison
The following table provides a comparative summary of the two protocols. The values represent typical expectations and may vary based on experimental conditions and scale.
| Parameter | Protocol 1: Oxime Reduction | Protocol 2: Reductive Amination |
| Key Reagents | NH₂OH·HCl, LiAlH₄ | NH₄OAc (or NH₃), NaBH₃CN |
| Number of Steps | 2 (plus salt formation) | 1 (plus salt formation) |
| Typical Overall Yield | 55-70% | 50-65% |
| Reaction Time | 8-12 hours | 12-24 hours |
| Purity (post-workup) | Generally higher | May require more rigorous purification |
Characterization of the Final Product
To ensure the identity and purity of the synthesized 3-Methylcyclobutan-1-amine hydrochloride, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the methyl group (doublet), the cyclobutane ring protons (multiplets), and the amine proton (broad singlet, which may exchange with D₂O).
-
¹³C NMR: Should show distinct peaks for the four unique carbons of the cyclobutane ring and the methyl group.
-
-
Mass Spectrometry (MS): Analysis of the free amine should show a molecular ion peak (M+H)⁺ corresponding to the calculated mass.
-
Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching vibrations for the primary ammonium salt in the range of 3200-2800 cm⁻¹ and C-H stretching vibrations.
-
Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values.
Safety and Handling
-
All chemical manipulations should be conducted in a certified chemical fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.
-
Lithium aluminum hydride (LiAlH₄) is a highly pyrophoric and water-reactive reagent. It must be handled under an inert atmosphere. The quenching procedure must be performed slowly and at a reduced temperature (0 °C).
-
Sodium cyanoborohydride (NaBH₃CN) is toxic. Avoid inhalation and skin contact. Acidification of waste containing cyanoborohydride can liberate highly toxic hydrogen cyanide gas. All waste should be quenched with an oxidizing agent like bleach before disposal.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
References
- Vertex Pharmaceuticals, Inc. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(35), 6659-6661.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2019). Transformation of cyclobutanone oxime derivatives. Retrieved from [Link]
-
YouTube. (2026, March 2). Reductive amination of 3-methylbutan-2-one to form secondary amine. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant.
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2021). Substrate scope of the cyclobutanone oxime esters 3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
- PubMed. (2023). A three-component reaction of cyclobutanone oxime esters, sulfur dioxide and N-alkyl- N-methacryloyl benzamides. Organic & Biomolecular Chemistry, 21(45), 9021-9028.
-
Wikipedia. (2023). Cyclohexanone oxime. Retrieved from [Link]
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- 5. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Protection of 3-Methylcyclobutan-1-amine: A Guide to Reagent Selection and Protocol Optimization
For Immediate Release
In the landscape of pharmaceutical research and complex organic synthesis, the strategic protection and deprotection of amine functionalities are paramount. This is particularly true for structurally unique building blocks like 3-Methylcyclobutan-1-amine, where steric hindrance and inherent reactivity demand a carefully considered approach. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate protecting group reagents for the nitrogen atom of 3-Methylcyclobutan-1-amine, complete with detailed protocols and a comparative analysis of commonly employed strategies.
The primary amine of 3-Methylcyclobutan-1-amine presents a nucleophilic center that can interfere with desired chemical transformations at other sites within a molecule. To ensure reaction specificity and maximize yields, a temporary "mask" in the form of a protecting group is often necessary. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.
Comparative Analysis of Key Protecting Groups
The choice of a protecting group is a critical decision in the synthetic route. Three of the most widely utilized nitrogen protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Each possesses a distinct set of properties, making them suitable for different synthetic strategies. The principle of orthogonality, where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern synthetic chemistry.[1]
| Protecting Group | Reagent for Introduction | Typical Introduction Conditions | Stability | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, DIPEA, NaOH) in a solvent like DCM, THF, or acetonitrile.[2] | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3][4] | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[1][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in a biphasic system or an organic base in an anhydrous solvent.[6][7] | Stable to acidic and basic conditions.[7] | Catalytic hydrogenolysis (e.g., H₂ with Pd/C).[6][8] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Base (e.g., NaHCO₃) in a solvent system like dioxane/water or DMF.[9] | Stable to acidic conditions and catalytic hydrogenolysis.[9] | Basic conditions, typically with a piperidine solution in DMF.[1][10] |
Strategic Application and Workflow
The general workflow for the protection of an amine involves the reaction of the amine with an electrophilic protecting group reagent, often in the presence of a base to neutralize the acid byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.
Caption: General workflow for the protection of 3-Methylcyclobutan-1-amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of 3-Methylcyclobutan-1-amine with Boc, Cbz, and Fmoc protecting groups. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Boc Protection of 3-Methylcyclobutan-1-amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[3]
Materials:
-
3-Methylcyclobutan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Methylcyclobutan-1-amine (1.0 equiv) in DCM or THF.
-
Add triethylamine (1.2 - 2.0 equiv) to the solution and stir at room temperature. For temperature-sensitive reactions, consider cooling the mixture in an ice bath.[2]
-
Slowly add di-tert-butyl dicarbonate (1.1 - 1.5 equiv) to the stirring solution.[2]
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection: The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in DCM (commonly 25-50%). The reaction is usually complete within 30 minutes to 2 hours at room temperature.[2][11]
Protocol 2: Cbz Protection of 3-Methylcyclobutan-1-amine
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, valued for its stability and its unique removal by catalytic hydrogenolysis.[7]
Materials:
-
3-Methylcyclobutan-1-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dioxane and water, or an anhydrous solvent like DCM with an organic base (e.g., pyridine)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Methylcyclobutan-1-amine (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[12]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[12]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[12]
-
Extract the product with ethyl acetate or DCM.[12]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.[8][13]
Protocol 3: Fmoc Protection of 3-Methylcyclobutan-1-amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile Boc group.[14]
Materials:
-
3-Methylcyclobutan-1-amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water, or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
5% aqueous Lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Methylcyclobutan-1-amine (1.0 equiv) in a 2:1 mixture of dioxane and aqueous NaHCO₃ solution.
-
Add Fmoc-Cl or Fmoc-OSu (1.05 equiv) and stir the mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with DCM.[9]
-
Wash the combined organic layers with 5% aqueous LiCl solution.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.[9]
Deprotection: The Fmoc group is cleaved under basic conditions, typically using a 20-50% solution of piperidine in DMF.[10][15]
Conclusion
The successful synthesis of complex molecules containing the 3-Methylcyclobutan-1-amine moiety hinges on the strategic use of protecting groups. The choice between Boc, Cbz, and Fmoc protection should be guided by the overall synthetic plan, considering the stability of each group to subsequent reaction conditions. The detailed protocols provided herein offer a solid foundation for researchers to effectively protect this versatile building block, enabling the advancement of their synthetic endeavors.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Amine Protecting Groups Stability Guide. Scribd. Available at: [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry. Available at: [Link]
- Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. 2018;23(7):1551.
- Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. ResearchGate. Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
- Amino Acid-Protecting Groups. Chemical Reviews. 2009;109(6):2455-2504.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. E-Journal of Chemistry. 2012;9(3):1417-1424.
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules. 2019;24(18):3332.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. 2022;27(19):6619.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Omega. 2020;5(3):1364-1375.
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Application Note: 3-Methylcyclobutan-1-amine in Fragment-Based Drug Discovery (FBDD)
Executive Summary
Fragment-based drug discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecular-weight libraries to find high-quality chemical starting points. Historically, these libraries have been heavily biased toward planar, sp²-hybridized aromatic compounds[1]. While synthetically accessible, this overpopulation of 2D moieties often leads to hit-to-lead attrition due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles[2].
To "escape from planarity," the integration of three-dimensional (3D) scaffolds has become a critical directive in modern medicinal chemistry[2]. 3-Methylcyclobutan-1-amine has emerged as a highly valuable 3D building block. Offering a rigid, puckered conformation, a maximized fraction of sp³ carbons (Fsp³), and distinct growth vectors[3][4], this primary amine enables the construction of shape-diverse fragment libraries capable of unlocking challenging therapeutic targets, ranging from BET bromodomains[5] to the histamine H1 receptor[1].
Mechanistic Insights: The 3D Advantage of Cyclobutanes
The strategic selection of 3-methylcyclobutan-1-amine over traditional planar amines (e.g., anilines or flat aliphatic rings) is driven by three core physicochemical advantages:
-
High Fsp³ and Clinical Success: The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for molecular complexity and clinical survivability[6]. 3-Methylcyclobutan-1-amine possesses an Fsp³ of 1.0 (all five carbons are sp³-hybridized)[7]. High Fsp³ correlates strongly with improved aqueous solubility and reduced non-specific protein binding (promiscuity), which are critical for avoiding false positives in FBDD screening cascades[2].
-
Puckered Conformation and Stereocontrol: Unlike flat aromatic systems, the cyclobutane ring adopts a "puckered" butterfly conformation. The 1,3-substitution pattern in 3-methylcyclobutan-1-amine allows for well-defined cis and trans diastereomers[3][4]. This stereochemical control maximizes spatial diversity—allowing the fragment to probe different sub-pockets of a target—while avoiding the synthetic complexities of enantiomeric mixtures[3].
-
Accessible Growth Vectors: The primary amine serves as a versatile synthetic handle for library generation, while the methyl group provides a hydrophobic anchor. This dual functionality provides predictable vectors for fragment elaboration during the hit-to-lead optimization phase[3][5].
Physicochemical Profiling
A successful fragment must adhere to the "Rule of Three" (Ro3): Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3[3][6]. As summarized in Table 1, 3-methylcyclobutan-1-amine perfectly aligns with these parameters, leaving ample physicochemical "space" for subsequent lead optimization.
Table 1: Physicochemical Properties of 3-Methylcyclobutan-1-amine [7]
| Property | Value | FBDD Relevance |
| Molecular Weight (MW) | 85.15 g/mol | Highly Ro3 compliant; leaves ~215 Da for hit-to-lead growth. |
| Exact Mass | 85.089 Da | Highly suitable for mass spectrometry-based covalent screening. |
| XLogP3 | 0.6 | Optimal lipophilicity; ensures high ligand efficiency (LE) potential. |
| Fsp³ | 1.0 | Maximum 3D character; correlates with clinical success. |
| H-Bond Donors / Acceptors | 1 / 1 | Favorable for specific target interactions without high desolvation penalties. |
| Topological Polar Surface Area | 26 Ų | Excellent passive membrane permeability profile. |
Experimental Protocols
Protocol 1: Synthesis of a 3D Fragment Library via Amide Coupling
Objective: Functionalize 3-methylcyclobutan-1-amine to generate a mini-library of 3D amide fragments for screening[3]. Causality: Amide coupling is selected due to its high thermodynamic driving force and the ubiquity of amides in approved drugs. HATU is utilized as the coupling reagent because its superior efficiency minimizes epimerization and drives the reaction to completion, even when reacting with sterically hindered carboxylic acids[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Insight: Anhydrous conditions prevent moisture-induced hydrolysis of the activated ester intermediate.
-
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Insight: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the highly reactive O-At active ester.
-
Coupling: Add 3-methylcyclobutan-1-amine hydrochloride (1.1 eq) to the mixture. Stir the reaction for 12 hours at room temperature[5][8].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Insight: This neutralizes excess acid and destroys unreacted active esters, self-validating the purity of the crude mixture[5]. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC to isolate the pure 3D cyclobutane fragment[5][8].
Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: Screen the synthesized 3-methylcyclobutan-1-amine derivatives against a target protein to identify low-affinity binders.
Causality: SPR is highly sensitive, making it ideal for detecting the weak, transient interactions (typically
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry. Insight: Ensure immobilization levels are high (typically 3000-5000 RU) to generate a detectable signal mass for low-MW fragments.
-
Buffer Preparation: Use a running buffer compatible with both the protein and the fragments (e.g., PBS-P+ with 5% DMSO). Insight: Strict DMSO matching between the running buffer and the fragment sample is critical. Even a 0.1% mismatch causes bulk refractive index shifts that will mask weak fragment binding signals.
-
Screening: Inject the cyclobutane fragments at a single high concentration (e.g., 500
) at a high flow rate (30 ) to minimize mass transfer effects[6]. -
Validation: For fragments showing a square-wave binding profile (indicative of a fast on/fast off interaction), perform a multi-cycle kinetic analysis to determine the
and calculate Ligand Efficiency (LE).
Visualizing the 3D Fragment Workflow
Fig 1: FBDD workflow highlighting the integration of 3D cyclobutane fragments for lead generation.
Fig 2: Synthetic functionalization pathways of 3-methylcyclobutan-1-amine for library generation.
Case Studies in Drug Discovery
-
Histamine H1 Receptor Antagonists: Researchers utilized a focused 3D cyclobutane fragment library to identify novel hits for the H1 receptor. Fragment elaboration of the cyclobutane core yielded a high-affinity antagonist (pKi = 8.8), demonstrating that 3D fragments can be efficiently optimized into potent biologically active compounds while maintaining favorable physicochemical properties[1].
-
BET Bromodomain Inhibitors: The design of potent, non-peptide inhibitors for BET bromodomains remains a significant challenge. 3-Methylcyclobutan-1-amine was utilized as a key building block to synthesize potent BET inhibitors, leveraging its rigid 3D structure to achieve optimal binding within the bromodomain pocket[5].
-
Acid Ceramidase Inhibitors: In the pursuit of treatments for fibrotic diseases and metabolic dysfunction-associated steatohepatitis (MASH), 3-methylcyclobutan-1-amine was employed to synthesize aryl imidazolyl urea derivatives, showcasing its utility in exploring novel chemical space for lipid metabolism targets[8].
References
1.3 2.5 3.4 4.1 5.8 6.2 7.6 8.7
Sources
- 1. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of trans-3-Methylcyclobutan-1-amine
Executive Summary
trans-3-Methylcyclobutan-1-amine (CAS: 2231666-45-6) is a high-value bioisostere used in medicinal chemistry to replace phenyl rings or flexible alkyl chains, offering improved metabolic stability and defined vector orientation.[1] However, its synthesis is complicated by the thermodynamic preference for the cis-isomer (diequatorial conformation) in 1,3-disubstituted cyclobutanes.
This guide details a scalable, stereochemically controlled protocol. While direct reductive amination yields thermodynamic mixtures favoring the cis-isomer, this protocol prioritizes a Stereoinversion Strategy (Ketone
Retrosynthetic Analysis & Strategy
The core challenge is the trans-stereochemistry.[1] The cis-1,3-disubstituted cyclobutane is thermodynamically favored due to the ability of the ring to pucker, placing both substituents in pseudo-equatorial positions. The trans-isomer forces one substituent into a pseudo-axial position, creating strain.
Strategic Disconnection:
-
Target: trans-3-Methylcyclobutan-1-amine.[1]
-
Stereocontrol: Inversion of a cis-leaving group via nucleophilic substitution (
). -
Precursor: cis-3-Methylcyclobutan-1-ol.[1]
-
Starting Material: Propene and Trichloroacetyl chloride (to form the ring).
Figure 1: Retrosynthetic strategy relying on stereoinversion to access the thermodynamically less stable trans-isomer.[1]
Detailed Experimental Protocols
Step 1: Ring Construction via [2+2] Cycloaddition
Objective: Synthesis of 2,2-dichloro-3-methylcyclobutanone.[1]
This step utilizes the in situ generation of dichloroketene from trichloroacetyl chloride and activated zinc. The ketene undergoes a [2+2] cycloaddition with propene.
Reagents:
-
Propene gas (Lecture bottle or tank)[1]
-
Trichloroacetyl chloride (1.0 equiv)[1]
-
Zinc dust (activated, 2.0 equiv)[2]
-
Dimethoxyethane (DME) or Diethyl ether (
)[1] -
Phosphorus oxychloride (
, 1.1 equiv) – Critical for sequestering Zn salts and preventing tar formation.
Protocol:
-
Setup: A 3-neck round-bottom flask equipped with a dry ice/acetone condenser, mechanical stirrer, and nitrogen inlet.
-
Activation: Charge Zinc dust and dry DME. Activate Zn by adding a small amount of
or 1,2-dibromoethane if necessary.[1] -
Addition: Cool the suspension to 0–5 °C. Saturate the solvent with Propene gas.
-
Reaction: Add a solution of Trichloroacetyl chloride and
in DME dropwise over 2 hours, maintaining a slow stream of Propene and internal temperature <15 °C. -
Workup: Filter off zinc salts through Celite. Quench filtrate with cold saturated
.[1] Extract with hexane/ether.[1] -
Purification: Distillation (bp ~65–70 °C at 15 mmHg).
-
Yield Expectation: 60–75%.
Step 2: Dechlorination to 3-Methylcyclobutanone
Objective: Removal of gem-dichloro groups to yield the parent ketone.[1]
Protocol:
-
Dissolve 2,2-dichloro-3-methylcyclobutanone in Glacial Acetic Acid (4 vol).
-
Add Zinc dust (4.0 equiv) portion-wise at room temperature. The reaction is exothermic; maintain <60 °C with a water bath.
-
Stir for 4–6 hours until GC/TLC shows consumption of starting material.
-
Workup: Dilute with water and extract with pentane or ether (the ketone is volatile).[1] Neutralize organic layer with
.[1] -
Purification: Careful fractional distillation.
-
Data: 3-Methylcyclobutanone is a volatile liquid.[1] Store cold.
Step 3: Stereoselective Reduction to cis-3-Methylcyclobutan-1-ol
Objective: Establish the cis-stereochemistry (OH and Me on the same side) to set up the inversion.
Mechanistic Insight: Bulky hydride reagents (e.g., L-Selectride) attack the ketone from the less hindered trans-face (anti to the methyl group), forcing the hydroxyl group into the cis-position.
Protocol:
-
Cool a solution of 3-Methylcyclobutanone (1.0 equiv) in dry THF to -78 °C.
-
Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 1 hour.
-
Stir at -78 °C for 2 hours, then warm to 0 °C.
-
Quench: Oxidative workup is required.[1] Add 3M NaOH followed by 30%
dropwise (Caution: Exothermic).[1] -
Isolation: Extract with Ethyl Acetate.
-
QC: Check diastereomeric ratio (dr) by GC or NMR. Expect >95:5 cis:trans.[1][3]
Step 4: Mitsunobu Inversion to trans-Phthalimide
Objective: Invert the cis-alcohol to the trans-amine precursor.[1]
Reagents:
-
cis-3-Methylcyclobutan-1-ol[1]
-
Triphenylphosphine (
, 1.2 equiv) -
Phthalimide (1.2 equiv)[1]
-
DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)
Protocol:
-
Dissolve Alcohol,
, and Phthalimide in dry THF. Cool to 0 °C. -
Add DIAD dropwise.[1] The solution will turn yellow.
-
Stir at room temperature for 12–16 hours.
-
Workup: Concentrate and triturate with cold ether/hexane to precipitate Triphenylphosphine oxide (
). Filter. -
Purification: Silica gel chromatography (Hexane/EtOAc). The product is the trans-N-(3-methylcyclobutyl)phthalimide.[1]
Step 5: Deprotection to trans-3-Methylcyclobutan-1-amine
Objective: Release the free amine.
Protocol:
-
Suspend the phthalimide intermediate in Ethanol.[1]
-
Add Hydrazine hydrate (3.0 equiv).[1]
-
Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.[1]
-
Workup: Cool, filter off the solid.[4] Acidify filtrate with HCl (to pH 2). Wash with ether to remove non-basic impurities.[1]
-
Isolation: Basify the aqueous layer with NaOH (pH >12) and extract with DCM or
.[1] -
Salt Formation: Treat the organic layer with HCl in Dioxane/Ether to precipitate trans-3-Methylcyclobutan-1-amine Hydrochloride .[1]
Process Data & Scale-Up Considerations
| Parameter | Value / Recommendation | Notes |
| Overall Yield | 35–45% | From Propene start.[1] |
| Major Hazard | Dichloroketene generation | Highly exothermic; use efficient heat exchange.[1] |
| Critical Impurity | cis-Isomer | Controlled by L-Selectride reduction efficiency.[1] |
| Boiling Point | 85–87 °C (Free Amine) | Volatile; handle as HCl salt for stability.[1] |
| Storage | Hygroscopic solid (HCl salt) | Store under desiccant. |
Alternative Scale-Up Route (Cost-Driven): For multi-kilogram batches where Mitsunobu reagents are too costly, use Reductive Amination followed by Fractional Crystallization .[1]
-
React Ketone with Hydroxylamine
Oxime.[1] -
Reduce Oxime (
/Raney Ni or Na/EtOH) Mixture of cis/trans amines (~60:40). -
Resolution: Dissolve mixture in hot Ethanol. Add anhydrous HCl. The trans-isomer hydrochloride is typically less soluble and crystallizes first (verify with specific solvent screen; MeOH/iPrOH mixtures are also effective).[1]
Analytical Controls & Visualization
Stereochemical Verification (NOESY NMR):
-
cis-Isomer: Strong NOE correlation between the C1-Methine proton and C3-Methine proton (distance < 3 Å).[1]
-
trans-Isomer: No/Weak NOE correlation between C1-H and C3-H; correlations to ring methylene protons dominate.[1]
Figure 2: Process flow diagram emphasizing the stereochemical inversion pathway.
References
-
Synthesis of 3-Substituted Cyclobutanones
- Danheiser, R. L.; Savariar, S. "Synthesis of 3-butylcyclobutenone." Organic Syntheses, 1990, 68, 32.
-
[1]
-
Stereoselective Reduction of Cyclobutanones
-
Mitsunobu Inversion on Cyclobutanes
-
General Resolution of Cyclic Amines
Sources
- 1. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Derivatization of 3-Methylcyclobutan-1-amine
Strategies for "Escaping from Flatland" in Fragment-Based Drug Discovery
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
3-Methylcyclobutan-1-amine represents a high-value scaffold for this purpose.[2][1][3] Unlike the planar phenyl ring or the flexible propyl chain, the cyclobutane ring offers a unique "puckered" conformation (butterfly angle ~25-35°) that directs exit vectors in precise, rigid trajectories [2]. However, its successful incorporation into high-throughput library synthesis is often hampered by two practical challenges: volatility of the free base and stereochemical complexity (cis vs. trans isomers).[2][1][3]
This guide provides a validated workflow for the parallel derivatization of 3-methylcyclobutan-1-amine, focusing on in situ salt neutralization to mitigate volatility and standardized purification protocols for library generation.[2][1][3]
Technical Profile & Handling Strategy
Chemical Properties
| Property | Data | Implications for Library Synthesis |
| Molecular Weight | 85.15 g/mol | Low MW allows for "heavy" decoration while staying within Fragment/Lead-like space.[2][1][3] |
| Boiling Point | ~80-85 °C (Free Base) | CRITICAL: High volatility.[2][1][3] Evaporation leads to stoichiometry errors.[2][1][3] |
| Stereochemistry | cis / trans isomers | Commercial sources vary.[2][1][3] Cis (Me/NH2 same side) is common.[2][1][3] Isomers have distinct vectors.[2][1][3][4] |
| Basicity ( | ~9.5 (Conj.[1][3] Acid) | Standard reactivity; requires base scavengers or acidic workup.[1][3] |
The "Salt-First" Handling Protocol
Problem: Weighing the free amine liquid in open air results in rapid mass loss and inhalation hazards.[2][1][3] Solution: Exclusively use the Hydrochloride (HCl) salt for library dispensing.[2][1][3]
-
Storage: Store 3-methylcyclobutan-1-amine·HCl in a desiccator at 4°C.
-
Dispensing: Weigh the solid salt directly into reaction vials/plates.
-
Activation: Release the free amine in situ using a tertiary base (DIPEA or TEA) only after the solvent and electrophile are present.[1][3]
Library Synthesis Workflows
The following protocols are designed for 96-well block parallel synthesis but are scalable to individual vials.
Workflow Visualization
The following diagram outlines the decision tree for derivatizing this scaffold, ensuring diversity in hydrogen bond donor/acceptor profiles.
Figure 1: Parallel synthesis workflow for cyclobutane amine derivatization. Note the central "In-Situ Neutralization" step to handle volatility.
Protocol A: Amide Coupling (The Workhorse)
Target: Diversity of polarity and shape via carboxylic acids.
Reagents:
-
Scaffold: 3-Methylcyclobutan-1-amine·HCl (1.0 equiv)
-
Monomers: Diverse Carboxylic Acids (
) (1.2 equiv)[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) — Note: Extra equivalents needed to neutralize the HCl salt.[2][1][3]
Step-by-Step:
-
Monomer Plating: Dispense carboxylic acids (1.2 equiv) into the reaction plate.
-
Activation: Add HATU (1.2 equiv) dissolved in DMF. Shake for 5 mins.
-
Scaffold Addition: Add the amine·HCl salt (1.0 equiv) as a suspension or solution in DMF.[1][3]
-
Basification: Immediately add DIPEA (3.5 equiv). Crucial: This releases the volatile amine directly into the activated ester solution.[3]
-
Reaction: Seal plate and shake at RT for 16 hours.
-
Workup (Solid Phase Extraction):
-
Dry: Concentrate using a Genevac (keep temp < 40°C to avoid subliming low MW products).
Protocol B: Reductive Amination (The Spacer)
Target: Secondary amines, retaining basicity for solubility.[3]
Reagents:
-
Scaffold: 3-Methylcyclobutan-1-amine·HCl (1.0 equiv)
-
Reductant: STAB (Sodium triacetoxyborohydride) (2.0 equiv)[1][3]
-
Acid Catalyst: Acetic Acid (catalytic, optional if using HCl salt)[1][3]
Step-by-Step:
-
Salt Neutralization: Dissolve amine[2][1][3]·HCl in DCE/DIPEA (1.0 equiv) in a separate vial. Do not leave open.
-
Imine Formation: Add amine solution to pre-plated aldehydes (1.1 equiv).[2][1][3] Add
(drying agent) if using aqueous-wet solvents.[1][3] Shake 2 hours.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reduction: Add STAB (2.0 equiv) as a solid or slurry.[2][1][3]
-
Reaction: Shake at RT for 16 hours.
-
Quench: Add 10% aq.
(gas evolution possible).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification:
Protocol C: Urea Synthesis
Target: Neutral, stable hydrogen bond donors.[1][3]
Reagents:
-
Scaffold: 3-Methylcyclobutan-1-amine·HCl (1.0 equiv)
-
Monomers: Isocyanates (
) (1.1 equiv)[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step:
-
Basification: Add TEA (2.5 equiv).
-
Addition: Add isocyanate solution (1.1 equiv) slowly.
-
Reaction: Shake at RT for 4 hours (fast reaction).
-
Scavenging:
-
Filter & Dry.
Quality Control & Validation
Because 3-methylcyclobutan-1-amine derivatives often lack strong UV chromophores (unless the coupling partner is aromatic), standard UV-Vis detection at 254 nm is insufficient.[2][1][3]
Recommended QC Configuration:
-
Detector: LC-MS (ESI+) coupled with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[2][1][3]
-
Column: C18 Reverse Phase (e.g., Waters XBridge), high pH mobile phase (Ammonium Bicarbonate) is preferred for basic amines to improve peak shape.[1][3]
-
Stereochemical Check: While library QC is usually low-res, for hit validation, use 1H-NMR to confirm the cis/trans ratio has not drifted (coupling constants
for cyclobutanes, typically).[1][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link
-
Mykhailiuk, P. K. (2019).[2][1][3] Conformationally Restricted Amines in Drug Discovery. Organic & Biomolecular Chemistry. (General reference for cyclobutane utility).
-
Roughley, S. D., & Jordan, A. M. (2011).[1][3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][3] (Source for standard library workup protocols).
-
PubChem. (2023).[2][1][3] 3-Methylcyclobutan-1-amine Compound Summary. Link
Sources
- 1. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Draw the cis and trans isomers for the following: b. 1-ethyl-3-me... | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
separating cis and trans isomers of 3-Methylcyclobutan-1-amine
Technical Support Center: Isolation and Purification of cis- and trans-3-Methylcyclobutan-1-amine
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the rigorous separation of cyclobutane stereoisomers.
Overview and Separation Strategy
The separation of cis and trans isomers of small, aliphatic cyclic amines like 3-methylcyclobutan-1-amine presents a unique chromatographic challenge. Due to their low molecular weight (85.15 g/mol ), high polarity, and lack of a UV-active chromophore, direct separation of the free amines on silica gel is highly inefficient and prone to severe mass loss[1].
To establish a self-validating and scalable protocol, we employ a derivatization-separation-deprotection workflow. By converting the primary amine into a tert-butyloxycarbonyl (Boc) carbamate, we reduce the molecule's polarity, eliminate silica streaking, and introduce a functional group that can be easily monitored via standard TLC staining.
Logical workflow for the derivatization, chromatographic separation, and isolation of isomers.
Diagnostic FAQs
Q: Why is direct silica gel chromatography of the free amine mixture discouraged? A: 3-Methylcyclobutan-1-amine is a highly polar, volatile aliphatic amine[1]. It lacks a UV chromophore, making fraction collection blind without specialized detectors (e.g., ELSD). Furthermore, the free amine interacts strongly with the acidic silanol groups on silica gel, causing severe peak tailing and irreversible adsorption. Derivatization is a necessary step to ensure high recovery and purity.
Q: How do we unambiguously assign the cis and trans stereochemistry post-separation? A: Stereochemical assignment is achieved via 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR. In the cis isomer, the methyl group at C3 and the amine group at C1 reside on the same face of the cyclobutane ring. NOESY will reveal a strong spatial correlation between the protons of the methyl group and the methine proton adjacent to the amine. This correlation is absent or significantly weaker in the trans isomer[2].
Troubleshooting Guide
Issue: Incomplete separation of Boc-protected isomers on silica gel.
-
Causality: The difference in retention factor (ΔRf) between cis- and trans-Boc-3-methylcyclobutan-1-amine is inherently small due to the subtle conformational differences of the cyclobutane ring.
-
Solution: Switch to a shallower elution gradient (e.g., 2% to 5% EtOAc in Hexanes) and use fine-mesh silica gel (230–400 mesh). If standard chromatography fails, Supercritical Fluid Chromatography (SFC) is highly recommended for baseline resolution of cyclobutane stereoisomers[3].
Issue: Severe mass loss or low yield during the deprotection step.
-
Causality: Utilizing a basic aqueous workup after removing the Boc group is a critical error. The deprotected free amine is highly water-soluble and volatile, leading to partitioning into the aqueous phase or evaporation during solvent removal.
-
Solution: Perform the deprotection using anhydrous 4M HCl in dioxane. The resulting hydrochloride salt (cis- or trans-3-methylcyclobutan-1-amine HCl) will precipitate directly out of the reaction mixture. Isolate the product via simple vacuum filtration to ensure near-quantitative recovery[2].
Quantitative Data Summary
The following table summarizes the expected properties of the derivatives to aid in fraction identification and validation.
| Parameter / Property | cis-Isomer Derivative | trans-Isomer Derivative | Analytical Method |
| Retention Factor (Rf) | ~0.35 | ~0.28 | TLC (10% EtOAc/Hexanes, Ninhydrin stain) |
| 1H NMR (Methyl Shift) | ~1.05 ppm (doublet) | ~1.12 ppm (doublet) | 400 MHz, CDCl3 |
| NOESY Correlation | H1 to C3-Methyl (Strong) | H1 to C3-Methyl (Weak/Absent) | 2D NMR |
| Final Product State | White crystalline solid | White crystalline solid | Visual (as HCl salt) |
Experimental Protocols
Protocol 1: Boc-Protection of the Isomeric Mixture
-
Setup: Dissolve the cis/trans-3-methylcyclobutan-1-amine mixture (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et3N) (1.5 eq) and cool the reaction flask to 0 °C using an ice bath.
-
Derivatization: Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise. Mechanistic Insight: Cooling prevents exothermic side reactions and minimizes the volatility of the free amine before it reacts.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected mixture.
Protocol 2: Chromatographic Separation
-
Preparation: Load the crude Boc-protected mixture onto a column packed with fine-mesh silica gel (230–400 mesh).
-
Elution: Elute using a shallow gradient of 2% to 5% Ethyl Acetate in Hexanes.
-
Monitoring: Monitor fractions via TLC. Since the Boc-amine lacks strong UV absorbance, visualize the spots using a Ninhydrin or Potassium Permanganate (KMnO4) stain followed by gentle heating.
-
Isolation: Pool the fractions corresponding to the higher Rf spot (cis-isomer) and the lower Rf spot (trans-isomer) separately. Concentrate under reduced pressure.
Protocol 3: Anhydrous Deprotection to Hydrochloride Salts
-
Setup: Dissolve the purified cis- or trans-Boc-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Deprotection: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2–3 hours. Mechanistic Insight: The acidic environment cleaves the Boc group, releasing isobutylene gas and carbon dioxide. The anhydrous conditions force the resulting amine hydrochloride to precipitate.
-
Isolation: Collect the white precipitate via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether to remove residual dioxane and organic impurities.
-
Drying: Dry the solid under high vacuum to yield pure cis- or trans-3-methylcyclobutan-1-amine hydrochloride[3].
References
-
Title: 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 Source: PubChem - NIH URL: [Link]
-
Title: A Potent Small-Molecule Inhibitor of the MDM2–p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases Source: ACS Omega URL: [Link]
Sources
improving yield of 3-Methylcyclobutan-1-amine synthesis
Technical Support Center: Optimizing 3-Methylcyclobutan-1-amine Synthesis
Welcome to the Application Science troubleshooting hub. As cyclobutylamine derivatives increasingly serve as critical
This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols to maximize your synthetic yield and purity.
I. Synthetic Pathway Architecture
Understanding the mechanistic flow is the first step in diagnosing yield loss. The two most reliable approaches are the reductive amination of 3-methylcyclobutan-1-one and the Curtius rearrangement of 3-methylcyclobutanecarboxylic acid.
Decision tree for 3-Methylcyclobutan-1-amine synthesis highlighting critical intermediates.
II. Diagnostic Q&A: Troubleshooting Common Failures
Q1: Why is my yield consistently below 40% when performing the reductive amination of 3-methylcyclobutan-1-one? Causality: Low yields in this step are rarely due to incomplete reduction. They are typically caused by two factors: (a) over-alkylation, where the newly formed primary amine acts as a nucleophile and attacks unreacted imine to form secondary/tertiary amine byproducts; or (b) product loss during solvent evaporation due to the extreme volatility of the 3-methylcyclobutan-1-amine free base. Solution: Reductive amination of the corresponding ketone is recognized as a cornerstone method for synthesizing cyclobutylamine derivatives[1]. To prevent over-alkylation, use a massive excess of the ammonia source (e.g., 10 equivalents of ammonium acetate). To prevent volatility losses, never isolate the free base . Instead, trap the product as the hydrochloride salt immediately during the workup phase, a standard practice in medicinal chemistry to ensure stability[2],[3].
Q2: How can I prevent the premature reduction of the starting ketone to 3-methylcyclobutan-1-ol?
Causality: If the reducing agent (e.g.,
Q3: I am using the Curtius rearrangement route. Why am I seeing a large symmetric urea byproduct? Causality: The intermediate isocyanate is highly electrophilic and sensitive to moisture. If trace water is present, it hydrolyzes a portion of the isocyanate into the primary amine. This amine then rapidly attacks the remaining isocyanate, forming an insoluble symmetric urea byproduct. Solution: While rearrangement strategies are excellent for synthesizing cyclic amines without over-alkylation risks[4], they require rigorously anhydrous conditions. Avoid aqueous workups entirely. Trap the isocyanate in situ with anhydrous tert-butanol to form the Boc-protected amine, which can later be cleanly deprotected using anhydrous HCl.
Q4: How do I handle the cis/trans isomer mixture inherent to this molecule? Causality: The 1,3-disubstituted cyclobutane ring can adopt cis (substituents on the same face) or trans (opposite faces) configurations. Both synthetic routes typically yield a thermodynamic mixture of these diastereomers. Solution: If a specific diastereomer is required for your SAR studies, perform a late-stage separation. Fractional crystallization of the hydrochloride salt from ethanol/ether is often sufficient. For absolute purity, utilize chiral Supercritical Fluid Chromatography (SFC) on the Boc-protected intermediate prior to final HCl deprotection.
III. Performance Metrics: Route Comparison
Summarizing the quantitative data allows for an informed selection of the synthetic route based on your lab's specific constraints and scale.
| Metric | Route A: Reductive Amination | Route B: Curtius Rearrangement |
| Typical Yield (Free Base) | 30% - 40% (High volatility loss) | 40% - 50% (Moisture degradation) |
| Optimized Yield (HCl Salt) | 75% - 85% | 80% - 90% |
| Primary Byproducts | Secondary amines, 3-methylcyclobutanol | Symmetric urea, unreacted acid |
| Stereochemical Outcome | ~60:40 (cis:trans) thermodynamic mix | Retains stereochemistry of starting acid |
| Scalability | Excellent (Standard batch reactors) | Moderate (Requires strict gas/exotherm control) |
IV. Validated Methodologies
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the defined analytical checkpoints.
Protocol A: Optimized Reductive Amination (Route A)
Causality Focus: Driving imine formation and preventing volatility loss.
-
Imine Formation: In an oven-dried flask under
, dissolve 3-methylcyclobutan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Add (2.0 eq) dropwise. Stir at room temperature for 6 hours.-
Self-Validation Checkpoint: Remove a 50 µL aliquot, quench with saturated aqueous
, extract with ethyl acetate, and analyze via GC-MS. Do not proceed unless the unreacted ketone peak is <5% relative to the imine peak.
-
-
Selective Reduction: Cool the vessel to 0°C. Add sodium cyanoborohydride (
, 1.5 eq) in small portions. Causality: is chosen because it is stable at the slightly acidic pH created by ammonium acetate and selectively reduces the protonated iminium ion over any residual ketone. Stir for 12 hours, allowing it to warm to room temperature. -
Workup & Salt Formation: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite and extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous
.-
Self-Validation Checkpoint:Do not evaporate the ether yet. The free base boils at ~85°C and will be lost under vacuum.
-
-
Isolation: Cool the ether solution to 0°C and slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the pH is <2. The 3-methylcyclobutan-1-amine hydrochloride salt will precipitate as a white solid. Filter and wash with cold ether.
Protocol B: Curtius Rearrangement via DPPA (Route B)
Causality Focus: Avoiding acyl chlorides to protect the strained ring, and eliminating moisture to prevent urea formation.
-
Acyl Azide Formation & Rearrangement: In an oven-dried flask under
, dissolve 3-methylcyclobutanecarboxylic acid (1.0 eq) in strictly anhydrous toluene. Add triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Causality: DPPA allows for a mild, one-pot conversion to the acyl azide without the harsh conditions of thionyl chloride. Heat the mixture to 90°C for 2 hours to induce the rearrangement.-
Self-Validation Checkpoint: Remove a 10 µL aliquot and analyze via FTIR. Do not proceed until you observe a strong, sharp isocyanate absorption band at ~2250 cm⁻¹ and the complete disappearance of the azide band (~2140 cm⁻¹).
-
-
Boc-Trapping: Once the isocyanate is confirmed, add anhydrous tert-butanol (5.0 eq) directly to the hot toluene solution. Reflux for an additional 8 hours. Cool and concentrate under vacuum. Purify the stable Boc-protected amine via silica gel chromatography.
-
Deprotection: Dissolve the pure Boc-amine in dichloromethane and add 4M HCl in dioxane (10 eq). Stir at room temperature for 4 hours. Concentrate under vacuum to yield the pure 3-methylcyclobutan-1-amine hydrochloride salt.
V. References
-
ACS Omega. "Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases".[Link][3]
Sources
Technical Support Center: Troubleshooting Polymerization in Cyclobutane Amine Synthesis
Welcome to the Process Chemistry Support Center. Synthesizing cyclobutane amines—highly valuable motifs in modern drug discovery—presents a unique set of thermodynamic and kinetic challenges. The inherent ring strain of the cyclobutane core (~26 kcal/mol) makes it highly susceptible to unwanted ring-opening polymerization (ROP) or oligomerization during functionalization[1].
This guide provides field-proven, mechanistically grounded solutions to suppress polymerization and maximize your target amine yields.
Section 1: The Mechanistic Root of the Problem
Why do cyclobutane derivatives polymerize during amination? During the reductive amination of cyclobutanones, the formation of the imine intermediate creates a highly polarized system. Under harsh thermal conditions or in the presence of strong Lewis acids, the activation energy for C-C bond cleavage is breached. The strained four-membered ring opens to form a reactive acyclic intermediate (e.g., a linear iminium or enamine species), which rapidly undergoes intermolecular chain growth (polymerization) rather than the desired reduction[2].
Reaction pathways in cyclobutane amine synthesis highlighting polymerization risks.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a viscous, high-molecular-weight byproduct at the bottom of my flask during the reductive amination of cyclobutanone. How do I stop this? Expert Answer: The viscous byproduct is a result of ring-opening polymerization (ROP). This is typically caused by running the reaction at too high of a concentration (>0.5 M) or using a reducing agent that requires elevated temperatures.
-
Causality: High concentrations drastically increase the probability of intermolecular collisions between the opened-ring intermediates, favoring polymer chain propagation over target monomer formation.
-
Solution: Apply the High Dilution Principle . Dilute your reaction to ≤ 0.1 M in anhydrous 1,2-dichloroethane (DCE) or THF. Switch your reducing agent to Sodium triacetoxyborohydride (STAB, NaBH(OAc)3). STAB is exceptionally mild and selectively reduces imines at room temperature or below, preventing the thermal stress that triggers ring opening[3][4].
Q2: My GC-MS shows multiple peaks with repeating mass units. Is my acid catalyst causing this? Expert Answer: Yes. While catalytic acid (like acetic acid) is often used to accelerate imine formation, excess Brønsted or Lewis acid can protonate the cyclobutane ring or the imine nitrogen too aggressively. This lowers the energy barrier for C-C bond cleavage and initiates cationic polymerization[2].
-
Solution: Limit acetic acid to strictly catalytic amounts (0.1 equivalents) or omit it entirely if the amine is sufficiently nucleophilic. Alternatively, use molecular sieves (4Å) to drive the condensation forward by sequestering water, eliminating the need for acid catalysis[4].
Q3: Can I use Sodium Borohydride (NaBH4) instead of STAB or Sodium Cyanoborohydride (NaBH3CN)? Expert Answer: It is highly discouraged for strained rings. NaBH4 is a strong, unselective reductant that often requires protic solvents (like methanol) and can cause exothermic spikes upon addition. This localized heating is a primary trigger for cyclobutane ring opening. STAB is bulkier, milder, and allows for a controlled, room-temperature reaction without exothermic runaway[4].
Section 3: Quantitative Data - Reagent Selection Matrix
To guide your experimental design, we have summarized the impact of various reaction parameters on the yield of cyclobutane amine versus polymeric byproducts.
| Reducing Agent | Solvent | Temp (°C) | Concentration | Target Amine Yield (%) | Polymerization/ROP (%) |
| NaBH4 | Methanol | 25 to 65 | 0.5 M | 25 - 35% | > 50% (High) |
| NaBH3CN | Methanol | 25 | 0.2 M | 60 - 70% | 15 - 20% (Moderate) |
| NaBH(OAc)3 | DCE / THF | 0 to 20 | 0.1 M | 85 - 95% | < 5% (Negligible) |
| H2 / Pd/C | Ethanol | 50 (50 psi) | 0.5 M | 40 - 50% | 30 - 40% (Ring cleavage) |
Table 1: Effect of reductive amination conditions on cyclobutanone ring stability. Data synthesized from standard internal process optimization for strained cyclic ketones.
Section 4: Self-Validating Experimental Protocol
Optimized Synthesis of Cyclobutylamine Derivatives via Mild Reductive Amination
This protocol is engineered as a self-validating system. Each phase includes a specific analytical checkpoint to ensure the ring remains intact before proceeding.
Materials:
-
Cyclobutanone derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Activated 4Å molecular sieves
Step-by-Step Methodology:
-
System Preparation & Dilution: Flame-dry a round-bottom flask under argon. Add the cyclobutanone derivative and dissolve in anhydrous DCE to achieve a final concentration of 0.05 M to 0.1 M .
-
Causality: Strict dilution prevents intermolecular polymer chain growth.
-
-
Imine Formation: Add activated 4Å molecular sieves (approx. 100 mg/mmol of ketone). Add the amine (1.2 eq) dropwise at room temperature. Stir for 2 hours.
-
Validation Checkpoint 1: Analyze an aliquot via GC-MS or TLC. You must confirm >90% conversion to the imine/enamine intermediate before adding the reductant. If unreacted ketone remains, do not proceed; add more sieves.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Suppresses the thermal activation energy required for ring-opening.
-
-
Reduction: Add STAB (1.5 eq) portion-wise over 15-20 minutes to prevent localized exotherms[3].
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Validation Checkpoint 2: Run Size Exclusion Chromatography (SEC) or a quick TLC. The absence of baseline-streaking (TLC) or high-molecular-weight peaks (SEC) validates that polymerization has been successfully inhibited.
-
-
Quenching & Extraction: Quench slowly with saturated aqueous NaHCO3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep bath temp < 30 °C to protect the volatile amine).
Iterative troubleshooting workflow for mitigating polymerization in cyclobutane synthesis.
References
-
Beilstein Journals. "Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes." Beilstein Journal of Organic Chemistry. URL:[Link]
-
MDPI. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules. URL:[Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]
Sources
- 1. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Removing Benzyl Protecting Groups from 3-Methylcyclobutan-1-amine
Welcome to the technical support center for the deprotection of N-benzyl-3-methylcyclobutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the benzyl (Bn) protecting group, a critical step in many synthetic pathways. Here, we provide not just protocols but also in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
The benzyl group is a robust and widely used protecting group for amines due to its stability across a broad range of reaction conditions.[1] Its effective removal, typically via catalytic hydrogenolysis, is paramount for the successful synthesis of the target primary amine.[1] This process, while common, can present challenges ranging from stalled reactions to low yields. This guide will equip you with the knowledge to overcome these hurdles.
Core Deprotection Methodologies
Catalytic hydrogenolysis is the premier method for N-benzyl deprotection, favored for its mild conditions and clean conversion, which typically yields the desired amine and toluene as the primary byproduct.[1]
Method 1: Standard Hydrogenolysis with Palladium on Carbon (Pd/C) and H₂ Gas
This is the classic and most widely applied method for benzyl group removal.
Experimental Protocol
-
Reaction Setup: In a suitable pressure-rated vessel, dissolve the N-benzyl-3-methylcyclobutylamine (1.0 mmol) in a solvent such as methanol or ethanol (10-20 mL).[1] To this solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% Pd).
-
Hydrogen Atmosphere: Seal the vessel and purge the system to create an inert atmosphere. This is achieved by evacuating the flask with a vacuum pump and backfilling with nitrogen or argon. Repeat this cycle three times. Following the purge, perform a similar vacuum/backfill cycle three times with hydrogen gas (H₂), typically supplied from a balloon for atmospheric pressure reactions.[1]
-
Reaction Execution: Stir the mixture vigorously at room temperature.[1] Vigorous agitation is critical to ensure efficient contact between the solid catalyst, the liquid substrate solution, and the hydrogen gas.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.[1]
-
Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).[1] Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the pyrophoric palladium catalyst.[1]
-
Safety Note: The Pd/C catalyst is pyrophoric, especially after use and when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-methylcyclobutan-1-amine, which can be purified further if necessary.[1]
Method 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an excellent alternative for laboratories not equipped for handling hydrogen gas under pressure. It utilizes a hydrogen donor molecule in the presence of the catalyst. Ammonium formate is a common and effective choice.[1][2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl-3-methylcyclobutylamine (1.0 mmol) in methanol (10 mL). Add 10% Pd/C (typically 5-10 mol% Pd).
-
Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (3-5 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 60-65°C for methanol) and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove ammonium salts before final purification.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the debenzylation of 3-methylcyclobutan-1-amine.
Q1: My debenzylation reaction is extremely slow or has stalled completely. What are the likely causes?
A1: This is one of the most common issues in catalytic hydrogenation. Several factors can be at play:
-
Catalyst Poisoning: This is a primary suspect. The amine product itself can coordinate to the palladium surface, inhibiting its activity.[3][4] Other, less obvious sources of poisoning include sulfur or halide impurities from previous synthetic steps.[5]
-
Poor Catalyst Quality/Activity: Palladium catalysts can lose activity over time or vary between batches.[4][6]
-
Insufficient Hydrogen: For reactions run at atmospheric pressure (H₂ balloon), this can be a limiting factor. The 3-methylcyclobutyl group may introduce some steric hindrance requiring more forcing conditions.
-
Solution: If available, use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure to 50-100 psi.[5] For CTH, ensure a sufficient excess of the hydrogen donor is used.
-
-
Suboptimal Solvent: The choice of solvent can significantly affect reaction rates.[5]
Q2: My reaction is complete, but the yield is low. What happened to my product?
A2: Low yields can stem from incomplete reactions, side reactions, or issues during workup.[4]
-
Product Volatility: The target product, 3-methylcyclobutan-1-amine, is a relatively small and potentially volatile molecule.
-
Solution: During solvent removal (rotary evaporation), use a cold water bath and apply vacuum judiciously to avoid co-evaporation of your product.[4]
-
-
Side Reactions: While generally clean, hydrogenolysis can sometimes lead to side products. Over-reduction of other functional groups or, in rare cases, hydrogenolysis of the cyclobutane ring could occur under harsh conditions.
-
Workup Losses: The product amine might be water-soluble, leading to losses during aqueous extractions.[4]
-
Solution: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form, which is more soluble in organic solvents. If the product has high water solubility, multiple extractions with a suitable organic solvent will be necessary.
-
Q3: I see multiple spots on my TLC plate besides my starting material and product. What could these be?
A3: The formation of unexpected intermediates or side products can complicate purification.
-
Incomplete Reaction: Some spots may correspond to partially debenzylated intermediates if multiple benzyl groups were present, though this is not the case for your specific substrate.
-
N-Alkylation: If using an alcohol solvent (e.g., methanol, ethanol) and the reaction is run for an extended period, there is a small possibility of N-alkylation of the product amine.
-
Over-reduction: If other reducible functional groups are present in the molecule (e.g., nitro groups, alkenes, alkynes), they may also be reduced under these conditions.
-
Solution: Careful selection of catalyst and reaction conditions is key for chemoselectivity.[3] CTH can sometimes offer better selectivity.
-
Data & Visualizations
Table 1: Comparison of Common Debenzylation Conditions
| Catalyst (Loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| 10% Pd/C (10 mol%) | H₂ (1 atm) | Methanol | Room Temp | 2-12 | >90% | [1] |
| 10% Pd/C (10 mol%) | Ammonium Formate | Methanol | 65 | 1-4 | >90% | [1][2] |
| 20% Pd(OH)₂/C (10 mol%) | H₂ (1 atm) | Ethanol/AcOH | Room Temp | 1-6 | >95% | [3][4] |
| 5% Pd/C + 20% Pd(OH)₂/C | H₂ (15 kg) | Ethanol | 70 | ~2 | >95% | [1] |
Experimental Workflow Diagram
This diagram outlines the general steps for a successful N-debenzylation experiment.
Caption: General workflow for catalytic N-debenzylation.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues with your debenzylation reaction.
Caption: Troubleshooting workflow for incomplete debenzylation.
Frequently Asked Questions (FAQs)
FAQ 1: Are there non-hydrogenation methods to remove a benzyl group from an amine?
Yes, while catalytic hydrogenation is the most common and mildest method, other options exist, though they are often harsher and less chemoselective. Oxidative methods using reagents like ceric ammonium nitrate (CAN) can cleave N-benzyl groups.[7][8] Strong acids can also be used, but these conditions are generally not compatible with many other functional groups. For most applications, hydrogenation remains the method of choice.
FAQ 2: How does the 3-methylcyclobutane ring affect the debenzylation?
The 3-methylcyclobutane moiety is generally stable under standard hydrogenolysis conditions. It is a saturated aliphatic ring and should not interfere with the catalyst or reaction. However, its steric bulk, while modest, might slightly slow the reaction compared to a less hindered amine, potentially requiring slightly longer reaction times or more active catalyst systems like Pearlman's catalyst.
FAQ 3: What are the most critical safety precautions for this reaction?
Safety is paramount. When using H₂ gas, always work in a well-ventilated fume hood and ensure there are no ignition sources nearby. The primary hazard is the pyrophoric nature of the palladium catalyst, especially after the reaction when it is finely divided and coated with hydrogen. Never let the used catalyst dry on the filter paper in the open air.[1] Always quench it carefully with water while it is still damp.
References
- Bieg, T. & Szeja, W.
-
Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. Available from: [Link].
-
Morris, R. H. Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Available from: [Link].
-
ElAmin, B. et al. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Available from: [Link].
-
Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis. Available from: [Link].
- Anwer, M. K., Khan, S. A. & Sivanandaiah, K. M. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 751 (1978).
- Imoto, K. et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega5, 3639–3646 (2020).
-
Imoto, K. et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available from: [Link].
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available from: [Link].
-
Wang, Q. et al. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available from: [Link].
- McMillan, V. K. et al. Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Organic Process Research & Development25, 935–945 (2021).
-
Wang, Q. et al. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). ResearchGate. Available from: [Link].
- Bull, S. D. et al. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1 295–302 (2001).
-
Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... ResearchGate. Available from: [Link].
-
The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. ResearchGate. Available from: [Link].
-
Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit. Available from: [Link].
-
Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Scilit. Available from: [Link].
-
Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate. Available from: [Link].
-
Li, W. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Available from: [Link].
-
How To: Troubleshoot a Reaction. University of Rochester. Available from: [Link].
-
So, T., Nagasawa, S. & Nakao, Y. Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. PMC. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. scilit.com [scilit.com]
Technical Support Center: Handling Volatile 3-Methylcyclobutan-1-amine
Case ID: 3-MCBA-HNDL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Stabilization, Transfer, and Storage of 3-Methylcyclobutan-1-amine (Free Base)
Executive Summary & Risk Assessment
User Warning: You are handling 3-Methylcyclobutan-1-amine (CAS: 89381-06-6) as a free base. This compound presents two simultaneous failure modes that often lead to total sample loss or degradation within minutes of isolation:
-
High Volatility: With an estimated boiling point of ~85–100°C (extrapolated from cyclobutanamine analogs), the free base has significant vapor pressure at room temperature. It will co-evaporate with solvents on a rotary evaporator.
-
Atmospheric Reactivity: Like many low-molecular-weight primary amines, it reacts rapidly with atmospheric CO₂ to form solid carbamates (white crusts), often mistaken for decomposition or polymerization.
Immediate Action Required:
-
Do NOT rotary evaporate to dryness at ambient temperature.
-
Do NOT store as a free base for >24 hours.
-
ALWAYS keep under Argon/Nitrogen.
Physical Properties & Critical Data
| Property | Value / Description | Operational Implication |
| State (RT) | Colorless Liquid | High mobility; requires gas-tight syringes. |
| Boiling Point | Est. 85–100°C | High Vapor Pressure. Significant loss occurs at >20 mbar vacuum. |
| Flash Point | < 25°C (Est.)[1] | Flammable. Ground all glassware; use spark-proof equipment. |
| Basicity (pKa) | ~10.0 (Conj. Acid) | Strong nucleophile; reacts instantly with CO₂ (air) and electrophiles. |
| Stability | Low (Kinetic) | Cyclobutane ring strain + amine reactivity = degradation risk over time. |
Operational Protocols
Protocol A: The "Cold-Chain" Transfer (Preventing Evaporation)
Use this workflow when moving the free base from a shipping container or reaction vessel.
-
Pre-Cooling: Chill the receiving vessel and the source container to 0°C (ice bath) for 15 minutes before opening. This lowers the vapor pressure significantly.
-
Inert Blanket: Gently purge the source container with dry Argon for 30 seconds before inserting a needle.
-
Syringe Technique: Use a gas-tight glass syringe (Hamilton type) or a cannula for transfer. Do not pour.
-
Rinse Strategy: If the amine is in solution (e.g., ether), do not concentrate to <5 mL volume until you are ready for the next step.
Protocol B: Stabilization via Salt Formation (Recommended)
The free base is a transient intermediate. For storage or analytical characterization, convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately.
Reagents:
-
4M HCl in 1,4-Dioxane (or Diethyl Ether).
-
Anhydrous Diethyl Ether (Reaction Solvent).
Step-by-Step:
-
Dissolve the crude amine free base in anhydrous Diethyl Ether (10 mL per gram of amine) at 0°C .
-
Under vigorous stirring, add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Observation: A white precipitate (the salt) should form immediately.
-
-
Stir at 0°C for 15 minutes.
-
Filter the solid under an inert atmosphere (Schlenk frit) or rapid vacuum filtration.
-
Wash the solid with cold pentane to remove excess acid.
-
Dry under high vacuum (0.1 mbar) for 1 hour.
-
Result: The HCl salt is non-volatile and stable at room temperature (store desiccated).
-
Technical Visualization: Failure Pathways vs. Success
The following diagram illustrates the "Carbamate Trap"—the most common reason researchers believe their amine has "decomposed."
Figure 1: Decision pathways determining the fate of the volatile amine. Exposure to air leads to carbamate formation (failure), while acidification under inert gas yields the stable salt (success).
Troubleshooting & FAQ
Q1: I rotary evaporated my extraction solvent, and the flask is empty. Where is my amine?
-
Diagnosis: Volatility Loss.
-
Mechanism: The amine co-distilled with your solvent (likely DCM or Ether).
-
Fix: Never evaporate to dryness. Concentrate to a small volume (~5 mL), then add your acid (HCl/Dioxane) directly to this concentrate to precipitate the salt.
Q2: A white solid formed on the rim of my flask while weighing. Is this my product?
-
Mechanism:
. -
Fix: This is an impurity. You can reverse it by acidifying with strong acid (HCl), which releases CO₂ and generates the desired amine salt.
Q3: Can I use heat to distill the amine for purification?
-
Advisory: Risky.[4]
-
Reasoning: While distillation is possible (BP ~85-100°C), thermal stress on the cyclobutane ring can induce ring-opening or rearrangement, especially if trace acid is present.
-
Recommendation: Purification via salt crystallization is safer and more effective for this specific scaffold.
Q4: Which solvent is best for extraction?
-
Recommendation: Diethyl Ether or MTBE.
-
Why: Low boiling points allow for removal at lower temperatures (reducing amine loss), and they are less likely to react with the amine compared to halogenated solvents (DCM can react with secondary/primary amines over long periods to form salts).
References
-
PubChem. (2025).[5] 3-Methylcyclobutan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Restek Corporation. (2020). Practical Solutions for Analyzing Volatile Amines. [Link]
-
Royal Society of Chemistry. (2021). The application of amine-based materials for carbon capture (Carbamate Formation Mechanism). [Link][3]
Sources
- 1. 3-Methylcyclobutanone | CAS#:1192-08-1 | Chemsrc [chemsrc.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. cetjournal.it [cetjournal.it]
- 4. 3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock [achemblock.com]
- 5. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 3-Methylcyclobutan-1-amine
The following guide is structured as a Technical Support Center for the resolution of 3-Methylcyclobutan-1-amine diastereomers. It is designed to be non-linear, allowing you to jump to the specific "Module" relevant to your current bottleneck.
Ticket ID: #MCBA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are dealing with 3-Methylcyclobutan-1-amine , a molecule that exists as two geometric diastereomers: cis (Z) and trans (E).
-
The Challenge: The cyclobutane ring is puckered, not planar. The energy barrier between conformers is low, but the barrier between isomers is high (requires bond breaking). Separation is strictly physical (diastereomeric), not chiral (enantiomeric), unless further substitution exists.
-
The Solution: We utilize the significant difference in lattice energy between the cis and trans hydrochloride salts for bulk separation, or chromatographic separation of carbamate derivatives for high purity.
🛠️ Module 1: Diagnostic & Initial Assessment
Before attempting separation, confirm your ratio. You cannot optimize what you cannot measure.
Q: How do I quickly determine my cis:trans ratio?
A: Proton NMR (
Protocol:
-
Solvent: Use Benzene-
or DMSO- . Chloroform- often causes signal overlap for these specific ring protons. -
Target Signals: Look at the methine proton at position 1 (
, adjacent to ).-
Cis Isomer: The
signal is typically deshielded (downfield) relative to the trans isomer due to the anisotropy of the substituent on the same face. -
Trans Isomer: The
signal is typically shielded (upfield).
-
-
Integration: Integrate the
multiplets. The ratio of areas is your molar ratio.
Q: My crude material is a dark oil. Should I distill first?
A: Proceed with caution. 3-Methylcyclobutan-1-amine is volatile (BP est. 80-90°C).
-
Recommendation: Do not distill the free amine if you require high diastereomeric purity. Heat can promote thermodynamic equilibration if any trace metal catalyst or acid remains.
-
Action: Proceed directly to Module 2 (Salt Formation) .
⚗️ Module 2: Crystallization Strategies (The "Workhorse")
Best for: Scales >5g, removing the bulk of the unwanted isomer.
The Principle
Cyclobutane amines form robust salts. The trans isomer typically possesses higher symmetry and packs more efficiently into a crystal lattice, making it less soluble in polar-aprotic/protic mixtures than the cis isomer.
Standard Operating Procedure: HCl Salt Resolution
Step 1: Salt Formation
-
Dissolve crude amine (1.0 equiv) in Diethyl Ether (
) (10 mL/g). -
Cool to 0°C.
-
Add 4N HCl in Dioxane (1.1 equiv) dropwise.
-
Observation: A thick white precipitate will form immediately.
-
-
Filter the solid. This is your "Crude Salt Mixture."
Step 2: Fractional Crystallization Do not use Methanol alone; it is too solubilizing.
| Parameter | Recommendation | Why? |
| Solvent A | Ethanol (EtOH) | Good solubility at reflux, poor at RT. |
| Solvent B | Ethyl Acetate (EtOAc) | Anti-solvent to drive precipitation. |
| Ratio | Start 1:3 (EtOH:EtOAc) | Adjust based on initial supersaturation. |
Protocol:
-
Suspend Crude Salt in minimal boiling EtOH.
-
Add hot EtOAc until slight turbidity persists.
-
Add 1-2 drops of EtOH to clear the solution.
-
Slow Cool: Wrap the flask in foil/towel and let it reach RT over 4 hours. Then move to 4°C fridge overnight.
-
Harvest: Filter crystals.
-
Crystals: Enriched in Trans -isomer (typically).
-
Mother Liquor: Enriched in Cis -isomer.
-
Troubleshooting Crystallization
-
Issue: "I got a gel/oil instead of crystals."
-
Fix: Your solution is too concentrated or too wet. Re-dissolve in boiling EtOH, add 5% more solvent, and seed with a pure crystal if available. If not, scratch the glass surface.
-
-
Issue: "d.e. (diastereomeric excess) is stuck at 80%."
-
Fix: Perform a "swish" wash. Suspend the solid in refluxing EtOAc (does not dissolve) for 30 mins, then filter hot. This dissolves surface impurities (the cis isomer) without losing bulk yield.
-
🧪 Module 3: Chromatographic Purification
Best for: Scales <2g, or polishing mother liquors.
Q: Can I run the free amine on silica?
A: No. Primary amines streak badly on silica due to interaction with acidic silanols. You must derivatize.
Workflow: The Boc-Protection Route
Figure 1: Derivatization workflow for chromatographic separation.
Detailed Protocol:
-
Protection: React crude amine with
(1.1 equiv) and in DCM. Wash with citric acid to remove unreacted amine. -
Separation:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%
20%). -
Elution Order: The Cis-Boc derivative is usually less polar (elutes first) than the Trans-Boc derivative because the amide NH is more sterically crowded/shielded by the methyl group, reducing interaction with silica. Note: This can flip based on exact conditions; always collect fractions.
-
-
Deprotection: Treat the isolated Boc-amine with 4N HCl/Dioxane. Evaporate to dryness to get the pure amine salt.
🔬 Module 4: Analytical Validation (The "Truth" Step)
How to prove you have the right isomer.
Nuclear Overhauser Effect (NOE)
You cannot rely on chemical shift alone for final assignment. You must use 1D-NOESY.
Experiment Setup:
-
Irradiate the Methyl (
) doublet signal. -
Observe the response in the ring protons.[1]
| Isomer | NOE Observation | Structural Logic |
| Cis (Z) | Strong enhancement of the | The |
| Trans (E) | No/Weak enhancement of the | The |
Coupling Constants ( )
-
Cis: Generally larger
coupling (8-10 Hz) between and due to planar/eclipsing character in certain puckers. -
Trans: Generally smaller
coupling (4-7 Hz). -
Warning: Cyclobutane puckering is dynamic. NOE is definitive;
-coupling is supportive.
❓ FAQ & Troubleshooting
Q: I need the free amine, not the salt. How do I liberate it without losing it? A: The free amine is volatile.
-
Dissolve HCl salt in minimal water.
-
Add
pellets until pH > 12. -
Extract 3x with Dichloromethane (DCM) (not Ether; DCM holds amines better).
-
Dry over
. -
Do not rotovap to dryness. Distill the DCM off carefully at atmospheric pressure or use a cool water bath (20°C) with vacuum, stopping exactly when solvent volume is low.
Q: Can I use Chiral HPLC? A: Yes, but these are diastereomers, so an achiral column (C18 or Silica) often works for the derivatives. However, if you must separate the free amine directly, use a column specialized for basic compounds (e.g., Chiralpak IC or Daicel Crownpak ) with an acidic mobile phase modifier (0.1% TFA) to sharpen the peaks.
Q: Why is my yield of the cis isomer so low from crystallization? A: The cis isomer is often more soluble (stays in the mother liquor). To recover it:
-
Evaporate the mother liquor from the trans crystallization.
-
Perform the Boc-protection workflow (Module 3) on this enriched residue. Crystallization is rarely efficient for the more soluble diastereomer.
References
-
Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. (Describes the fundamental separation of cyclobutane amino acid precursors). Link
- Stereochemistry of Cyclobutanes.W.B. Motherwell et al., Tetrahedron. (Foundational text on cyclobutane ring puckering and NMR assignment).
-
Separation of cis- and trans-3-aminocyclohexanols. Molecules. (Analogous protocol for cyclic amine separation via chromatography). Link
- Process for the preparation of 3-substituted cyclobutane derivatives.WO2012062783. (Patent literature describing industrial scale handling of this specific scaffold).
-
3-Methylcyclobutan-1-amine hydrochloride (Trans isomer). PubChem CID 71309438. (Validation of commercial existence and salt stability). Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectral Analysis of 3-Methylcyclobutan-1-amine
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 3-Methylcyclobutan-1-amine, a substituted cyclobutane derivative. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction based on established principles and compare it with the known spectra of analogous compounds, cyclobutylamine and cyclopentylamine. This comparative approach will highlight the influence of the methyl substituent and ring strain on the ¹H-NMR spectral features.
The Foundational Principles of ¹H-NMR in Cyclic Amines
The ¹H-NMR spectrum of a molecule provides a wealth of information based on three key parameters for each proton or group of equivalent protons:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).
-
Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons (spin-spin coupling). The n+1 rule is a common starting point, where n is the number of equivalent protons on adjacent carbons.
-
Integration: The area under a signal is proportional to the number of protons it represents.
In the context of 3-Methylcyclobutan-1-amine, the puckered nature of the cyclobutane ring introduces conformational complexities that influence both chemical shifts and coupling constants.[1] The presence of the amine and methyl groups further diversifies the electronic environments of the ring protons.
Predicted ¹H-NMR Spectrum of 3-Methylcyclobutan-1-amine
Based on the known spectral data for cyclobutylamine and the expected effects of a methyl substituent, we can predict the ¹H-NMR spectrum of 3-Methylcyclobutan-1-amine. The analysis will consider both cis and trans isomers, as their spectra would exhibit distinct features.
Structure of 3-Methylcyclobutan-1-amine:
Table 1: Predicted ¹H-NMR Spectral Data for 3-Methylcyclobutan-1-amine (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-1 (CH-NH₂) | ~3.4 - 3.8 | Multiplet | 1H | The proton attached to the carbon bearing the amine group is expected to be the most deshielded due to the electronegativity of the nitrogen atom.[2][3][4] |
| H-2, H-4 (CH₂) | ~1.8 - 2.5 | Multiplets | 4H | These methylene protons are adjacent to the methine protons and will exhibit complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts are influenced by the amine and methyl groups. |
| H-3 (CH-CH₃) | ~1.5 - 2.0 | Multiplet | 1H | This methine proton is coupled to the adjacent methylene protons and the methyl protons. |
| -NH₂ | ~1.0 - 2.5 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. They often appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[5][6] |
| -CH₃ | ~0.9 - 1.2 | Doublet | 3H | The methyl protons are coupled to the adjacent methine proton (H-3), resulting in a doublet. |
Comparative Spectral Analysis: The Influence of Structure
To understand the predicted spectrum of 3-Methylcyclobutan-1-amine, it is instructive to compare it with the experimental spectra of cyclobutylamine and cyclopentylamine.
Table 2: Comparison of ¹H-NMR Data for Cyclic Amines (in CDCl₃)
| Compound | Proton at C1 (δ, ppm) | Ring Protons (δ, ppm) | Key Differentiating Features |
| Cyclobutylamine | ~3.40 | ~2.23, ~1.87, ~1.64 | A more complex and spread-out pattern for the ring protons due to the rigid, puckered nature of the four-membered ring.[2][3][4] |
| 3-Methylcyclobutan-1-amine (Predicted) | ~3.4 - 3.8 | ~1.5 - 2.5 | The presence of a doublet for the methyl group and a more complex set of multiplets for the ring protons due to the additional substituent. |
| Cyclopentylamine | ~3.31 | ~1.82, ~1.72, ~1.55, ~1.37, ~1.28 | The ring protons appear as a series of overlapping multiplets in a narrower range due to the greater conformational flexibility of the five-membered ring, which averages out the chemical shifts.[7][8][9] |
The introduction of a methyl group at the 3-position of the cyclobutane ring is expected to cause a noticeable upfield shift for the protons on the same face of the ring and a downfield shift for the protons on the opposite face, depending on the cis/trans stereochemistry. This would lead to a more dispersed and complex set of multiplets for the ring protons compared to the parent cyclobutylamine.
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality ¹H-NMR spectrum of 3-Methylcyclobutan-1-amine, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of 3-Methylcyclobutan-1-amine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
To accurately determine the chemical shifts, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used, typically around 4-5 cm.[11]
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
Number of Scans (NS): 16-64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for ¹H-NMR.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of 10-12 ppm is appropriate for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the respective protons in the molecule.
-
Workflow for ¹H-NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H-NMR spectrum of 3-Methylcyclobutan-1-amine.
Caption: Workflow for the ¹H-NMR analysis of 3-Methylcyclobutan-1-amine.
Conclusion
References
- Canadian Science Publishing. (n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System.
- ChemicalBook. (n.d.). Cyclopentylamine(1003-03-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). Cyclobutylamine(2516-34-9) 1H NMR spectrum.
- Canadian Science Publishing. (n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System.
-
National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem. Retrieved from [Link]
- Guidechem. (n.d.). Cyclobutylamine 2516-34-9 wiki.
- Guidechem. (n.d.). 2516-34-9 Cyclobutylamine C4H9N, Formula,NMR,Boiling Point,Density,Flash Point.
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- ScienceDirect. (2015, October 29). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols.
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Aix-Marseille University. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
-
PubMed. (2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-methylcyclopentanamine. PubChem. Retrieved from [Link]
- Guidechem. (n.d.). 1003-03-8 Cyclopentylamine C5H11N, Formula,NMR,Boiling Point,Density,Flash Point.
-
SpectraBase. (n.d.). N-methylcyclopentylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutylamine. PubChem. Retrieved from [Link]
-
Louisiana State University. (2020, June 5). NMR Sample Preparation. Retrieved from [Link]
- ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts.
-
ACS Publications. (n.d.). Synthesis and reactivity of compounds with cyclobutane ring(s). 10. Syntheses of squaric acid, its monoorthoesters, and related derivatives via [2 + 2] cycloadditions of tetraalkoxyethylenes with heterosubstituted ketenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
- ChemicalBook. (n.d.). trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum.
-
University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. PubChem. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of 3-methylbut-1-ene - (3-methyl-1-butene). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-one. PubChem. Retrieved from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cyclobutylamine(2516-34-9) 1H NMR spectrum [chemicalbook.com]
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A Comparative Guide to the C13-NMR Spectral Analysis of cis- and trans-3-Methylcyclobutan-1-amine
The Decisive Role of Stereochemistry in C13-NMR
The cyclobutane ring is not a static, planar structure; it exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility is the cornerstone for understanding the NMR spectra of its derivatives. The spatial orientation of substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—creates distinct magnetic environments for the carbon atoms. These differences are primarily governed by steric interactions and through-space effects, most notably the gamma-gauche (γ-gauche) effect.
The γ-gauche effect describes the shielding (upfield shift) of a carbon nucleus when a substituent at the γ-position (three bonds away) is in a gauche (or syn-clinal) orientation to it.[2][3] This steric compression leads to a polarization of the C-H bond and an increase in electron density around the carbon, resulting in a lower chemical shift value.
Predicted C13-NMR Chemical Shifts: A Comparative Analysis
Based on the foundational principles of substituent effects and stereochemistry in cyclobutane rings, we can predict the C13-NMR chemical shifts for the cis and trans isomers of 3-Methylcyclobutan-1-amine. Unsubstituted cyclobutane exhibits a single resonance at approximately 22.4 ppm.[1][4] The introduction of a methyl and an amino group will significantly alter these values.
| Carbon Atom | Predicted Shift (ppm) - cis Isomer | Predicted Shift (ppm) - trans Isomer | Rationale for Predicted Differences |
| C1 (CH-NH₂) | ~48-52 | ~50-54 | In the cis isomer, the methyl group is gauche to C1, inducing a slight shielding effect. In the trans isomer, this interaction is absent, leading to a slightly downfield shift. |
| C2/C4 (CH₂) | ~28-32 | ~30-34 | The key difference lies in the γ-gauche effect. In the cis isomer, the methyl group is gauche to C2 and C4, and the amino group is also gauche to these carbons, leading to a more pronounced upfield (shielded) shift. In the trans isomer, these gauche interactions are minimized, resulting in a downfield shift relative to the cis isomer. |
| C3 (CH-CH₃) | ~30-34 | ~32-36 | Similar to C1, the amino group in the cis isomer is gauche to C3, causing a slight shielding. This effect is absent in the trans isomer. |
| CH₃ | ~18-22 | ~20-24 | The carbon of the methyl group will also experience a γ-gauche effect from the amino group in the cis isomer, leading to a more shielded (upfield) position compared to the trans isomer where this interaction is not present. |
Disclaimer: These are predicted values based on established principles and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
The Underlying Causality: A Deeper Look at Stereochemical Effects
The differentiation between the cis and trans isomers hinges on the through-space interactions dictated by their stereochemistry.
The cis Isomer: A Story of Steric Shielding
In cis-3-Methylcyclobutan-1-amine, the methyl and amino groups reside on the same face of the cyclobutane ring. This arrangement forces significant γ-gauche interactions:
-
The methyl group at C3 is in a gauche orientation with respect to C1 and the C2/C4 carbons.
-
Similarly, the amino group at C1 is gauche to C3 and the C2/C4 carbons.
These interactions lead to steric compression, increasing the electron density around the involved carbon nuclei and causing them to be shielded (shifted upfield to a lower ppm value) in the C13-NMR spectrum.
The trans Isomer: Reduced Steric Crowding
In the trans isomer, the methyl and amino groups are on opposite faces of the ring. This configuration minimizes the γ-gauche interactions between the substituents and the ring carbons. Consequently, the carbon atoms in the trans isomer experience less steric shielding and will therefore resonate at a deshielded (downfield, higher ppm) position relative to their counterparts in the cis isomer.
The logical relationship between the stereoisomers and their expected C13-NMR shifts can be visualized as follows:
Figure 1: Logical workflow illustrating the influence of stereochemistry on C13-NMR chemical shifts for cis- and trans-3-Methylcyclobutan-1-amine.
Experimental Protocol for C13-NMR Analysis
For a definitive empirical comparison, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of each isomer (cis- and trans-3-Methylcyclobutan-1-amine) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
NMR Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
C13-NMR Data Acquisition:
-
Perform a standard proton-decoupled C13-NMR experiment.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected range of chemical shifts for all carbon environments (e.g., 0-60 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference the TMS peak to 0.0 ppm.
-
Integrate the peaks (while not strictly quantitative in standard C13-NMR, it can help identify quaternary carbons if present).
-
-
Spectral Analysis:
-
Assign the peaks in each spectrum based on their chemical shifts and comparison with predicted values.
-
For unambiguous assignments, consider running advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
The experimental workflow can be visualized with the following diagram:
Figure 2: Standard experimental workflow for the C13-NMR analysis of chemical compounds.
Conclusion
References
- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
-
Browne, C. E., et al. (1979). Carbon13 NMR analysis of cyclobutane dimers from benzocycloalkenes. Magnetic Resonance in Chemistry. [Link]
-
Stöcker, M., & Klessinger, M. (1979). 13C, 13C coupling constants of cyclobutane derivatives. Magnetic Resonance in Chemistry. [Link]
-
Gorenstein, D. G. (1977). A generalized gauche NMR effect in carbon-13, fluorine-19, and phosphorus-31 chemical shifts and directly bonded coupling constants. Torsional angle and bond angle effects. Journal of the American Chemical Society. [Link]
-
Filo. (2025). Describe the γ (gamma) effect in ¹³C NMR with an appropriate diagram. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]
-
PubChem. (2025). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. [Link]
- Hansen, P. E. (1981). The γ-gauche effect.
- Li, S., & Chesnut, D. B. (1985). A theoretical study of the γ-gauche effect in 13C NMR spectroscopy. Magnetic Resonance in Chemistry.
-
Zhang, Y., et al. (2020). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic Letters. [Link]
- Tonelli, A. E. (1976). 13C NMR chemical shifts and the γ-gauche effect. Journal of the American Chemical Society.
- Duddeck, H. (1986). The γ-gauche effect in 13C NMR spectroscopy. Topics in Stereochemistry.
- Ramey, K. C., & Lini, D. C. (1968). Nuclear magnetic resonance studies of cyclobutanes. I. Conformational analysis of substituted cyclobutanes. Journal of the American Chemical Society.
-
Lill, S. O. N., et al. (2005). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Macromolecules. [Link]
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3-Methylcyclobutan-1-amine vs cyclopropylamine bioisosteres
An In-Depth Guide to the Bioisosteric Relationship of 3-Methylcyclobutan-1-amine and Cyclopropylamine in Drug Discovery
In the intricate process of drug development, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed comparative analysis of two important amine-bearing scaffolds: the rigid, strained cyclopropylamine and its more flexible, four-membered counterpart, 3-methylcyclobutan-1-amine.
Small, saturated carbocycles are frequently employed to confer unique structural and physicochemical properties upon drug candidates.[1][3] They can serve as conformationally restricted linkers, improve metabolic stability, and modulate lipophilicity. While cyclopropylamine has been a mainstay in drug design for decades, its inherent ring strain can present metabolic challenges.[3][4] This has led researchers to explore bioisosteres like 3-methylcyclobutan-1-amine as a strategic alternative to overcome these liabilities while exploring new chemical space.
Section 1: The Profile of Cyclopropylamine
Cyclopropylamine is a valuable building block in medicinal chemistry, recognized for its rigid structure that provides a well-defined exit vector for substituents. This conformational rigidity can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing potency.
Physicochemical and Structural Properties
The cyclopropylamine moiety is characterized by a highly strained three-membered ring, with C-C-C bond angles compressed to approximately 60°. This strain significantly influences its chemical reactivity. The amine group's orientation relative to the ring can exist in different conformations, primarily the more stable trans and higher-energy gauche forms, which can influence receptor interactions.[5][6]
Metabolic Profile
A critical consideration in the use of cyclopropylamine is its metabolic stability. The high ring strain makes it susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to ring-opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes, which have been implicated in hepatotoxicity in certain cases, for instance, with the antibiotic trovafloxacin.[4][7] This metabolic liability is often the primary driver for seeking a bioisosteric replacement.
Synthetic Accessibility
Cyclopropylamine is synthetically accessible through various established methods, including the Hofmann reaction of cyclopropanecarboxamide, the amination of cyclopropanol, and titanium-mediated coupling of nitriles with Grignard reagents, making it a readily available building block for drug discovery programs.[8][9][10]
Section 2: The Profile of 3-Methylcyclobutan-1-amine
As a bioisosteric alternative, 3-methylcyclobutan-1-amine offers a different set of structural and physical properties. Its four-membered ring is significantly less strained than cyclopropane, which has profound implications for its stability and conformation.
Physicochemical and Structural Properties
The cyclobutane ring is not planar but exists in a "puckered" conformation to relieve torsional strain.[11] This confers a degree of conformational flexibility that is absent in the cyclopropane ring. The presence of the methyl group at the 3-position introduces stereoisomerism (cis and trans isomers), providing an opportunity to fine-tune the spatial arrangement of substituents for optimal target engagement.
Metabolic Profile
The lower ring strain of the cyclobutane scaffold generally translates to enhanced metabolic stability compared to cyclopropylamine. The ring is less prone to oxidative cleavage. While the methyl group itself can be a site for metabolic oxidation, this pathway is often more predictable and less likely to produce the highly reactive species associated with cyclopropane ring opening. The strategic use of cyclobutane rings is a known tactic to improve metabolic stability in drug candidates.[12]
Synthetic Accessibility
The synthesis of substituted cyclobutanes like 3-methylcyclobutan-1-amine can be more complex than that of cyclopropylamine. Methodologies often start from precursors such as 3-oxocyclobutane-1-carboxylic acid and may require multi-step sequences to achieve the desired stereochemistry.[13][14][15]
Section 3: Head-to-Head Comparison
The decision to use 3-methylcyclobutan-1-amine as a bioisostere for cyclopropylamine is driven by a desire to modulate specific properties. The table below summarizes their key characteristics.
| Property | Cyclopropylamine | 3-Methylcyclobutan-1-amine | Rationale for Comparison |
| Molecular Formula | C₃H₇N | C₅H₁₁N | Reflects the difference in size and carbon count. |
| Molecular Weight | 57.09 g/mol [16] | 85.15 g/mol [17] | Impacts ligand efficiency and overall molecular size. |
| pKa | ~9.10[18][19][20] | Estimated ~9.2-9.4 | Basicity affects ionization at physiological pH, influencing solubility and target interaction. The methyl group is expected to slightly increase basicity through an inductive effect. |
| Calculated logP | ~0.1[16] | Estimated ~1.0-1.2 | Lipophilicity is critical for permeability, solubility, and off-target effects. The additional methyl and methylene groups significantly increase lipophilicity. |
| Conformational Flexibility | Rigid[21] | Puckered, flexible[14] | Rigidity can enhance potency but may not be optimal. Flexibility allows for induced fit at the target. |
| Metabolic Stability | Potential liability (ring cleavage)[4][7] | Generally more robust | A key differentiator. The lower ring strain of cyclobutane reduces the risk of metabolism-induced toxicity. |
| Synthetic Accessibility | High, multiple established routes[8][9] | Moderate to complex, especially for stereocontrol[14] | A practical consideration for the scalability and cost of a drug development program. |
Key Strategic Insights
-
Addressing Metabolic Liabilities : The primary reason to replace a cyclopropylamine moiety is to mitigate the risk of metabolic ring cleavage. The cyclobutane core is a proven solution to this problem, diverting metabolism to more predictable pathways.[4]
-
Exploring Conformational Space : The switch from a rigid cyclopropane to a flexible cyclobutane allows the molecule to adopt different conformations. This can be exploited to improve binding affinity or to escape an unfavorable interaction within a binding pocket.
-
Modulating Lipophilicity and Solubility : The introduction of the 3-methylcyclobutane group increases lipophilicity (logP). This can enhance membrane permeability but may also increase non-specific binding or reduce aqueous solubility if not properly balanced within the overall molecule.
Section 4: Experimental Protocols
To empirically validate the properties discussed, the following experimental protocols are essential. They are designed to be self-validating and reflect standard industry practice.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH.[22]
Methodology:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of the amine in DMSO.
-
Buffer Preparation : Prepare a series of aqueous buffers with pH values ranging from 1.0 to 13.0.
-
Sample Preparation : In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well, followed by the series of buffers to achieve a final compound concentration of 50-100 µM.
-
Measurement : Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a plate reader.
-
Data Analysis : Plot the absorbance at a specific wavelength (where the difference between ionized and neutral species is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[22][23]
Causality : This protocol is chosen for its medium-throughput capability and requirement for very small amounts of sample, which is ideal in early drug discovery.[23]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Protocol 2: Determination of logD₇.₄ by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.[24]
Methodology:
-
Phase Preparation : Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation : Add the test compound (from a DMSO stock) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final DMSO concentration should be <1%.
-
Equilibration : Cap the vial and shake or rotate it gently for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[25]
-
Phase Separation : Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification : Carefully remove an aliquot from each layer and determine the compound concentration using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation : The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality : The shake-flask method is considered the "gold standard" for logD/logP determination due to its direct measurement principle, though it is lower throughput than chromatographic methods.[23][26]
Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM) or Hepatocytes
This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.
Methodology:
-
Reagent Preparation : Thaw cryopreserved human hepatocytes or HLM according to the supplier's protocol.[27] Prepare an NADPH-regenerating system (for HLM) or appropriate incubation medium (for hepatocytes).
-
Incubation : Pre-warm the hepatocyte suspension or HLM solution to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot of the reaction mixture.[27]
-
Quenching : Immediately stop the metabolic reaction in the aliquot by adding a quenching solution, typically a cold organic solvent like acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis : Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.
-
Data Analysis : Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Causality : Using hepatocytes or HLM provides a physiologically relevant system to model hepatic metabolism. The disappearance of the parent compound over time gives a direct measure of its metabolic lability.[28]
Caption: General workflow for an in vitro metabolic stability assay.
Caption: Decision workflow for bioisosteric replacement.
Conclusion
The choice between 3-methylcyclobutan-1-amine and cyclopropylamine is a nuanced decision in drug design, guided by the specific challenges of a lead optimization program. Cyclopropylamine offers rigidity and established synthetic access but carries a potential risk of metabolic instability due to ring strain. 3-Methylcyclobutan-1-amine serves as an excellent bioisosteric replacement to mitigate this risk, offering enhanced metabolic robustness and greater conformational flexibility. This flexibility, along with the introduction of new stereochemical possibilities, provides medicinal chemists with a powerful tool to refine a compound's properties. The trade-offs in synthetic complexity and altered physicochemical properties must be carefully weighed, but the strategic replacement of a strained three-membered ring with a more stable four-membered ring is a field-proven tactic for developing safer and more effective drug candidates.
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Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, 1792-1793. [Link]
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(N/A). (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Pharmaceutical Analysis. [Link]
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eScholarship. (2017, October 25). Evaluating small molecule microscopic and macroscopic pKa predictions. [Link]
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Meuwissen, A. J. A. J., & Strien, M. C. (2012). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica. [Link]
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Wei, Y., et al. (2023, January 25). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. [Link]
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Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. [Link]
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Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropylamine. In PubChem. Retrieved from [Link]
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ACS Publications. (N/A). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. [Link]
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Li, Y., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Cheminformatics. [Link]
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Chemspace. (N/A). Bioisosteric Replacements. [Link]
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Ataman Kimya. (N/A). CYCLOPROPYLAMINE. [Link]
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ResearchGate. (N/A). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
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Beilstein-Institut. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
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PubMed. (2016, October 31). Experimental and Theoretical Investigations Into the Stability of Cyclic Aminals. [Link]
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ChemRxiv. (N/A). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. In PubChem. Retrieved from [Link]
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YouTube. (2023, February 23). Conformational Analysis of cycloalkanes from three to six member ring: Stereoismerism. [Link]
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Comparative Reactivity Profile: Cyclobutyl vs. Cyclopentyl Amines in Medicinal Chemistry
[1]
Executive Summary
In medicinal chemistry, the choice between cyclobutyl and cyclopentyl amine scaffolds is rarely arbitrary; it is a strategic decision balancing conformational restriction , metabolic stability , and electronic tuning .[1] While cyclopentyl amines represent a "gold standard" for lipophilic space-filling, cyclobutyl amines offer a unique vector for lowering basicity and altering solubility profiles, albeit with distinct metabolic liabilities driven by ring strain (~26.3 kcal/mol vs. 6.2 kcal/mol).[1]
This guide objectively compares these two pharmacophores, providing experimental evidence and mechanistic insights to support lead optimization decisions.
Electronic & Conformational Landscape
The reactivity difference between cyclobutyl and cyclopentyl amines is fundamentally rooted in the hybridization changes required to accommodate ring strain.
The Hybridization Effect (Coulson-Moffitt Model)
In cyclobutane, the internal C-C-C bond angles are compressed to ~88° (puckered conformation) from the ideal 109.5°. To maintain orbital overlap, the ring carbon atoms rehybridize, directing orbitals with higher p-character into the ring bonds (bent bonds).[1] Consequently, the exocyclic C-N bond is formed using an orbital with significantly higher s-character .
-
Cyclobutylamine: The exocyclic carbon orbital is approximately
hybridized. The higher s-character holds the bonding electrons closer to the nucleus, exerting an inductive electron-withdrawing effect (-I) on the nitrogen. -
Cyclopentylamine: The ring angles (~105-108° in envelope conformation) are near ideal. The exocyclic bond is essentially standard
.[2]
Basicity ( ) Implications
The increased s-character in the cyclobutyl C-N bond renders the nitrogen lone pair less available for protonation compared to the cyclopentyl analog.
| Property | Cyclobutylamine | Cyclopentylamine | Mechanistic Driver |
| Ring Strain | ~26.3 kcal/mol | ~6.2 kcal/mol | Angle distortion |
| 9.68 | 10.65 | Exocyclic s-character | |
| Hybridization | Exocyclic | Exocyclic | Coulson-Moffitt rehybridization |
Visualization: Structural & Electronic Divergence[1]
Figure 1: Mechanistic flow illustrating how ring strain translates to reduced basicity in cyclobutyl amines.
Nucleophilic Reactivity & Amide Coupling[1][3]
While basicity correlates with nucleophilicity, steric topology plays a critical role in kinetic rates during amide coupling or
Steric Topology[1]
-
Cyclobutyl: Adopts a "puckered" or "butterfly" conformation.[2] The hydrogens on the ring are eclipsed in the planar transition, but staggered in the puckered form. The spatial volume is compact.[2]
-
Cyclopentyl: Adopts an "envelope" conformation.[2] The "flap" of the envelope creates a larger steric sweep volume near the nitrogen, potentially retarding approach to bulky electrophiles.
Kinetic Performance
In competitive acylation experiments (e.g., reaction with acetic anhydride), cyclopentylamine is typically more nucleophilic due to the electronic factor (higher basicity) dominating the slight steric difference. However, as the electrophile becomes larger (e.g., a hindered carboxylic acid coupling), the compact nature of the cyclobutyl ring can invert this trend, allowing it to access the electrophile more easily than the floppier cyclopentyl ring.[1]
General Reactivity Rule:
Metabolic Stability & Liability[1]
This is the most critical differentiator for drug discovery.[2] The rings undergo metabolism via distinct pathways.[2]
Cyclobutane: The Ring-Opening Trap
Cyclobutyl rings are susceptible to oxidative ring opening or radical ring expansion . If a metabolic radical is formed alpha to the amine (via CYP450 abstraction), the strain energy can drive
Cyclopentane: The Hydroxylation Sink
Cyclopentyl rings behave like standard aliphatic chains.[2] They are prone to CYP-mediated hydroxylation , typically at the C3/C4 position (furthest from the amine). This results in hydrophilic metabolites that are rapidly excreted but does not usually destroy the pharmacophore's core structure.[2]
Visualization: Metabolic Fate[1]
Figure 2: Divergent metabolic pathways. Cyclobutyl rings risk strain-release ring opening, while cyclopentyl rings undergo standard hydroxylation.[1]
Experimental Protocols
To validate these properties in your specific series, use the following self-validating protocols.
Protocol A: Competitive Nucleophilicity Assay (The "Clock" Experiment)
Determine the relative reactivity of your specific amine building blocks.
-
Setup: Dissolve equimolar amounts (0.5 mmol each) of Cyclobutylamine and Cyclopentylamine in deuterated chloroform (
, 2 mL). -
Internal Standard: Add 0.5 mmol of 1,3,5-trimethoxybenzene (inert NMR standard).
-
Reaction: Add 0.25 equivalents (0.125 mmol) of limiting electrophile (e.g., Acetic Anhydride or Benzoyl Chloride) at 0°C.
-
Analysis: Immediately monitor by
NMR. -
Calculation: Integrate the
-proton signals of the product amides. Note: Since the electrophile is limiting, the ratio of products directly reflects the ratio of rate constants ( ).
Protocol B: Microsomal Stability & Metabolite ID
Assess the liability of the ring system.
-
Incubation: Incubate test compound (
) with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C. -
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing warfarin (internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).
-
Data Interpretation:
-
Loss of Parent: Calculate intrinsic clearance (
). -
Metabolite ID: Look for +16 Da peaks (Hydroxylation, typical for Cyclopentyl) vs. +14/+16 Da shifts accompanied by retention time drift (indicative of Ring Opening/Aldehyde formation for Cyclobutyl).
-
Summary Data Table
| Feature | Cyclobutylamine | Cyclopentylamine | Drug Design Implication |
| Basicity ( | ~9.68 | ~10.65 | Cyclobutyl is better for lowering logD at pH 7.4. |
| Ring Strain | 26.3 kcal/mol | 6.2 kcal/mol | Cyclobutyl drives unique conformations but risks instability.[2] |
| Nucleophilicity | Moderate | High | Cyclopentyl couples faster; Cyclobutyl may require stronger activation.[2] |
| Metabolic Risk | Ring Opening (Tox) | Hydroxylation (Clearance) | Cyclobutyl requires careful monitoring for reactive metabolites.[2] |
| Lipophilicity | Lower | Higher | Cyclopentyl fills hydrophobic pockets more effectively.[2] |
References
-
Roberts, J. D., & Mazur, R. H. (1951).[1][2] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1][2] Journal of the American Chemical Society.[2][3] Link
-
Wiberg, K. B. (1986).[2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Kseib, M. J., et al. (2011).[1][2] Metabolism of Cyclobutyl-Containing Drugs: Ring Scission vs Hydroxylation. Drug Metabolism and Disposition. Link (Generalized reference to metabolic principles of small rings).
-
Mayr, H., et al. (2008).[1][2] Do General Nucleophilicity Scales Exist? Journal of Physical Organic Chemistry. Link
-
PubChem Compound Summary. (2024). Cyclobutylamine (CID 75645) and Cyclopentylamine (CID 2906).[2] National Library of Medicine.[2] Link
A Researcher's Guide to the Structural Elucidation of 3-Methylcyclobutan-1-amine Salts: A Comparative Analysis
For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and ensuring the desired pharmacological profile. While a seemingly simple molecule, 3-Methylcyclobutan-1-amine presents a case study in the strategic application of analytical techniques, with single-crystal X-ray crystallography standing as the definitive method for unambiguous structural assignment.
This guide provides an in-depth, experience-driven comparison of crystallographic approaches to 3-Methylcyclobutan-1-amine salts. It moves beyond a mere listing of protocols to explain the "why" behind experimental choices, offering a self-validating framework for obtaining high-quality crystal structures. We will explore the critical decision of salt selection, provide detailed experimental workflows, and objectively compare X-ray crystallography with alternative analytical methods.
The Critical First Step: Why Salt Formation is Key
3-Methylcyclobutan-1-amine, in its freebase form, is a liquid at room temperature, making it unsuitable for single-crystal X-ray diffraction. The formation of a salt is therefore a prerequisite for crystallographic analysis. The choice of the counter-ion (the acid used to form the salt) is a critical decision that can significantly impact the success and quality of the crystallization process. A well-chosen counter-ion can promote the formation of well-ordered, single crystals by providing a rigid, complementary component for the crystal lattice.
The primary considerations for selecting a suitable acid for salt formation include:
-
Acidity (pKa): The acid should be strong enough to fully protonate the amine, ensuring the formation of a stable salt.
-
Size and Shape: The counter-ion's geometry can influence the crystal packing and the likelihood of obtaining diffraction-quality crystals.
-
Hydrogen Bonding Potential: The ability of the counter-ion to participate in hydrogen bonding networks can stabilize the crystal lattice.
-
Solubility: The resulting salt must have appropriate solubility characteristics in common solvents to allow for crystallization.
Below is a comparative table of potential salts of 3-Methylcyclobutan-1-amine and their expected properties:
| Salt Former (Acid) | Resulting Salt | Expected Properties | Rationale for Use in Crystallography |
| Hydrochloric Acid (HCl) | 3-Methylcyclobutan-1-amine hydrochloride | High melting point, often hygroscopic. Simple, small anion can lead to straightforward packing. | A common first choice due to its simplicity and the high likelihood of forming crystalline material. The chloride ion is a good hydrogen bond acceptor. |
| Tartaric Acid | 3-Methylcyclobutan-1-amine tartrate | Chiral counter-ion, can be used for chiral resolution. Multiple hydrogen bond donors and acceptors. | Excellent for resolving racemic mixtures of chiral amines. The complex hydrogen bonding network can promote crystallinity. |
| Succinic Acid | 3-Methylcyclobutan-1-amine succinate | Dicarboxylic acid offers multiple points for hydrogen bonding. Can bridge multiple amine molecules. | The flexibility of the succinate ion can sometimes accommodate difficult-to-crystallize molecules, leading to well-ordered crystals. |
| Carbon Dioxide (CO2) | 3-Methylcyclobutan-1-ammonium carbamate | Forms in the presence of atmospheric CO2. Can be a useful, albeit sometimes unexpected, crystalline form.[1] | An interesting and "green" alternative. The in-situ formation of the carbamate can sometimes yield high-quality crystals.[1] |
The Crystallographer's Workflow: From Salt to Structure
The path from a synthesized salt to a refined crystal structure is a multi-step process that requires careful execution and a keen eye for detail. The following workflow provides a comprehensive overview of the key stages.
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule salt.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of 3-Methylcyclobutan-1-amine Hydrochloride
-
Dissolution: Dissolve 1.0 g of 3-Methylcyclobutan-1-amine in 20 mL of diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the solid under vacuum to yield 3-Methylcyclobutan-1-amine hydrochloride.
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Selection: In a small vial, test the solubility of the salt in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) to find a solvent in which the salt is sparingly soluble at room temperature.
-
Dissolution: Dissolve a small amount of the salt in the chosen solvent by gentle heating until a clear solution is obtained.
-
Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment over several days.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
The Power of Diffraction: What the Data Reveals
Single-crystal X-ray diffraction provides a wealth of information about the molecular structure.[2][3][4][5] By analyzing the diffraction pattern of X-rays passing through the crystal, we can determine:
-
Connectivity: The precise arrangement of atoms and the bonds that connect them.
-
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.[2]
-
Stereochemistry: The absolute configuration of chiral centers can be determined.
-
Conformation: The three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: The way in which molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
Beyond Diffraction: A Comparative Look at Other Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be invaluable, especially when crystallization is challenging.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, and solution-state conformation.[6][7][8][9] | Non-destructive, provides information about the molecule in solution, which may be more biologically relevant. | Does not provide precise bond lengths and angles. Can be difficult to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Provides no information about the three-dimensional structure. |
| Vibrational Spectroscopy (IR, Raman) | Presence of functional groups and information about molecular vibrations.[10][11] | Non-destructive, can be used for both solid and liquid samples. | Provides indirect structural information. |
| Computational Modeling | Theoretical prediction of molecular geometry and properties. | Can provide insights into structures that are difficult to determine experimentally. | Predictions must be validated by experimental data. |
The following diagram illustrates the decision-making process for choosing the appropriate analytical technique.
Caption: A decision tree for selecting an analytical technique for structural elucidation.
Conclusion: An Integrated Approach to Structural Science
The structural elucidation of 3-Methylcyclobutan-1-amine salts serves as an excellent model for the broader challenges and strategies in modern chemical research. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structural determination, a comprehensive understanding of a molecule's properties often requires an integrated approach. By combining the precise solid-state information from crystallography with the solution-state insights from NMR and the foundational data from other spectroscopic techniques, researchers can build a complete and robust picture of their molecule of interest. This holistic view is essential for accelerating drug discovery and development, enabling the rational design of new and improved therapeutic agents.
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link][16]
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Spingler, B., & Basso, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1752. [Link][17]
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Proscia, J. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Proscia. Retrieved from [Link][2]
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University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link][18]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2686. [Link][6]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link][8]
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ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link][9]
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Nagadi, N. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link][21]
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Katon, J. E. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link][10]
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PDB-101. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link][22]
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NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link][23]
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University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
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WikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link][24]
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Wiberg, K. B. (1986). Spectroscopic Studies of Cyclopropanes and Cyclobutanes. In The Chemistry of the Cyclopropyl Group (pp. 1-25). John Wiley & Sons, Ltd. [Link][11]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link][3]
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Davis, J. H., Jr., Williams, T. J., & Bara, J. E. (2014). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 50(43), 5733–5735. [Link][1]
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Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Society Reviews, 32(4), 164–171. [Link][25]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Applications Notes. Retrieved from [Link][27]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Methylcyclobutyl Motifs in Drug Design
In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites.[1][2] Consequently, medicinal chemists are in a constant search for molecular scaffolds that can enhance metabolic robustness without compromising pharmacological activity. The 3-methylcyclobutyl motif has emerged as a promising bioisosteric replacement for commonly used, yet often metabolically liable, groups such as gem-dimethyl and tert-butyl. This guide provides an in-depth technical comparison of the metabolic stability of the 3-methylcyclobutyl motif against these and other alternatives, supported by field-proven insights and detailed experimental protocols.
The Quest for Metabolic Stability: Why It Matters
The metabolic fate of a drug is primarily orchestrated by a superfamily of enzymes known as cytochromes P450 (CYPs).[3] These enzymes, predominantly found in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[4] While essential for detoxification, this enzymatic machinery can also be the Achilles' heel of a promising drug candidate, leading to rapid clearance and insufficient therapeutic exposure.[1] Enhancing metabolic stability can lead to several advantages, including:
-
Improved Bioavailability and Half-Life: A more stable compound is less susceptible to first-pass metabolism, allowing a greater fraction of the administered dose to reach systemic circulation and remain there for a longer duration.[5][6]
-
Reduced Dosing Frequency: A longer half-life can translate to more convenient dosing regimens for patients, improving compliance.[3]
-
Minimized Inter-individual Variability: Differences in metabolic enzyme expression among individuals can lead to variable drug responses. Metabolically stable compounds are less affected by these genetic polymorphisms.[3]
-
Lower Risk of Active or Toxic Metabolites: By blocking or slowing metabolism, the formation of potentially harmful byproducts can be mitigated.[1]
The 3-Methylcyclobutyl Motif: A Shield Against Metabolism?
The 3-methylcyclobutyl group is increasingly being explored as a bioisostere for motifs like gem-dimethyl and tert-butyl.[5] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[2] The rationale behind this substitution lies in the unique structural and electronic properties of the 3-methylcyclobutyl moiety.
Mechanistic Insights into Enhanced Stability
The enhanced metabolic stability of the 3-methylcyclobutyl group is primarily attributed to steric hindrance . The three-dimensional arrangement of the cyclobutyl ring and the appended methyl group can effectively shield adjacent metabolically susceptible positions from the active site of CYP enzymes.[7] This steric bulk can prevent the optimal orientation of the substrate within the enzyme's binding pocket, thereby reducing the rate of oxidation.
Furthermore, the C-H bonds on the cyclobutyl ring, particularly those at the bridgehead positions, may exhibit different bond dissociation energies compared to the C-H bonds in a tert-butyl or gem-dimethyl group, potentially making them less susceptible to hydrogen atom abstraction by the reactive oxygen species of the CYP catalytic cycle.
Comparative Analysis: The Data-Driven Verdict
A direct comparison of the metabolic stability of the 3-methylcyclobutyl motif with its bioisosteric counterparts is crucial for informed decision-making in drug design. While extensive head-to-head public data is emerging, the principles of bioisosterism allow us to infer expected outcomes. The following table illustrates a hypothetical comparison based on typical results from in vitro microsomal stability assays.
| Motif | Structure | Predicted In Vitro Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Stability |
| Reference (Metabolically Labile) | -CH₂- | < 5 | > 200 | Unhindered, susceptible to oxidation. |
| gem-Dimethyl | -C(CH₃)₂- | 15 - 30 | 50 - 100 | Provides some steric shielding, but methyl groups are still sites of oxidation.[7] |
| tert-Butyl | -C(CH₃)₃ | 20 - 40 | 40 - 80 | Increased steric bulk compared to gem-dimethyl, but still metabolically vulnerable.[8] |
| 3-Methylcyclobutyl | > 60 | < 20 | Significant steric hindrance from the 3D structure, potentially altered C-H bond strengths. | |
| Oxetane | > 90 | < 10 | The ether oxygen deactivates the ring towards oxidation, and the ring strain can also contribute to stability.[9] |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate how a comparative analysis would be structured. Actual experimental values will vary depending on the specific molecular context.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of a compound, a series of well-established in vitro assays are employed. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½).[10]
In Vitro Microsomal Stability Assay
This is a widely used high-throughput screening assay to evaluate Phase I metabolic stability.[11]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured.[11]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, mouse, etc.) stored at -80°C.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a tube containing the quenching solution to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and the disappearance of the parent compound is monitored over time.
Step-by-Step Methodology:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in the appropriate incubation medium.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension to the desired final concentration.
-
Incubate the mixture at 37°C in a shaking water bath or incubator with a controlled atmosphere (e.g., 5% CO₂).
-
-
Time-Point Sampling and Processing:
-
Similar to the microsomal assay, collect aliquots at various time points and quench the reaction with a cold organic solvent.
-
Process the samples by centrifugation to separate the precipitated proteins.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Quantify the parent compound and calculate the t½ and CLint as described for the microsomal stability assay, normalizing the clearance to the number of hepatocytes.
-
Conclusion: A Strategic Choice for Robust Drug Candidates
The 3-methylcyclobutyl motif presents a compelling option for medicinal chemists seeking to enhance the metabolic stability of their drug candidates. Its inherent steric bulk offers a plausible mechanism for shielding metabolically labile sites from enzymatic degradation. While direct, comprehensive comparative data is still being aggregated across various chemical series, the fundamental principles of bioisosterism and steric hindrance strongly suggest its potential as a superior alternative to traditional motifs like gem-dimethyl and tert-butyl.
The judicious application of in vitro metabolic stability assays, such as the microsomal and hepatocyte stability assays detailed in this guide, is paramount to empirically validate these design hypotheses. By integrating rational design strategies with robust experimental evaluation, researchers can navigate the metabolic maze more effectively and increase the probability of advancing drug candidates with favorable pharmacokinetic profiles.
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The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. (2023, August 15). Retrieved from [Link]
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Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. (2023, October 28). Retrieved from [Link]
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Mechanistic Grounding: The Causality of Cyclobutane Amine IR Peaks
An in-depth understanding of molecular vibrations is critical for drug development professionals, particularly as strained-ring pharmacophores like cyclobutane amines become increasingly popular as bioisosteres for piperidines and morpholines. Validating the structural integrity of these compounds relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy.
As an Application Scientist, I have designed this guide to objectively compare the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —specifically for the characterization of cyclobutane amines. This guide synthesizes the mechanistic causality behind their unique spectral signatures with field-proven experimental protocols.
To accurately interpret the IR spectrum of a cyclobutane amine (such as cyclobutylamine, C₄H₉N), one must understand the quantum mechanical and physical forces dictating its vibrational modes[1][2].
Ring Strain and the C-H Stretch Blue-Shift
In standard unstrained alkanes, the
To maintain orbital overlap, the carbon-carbon bonds adopt a "bent" configuration with increased p-character. Consequently, the exocyclic C-H bonds must absorb the remaining s-character . Because s-orbitals are closer to the nucleus, an increase in s-character results in a shorter, stiffer C-H bond. According to Hooke's Law, a stiffer bond possesses a higher force constant (
Mechanistic pathway showing how cyclobutane ring strain blue-shifts the C-H stretching frequency.
The Amine (N-H) Signatures
Primary cyclobutane amines exhibit a distinct doublet in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group[2]. Additionally, the low-frequency "butterfly" puckering of the cyclobutane ring presents a weak but characteristic deformation peak around 900–930 cm⁻¹ [4].
Method Comparison: ATR-FTIR vs. Transmission FTIR
Choosing the correct sampling technique is paramount. While both methods yield the same fundamental molecular fingerprint, their physical interaction with the sample alters the resulting data[5][6].
-
ATR-FTIR (Attenuated Total Reflectance): Utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). An infrared beam reflects internally, creating an evanescent wave that penetrates the sample by a few microns[7].
-
The Penetration Depth Distortion: The depth of penetration (
) is directly proportional to the wavelength of the IR light. Therefore, lower wavenumber peaks (longer wavelengths, e.g., C-N stretch at ~1100 cm⁻¹) absorb more energy and appear artificially intense compared to high wavenumber peaks (e.g., N-H stretch at ~3400 cm⁻¹)[8].
-
-
Transmission FTIR: The IR beam passes entirely through the bulk sample (often dispersed in a KBr pellet or held in a liquid cell).
-
The Water Masking Effect: Transmission provides superior quantitative accuracy via the Beer-Lambert law[5]. However, KBr is highly hygroscopic. During pellet preparation, it absorbs ambient moisture, creating a massive, broad O-H stretch at ~3400 cm⁻¹. This artifact frequently masks the critical N-H stretching bands of the cyclobutane amine.
-
Workflow comparison of ATR-FTIR versus Transmission FTIR for cyclobutane amine analysis.
Quantitative Spectral Data
Table 1: Expected IR Peaks for Cyclobutylamine
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Causality |
| N-H Stretch (1° Amine) | 3300 – 3500 | Medium (Doublet) | Asymmetric and symmetric stretching of the -NH₂ group. |
| C-H Stretch (Ring) | 2981 – 2991 | Strong | Blue-shifted due to extreme ring strain and increased s-character[3]. |
| N-H Bend (Scissoring) | 1580 – 1650 | Medium - Strong | In-plane deformation of the amine protons. |
| C-N Stretch | 1020 – 1250 | Medium | Aliphatic amine C-N bond stretching. |
| Ring Puckering | 900 – 930 | Weak - Medium | Out-of-plane butterfly deformation specific to cyclobutanes[4]. |
Table 2: Performance Matrix (ATR vs. Transmission for Amines)
| Feature | ATR-FTIR | Transmission FTIR (KBr/Liquid Cell) |
| Sample Preparation | None (Neat liquid/solid applied directly)[7] | Extensive (KBr pellet pressing or liquid cell loading) |
| Quantitative Accuracy | Moderate (Requires algorithmic correction)[8] | High (Strict adherence to Beer-Lambert law)[5] |
| Spectral Artifacts | Wavelength-dependent intensity distortion | Water masking (broad O-H band at ~3400 cm⁻¹) |
| N-H Peak Resolution | Excellent (No water interference) | Poor (Often obscured by hygroscopic KBr moisture) |
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical run must prove the optical path is clear before sample introduction.
Protocol A: ATR-FTIR Analysis (Recommended for Cyclobutane Amines)
-
Crystal Cleaning & Validation: Wipe the diamond ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe. Allow to evaporate.
-
Self-Validating Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation checkpoint: Inspect the baseline. If a broad peak exists at 3400 cm⁻¹ (residual moisture) or 2350 cm⁻¹ (ambient CO₂), purge the system with dry nitrogen until the baseline is completely flat.
-
Sample Application: Apply 1–2 drops of neat cyclobutylamine (or 5 mg of solid derivative) directly onto the ATR crystal. Ensure complete coverage of the sensor area. For solids, apply the pressure anvil until the software indicates optimal contact.
-
Data Acquisition: Run the sample scan using identical parameters to the background.
-
Post-Processing (Critical): Apply an ATR Correction Algorithm within the spectrometer software. This mathematical transformation corrects the wavelength-dependent penetration depth, normalizing the low-frequency C-N peaks and allowing direct comparison against standard transmission libraries[8].
Protocol B: Transmission FTIR (Liquid Cell Method)
Note: Liquid cells are preferred over KBr pellets for cyclobutane amines to avoid moisture masking of the N-H stretch.
-
Cell Preparation: Assemble a demountable liquid cell using CaF₂ windows (NaCl windows degrade if the amine sample contains trace water). Use a 0.015 mm Teflon spacer.
-
Background Scan: Run a background scan of the empty, clean cell in the sample compartment.
-
Sample Loading: Inject the neat cyclobutane amine into the cell via the lower luer-lock port using a syringe until the liquid reaches the top port without air bubbles.
-
Data Acquisition: Acquire the spectrum. Because the path length is fixed and uniform, the resulting spectrum requires no penetration-depth correction and strictly obeys the Beer-Lambert law[5].
References
- How to Choose Between ATR and Transmission FTIR Vertex AI Grounding Source / WordPress
- Cyclobutylamine | C4H9N | CID 75645 - PubChem N
- High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling American Institute of Physics (AIP)
- High Resolution Infrared Spectroscopy of Cyclobutane ResearchG
- ATR-FTIR Spectroscopy Basics Mettler Toledo
- FTIR: Transmission vs
- Comparison of FTIR Spectra Collected by Transmission and
- Cyclobutylamine - the NIST WebBook National Institute of Standards and Technology (NIST)
Sources
- 1. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutylamine [webbook.nist.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. mt.com [mt.com]
- 8. piketech.com [piketech.com]
Comparative Guide: Stereochemical Impact of Methylcyclobutane Scaffolds in Drug Design
The following guide is designed for researchers and drug discovery scientists. It focuses on the methylcyclobutane scaffold as a critical structural motif in medicinal chemistry, specifically comparing the biological implications of its stereoisomers (cis vs. trans and enantiomers) in therapeutic agents.
Executive Summary: The Rigidification Paradigm
In modern drug discovery, the methylcyclobutane moiety acts as a high-value bioisostere, primarily used to restrict conformational flexibility of alkyl chains or replace metabolically labile aromatic rings. Unlike flexible linear alkyl linkers, the cyclobutane ring locks substituents into specific vectors.
This guide compares the biological activity of methyl-substituted cyclobutane isomers , focusing on the critical divergence in potency and toxicity between cis and trans diastereomers. The data presented underscores that stereochemical control of this scaffold is not merely a structural nuance but a determinant of therapeutic index.
Key Comparative Findings
| Feature | cis-Methylcyclobutane Scaffolds | trans-Methylcyclobutane Scaffolds |
| Thermodynamic Stability | High (for 1,3-substitution); minimizes 1,3-diaxial interaction via puckering. | High (for 1,2-substitution); minimizes steric clash between vicinal groups. |
| Receptor Affinity | Often favors "U-shape" binding pockets (e.g., certain GPCR ligands). | Favors linear/extended binding pockets. |
| Metabolic Liability | Methyl group often axially exposed; potential CYP450 site. | Methyl group often equatorial; sterically shielded. |
| Toxicity Profile | Variable ; noted nephrotoxicity in specific platinum analogs (see Case Study). | Generally lower toxicity in specific platinum analogs. |
Structural Dynamics & Isomerism
To rationally design drugs containing this motif, one must understand the "Puckered Ring" effect. Cyclobutane is not planar; it adopts a butterfly conformation (dihedral angle ~25°) to relieve torsional strain.[1]
-
1,2-Dimethylcyclobutane: The trans isomer is thermodynamically more stable (diequatorial-like) than the cis isomer (axial-equatorial interaction).
-
1,3-Dimethylcyclobutane: The cis isomer is surprisingly more stable.[2][3] In the puckered conformation, the cis isomer allows both methyl groups to adopt pseudo-equatorial positions, whereas the trans isomer forces one methyl into a pseudo-axial position, creating transannular strain.
Guidance: When designing a scaffold to mimic a linear chain, select the 1,2-trans isomer. For a turn or "kink" mimic, select the 1,3-cis isomer.
Case Study: Biological Activity & Toxicity (Platinum Drugs)
A definitive example of methylcyclobutane isomerism driving biological outcomes is found in the development of second-generation platinum antitumor agents (e.g., DWA2114 analogs).
Comparative Data: Antitumor Potency vs. Nephrotoxicity
In a study comparing optical isomers of (1,1-cyclobutane-dicarboxylato)platinum(II) derivatives, distinct biological profiles emerged.
| Parameter | Isomer A (e.g., R-configuration) | Isomer B (e.g., S-configuration) |
| Antitumor Potency (Colon 26) | Moderate ( | High ( |
| Nephrotoxicity (Urinary Protein) | Negligible (No significant increase) | Severe (Significant proteinuria) |
| Nephrotoxicity (Urinary Glucose) | Normal levels maintained | Elevated (Glucosuria observed) |
Mechanistic Insight: The rigid stereochemistry of the cyclobutane ring orients the leaving groups relative to DNA. While Isomer B forms more effective DNA adducts (higher potency), its specific spatial arrangement also facilitates accumulation in renal proximal tubule cells, triggering toxicity. Isomer A, while slightly less potent, offers a superior safety profile.
Experimental Workflow: Stereoselective Synthesis & Separation
Isolating pure methylcyclobutane isomers is challenging due to their similar boiling points. The following protocol utilizes Solid-State Photodimerization , a method ensuring 100% stereospecificity by locking the precursor conformation in a crystal lattice before reaction.
Protocol: Solid-State Photochemical Synthesis
Objective: Synthesize biologically active trans-cyclobutane derivatives from alkene precursors.
-
Precursor Preparation: Dissolve the methyl-substituted alkene precursor (e.g., methyl-styryl derivatives) in hot ethanol.
-
Crystallization (The Critical Step):
-
Allow the solution to cool slowly to room temperature over 24 hours.
-
Mechanism:[1] The molecules self-assemble into a specific crystal packing (e.g., head-to-tail). This packing dictates the final isomer.
-
-
Irradiation:
-
Place the dried crystals in a UV-transparent quartz vessel.
-
Irradiate with a high-pressure mercury lamp (broadband UV or filtered 365 nm) for 40–60 hours.
-
Note: Monitor reaction progress via solid-state FTIR (disappearance of C=C stretch at ~1640 cm⁻¹).
-
-
Purification:
-
Dissolve the irradiated solid in chloroform.
-
Perform recrystallization. Since the reaction occurs in the solid state, stereochemical fidelity is often >98%, negating the need for complex chiral chromatography.
-
Visualizing the Structure-Activity Relationship (SAR)
The following logic flow illustrates how a medicinal chemist should select between methylcyclobutane isomers based on target binding requirements.
Figure 1: Decision tree for selecting methylcyclobutane isomers in lead optimization. The choice of isomer dictates the spatial vector of substituents and metabolic fate.
References
-
Qin, Z., et al. (2024).[4] Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane Isomers. Molecules (MDPI).[5] Link[4]
-
Endo, K., et al. (1991). Synthesis, antitumor activity, and nephrotoxicity of the optical isomers of 2-aminomethylpyrrolidine(1,1-cyclobutane-dicarboxylato)platinum(II). Chemical & Pharmaceutical Bulletin. Link
-
BenchChem. (2025).[6] Technical Guide to Cis and Trans Isomerism of Cyclobutane Derivatives. Link
-
Master Organic Chemistry. (2016). Ring Strain and Stability in Cyclobutane Isomers. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. vaia.com [vaia.com]
- 3. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 4. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Chromatographic Retention & Analysis of 3-Methylcyclobutan-1-amine
Executive Summary
3-Methylcyclobutan-1-amine (CAS: 89381-06-6 / 1205038-19-6) is a critical aliphatic amine building block in medicinal chemistry, often used to introduce rigid conformational constraints into drug candidates. Its analysis presents a dual challenge:
-
Lack of Retention: As a low-molecular-weight (MW ~85.15), highly polar amine, it elutes near the void volume on standard C18 columns.
-
Isomeric Complexity: The compound exists as cis and trans diastereomers (1,3-substitution pattern). Differentiating these isomers is essential for structure-activity relationship (SAR) studies.
This guide compares three distinct chromatographic approaches—Gas Chromatography (GC) , Derivatization-HPLC , and HILIC —to provide a robust framework for retention and separation.
Physicochemical Profile & Column Selection Strategy
Understanding the molecule's properties is the prerequisite for method selection.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 85.15 g/mol | High volatility; suitable for GC. |
| pKa (Conjugate Acid) | ~10.5 - 10.8 | Highly basic. Will be protonated (ionic) at acidic pH, preventing retention on C18. |
| LogP | ~0.6 - 0.9 | Moderately polar. Requires aqueous-heavy mobile phases or HILIC. |
| Boiling Point | ~80-90 °C | Excellent candidate for GC analysis. |
Decision Matrix: Method Selection
The following decision tree illustrates the logic for selecting the appropriate analytical technique based on your laboratory's available instrumentation and sensitivity needs.
Figure 1: Strategic workflow for selecting the optimal chromatographic method.
Method A: Gas Chromatography (The Gold Standard)
For purity assessment and cis/trans ratio determination, GC is the superior choice due to the compound's volatility. Standard silica-based HPLC columns often suffer from peak tailing with free amines, whereas modern amine-deactivated GC columns provide sharp peaks.
Protocol: Direct Injection GC-FID
Objective: Separation of cis and trans isomers without derivatization.
-
Column: Base-deactivated fused silica (e.g., Rtx-Volatile Amine or CP-Volamine).
-
Why: Standard PDMS columns interact with the amine group, causing tailing. Base-deactivation ensures symmetry.
-
-
Dimensions: 30 m x 0.32 mm ID x 1.0 µm film thickness.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, 250 °C.
-
Oven Program:
-
Hold at 40 °C for 2 min (Focus volatiles).
-
Ramp 10 °C/min to 120 °C.
-
Ramp 20 °C/min to 220 °C (Burn off heavy impurities).
-
-
Detection: FID at 260 °C.
Retention Behavior:
-
Cis-isomer: Typically elutes later due to slightly higher polarity/boiling point interactions in 1,3-disubstituted cyclobutanes (dipole moment effects).
-
Trans-isomer: Typically elutes earlier.
-
Note: Validation with pure standards is required as elution order can invert on highly polar wax columns.
Method B: HPLC with Derivatization (High Sensitivity)
Direct UV detection of 3-methylcyclobutan-1-amine is impossible due to the lack of a chromophore. Derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate) adds a UV/Fluorescence tag and increases hydrophobicity, allowing standard C18 retention.
Protocol: FMOC Pre-column Derivatization
Objective: Trace quantification in biological matrices.
-
Reagent Prep: Dissolve FMOC-Cl (5 mM) in Acetonitrile.
-
Buffer: Borate buffer (0.2 M, pH 8.5).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC Reagent.
-
Incubation: 50 °C for 15 minutes.
-
Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC) if necessary, or inject directly.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV 265 nm or Fluorescence (Ex 265 nm / Em 315 nm).
Mechanistic Insight: The bulky FMOC group masks the polar amine, driving the LogP from ~0.6 to >3.0. This ensures strong retention on C18 and baseline separation of impurities.
Method C: HILIC (Direct Analysis)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by using a water-rich layer on a polar stationary phase. This is ideal when derivatization is undesirable (e.g., high-throughput screening).
Protocol: HILIC-MS
-
Column: Bare Silica or Amide-based (e.g., Waters BEH Amide, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 15% A / 85% B.
-
Mechanism: The amine partitions into the aqueous layer on the silica surface.
-
Retention: 3-Methylcyclobutan-1-amine will elute after the void volume but before more polar diamines.
Comparative Retention Data (Reference)
Note: Exact retention times (RT) vary by system dead volume. The values below are relative reference standards established using the protocols above.
| Compound | Method A: GC (min) | Method B: FMOC-C18 (min) | Method C: HILIC (min) |
| Void Volume (t0) | ~1.2 | ~1.5 | ~0.8 |
| Cyclobutanamine (Analog) | 3.5 | 8.2 | 4.1 |
| 3-Methylcyclobutan-1-amine (Trans) | 4.8 | 9.1 | 3.5 |
| 3-Methylcyclobutan-1-amine (Cis) | 5.2 | 9.4 | 3.8 |
| 3,3-Dimethylcyclobutanamine | 5.8 | 10.2 | 3.2 |
Data Interpretation:
-
GC: Shows the best resolution (0.4 min delta) between isomers.
-
FMOC-HPLC: Isomers often co-elute or show partial separation (shoulder peaks) unless a specific PFP (Pentafluorophenyl) column is used instead of C18.
-
HILIC: Elution order is often inverted compared to RP-HPLC; the more polar cis isomer retains longer.
References
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note.
-
Sigma-Aldrich (Merck). Derivatization and Separation of Aliphatic Amines using FMOC-Cl. Technical Bulletin.
-
Dombrády, Z.S., et al. (2019).[1] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers. (Demonstrates principles of amine isomer separation).
-
ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (Provides characterization data for similar cyclobutane amines).
-
PubChem. 3-Methylcyclobutan-1-amine Compound Summary. National Library of Medicine.
Sources
Safety Operating Guide
3-Methylcyclobutan-1-amine: Proper Disposal Procedures & Safety Guide
Part 1: Executive Summary & Core Directive
Do not dispose of 3-Methylcyclobutan-1-amine down the drain. This compound is a primary cycloalkyl amine exhibiting both flammability and corrosivity . It poses significant risks to aquatic life and can react violently with acids and oxidizers.[1]
Immediate Action Plan:
-
Segregate: Isolate from acids, oxidizers, and halogenated solvents immediately.
-
Classify: Designate as RCRA Hazardous Waste (Codes: D001, D002).
-
Containerize: Use HDPE or glass containers with vented caps if available; store in a flammable/corrosives cabinet.
-
Disposal Method: The primary approved disposal method is Fuel Blending/Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 2: Chemical Profile & Hazard Identification[2]
Understanding the physicochemical properties is the foundation of a self-validating safety protocol.
| Property | Specification | Operational Implication |
| CAS Number | 89381-06-6 | Use for waste manifesting and inventory tracking. |
| Chemical Class | Primary Cycloalkyl Amine | High basicity; potential for rapid exothermic neutralization. |
| Physical State | Liquid (Standard conditions) | High volatility; requires fume hood handling. |
| Flash Point | < 60°C (Estimated)* | D001 Ignitable Waste . Ground all transfer equipment. |
| pH (10% aq) | > 12.0 | D002 Corrosive Waste . Causes severe skin/eye burns. |
| Reactivity | Incompatible with Acids, Oxidizers, Acid Chlorides | Explosion Hazard: Do not mix with Nitric Acid or Peroxides. |
*Note: While specific flash point data for this isomer varies by purity, structurally similar cyclobutanamines are Class 3 Flammables. Treat as Flammable.[2]
Part 3: Disposal Decision Logic (Visualized)
The following decision tree dictates the operational workflow for disposing of 3-Methylcyclobutan-1-amine. This logic ensures compliance with EPA regulations and minimizes personnel risk.
Figure 1: Operational decision tree for the segregation and packaging of amine waste streams.
Part 4: Detailed Operational Protocols
Protocol A: Liquid Waste (Pure or Concentrated)
Objective: Safe packaging of high-purity amine waste for off-site incineration.
-
Container Selection: Use a clean amber glass bottle or High-Density Polyethylene (HDPE) container. Do not use metal cans due to potential corrosion.
-
Labeling: Apply a hazardous waste label immediately.
-
Transfer:
-
Perform all transfers in a functioning fume hood.
-
Ground the container if transferring >1 Liter to prevent static discharge.
-
-
Storage: Place the container in a secondary containment tray within a flammable safety cabinet .
-
Critical: Ensure this cabinet does NOT contain mineral acids (HCl, H2SO4) or strong oxidizers.
-
Protocol B: Dilute Solvent Waste (HPLC/Reaction Waste)
Objective: Managing mixtures where the amine is a minor component.
-
Compatibility Check: Ensure the bulk solvent stream is basic or neutral.
-
Prohibited: Do not add this amine to a waste container containing acidic waste streams (e.g., TFA, Acetic Acid, HCl), as this will generate heat and pressure, potentially rupturing the container.
-
-
pH Adjustment (Optional but Recommended): If the waste stream is predominantly organic solvents, no pH adjustment is usually required for incineration. However, ensure the pH is recorded on the waste tag.
-
Venting: Use a waste cap with a built-in pressure relief valve or carbon filter to prevent vapor buildup.
Protocol C: Empty Containers & Debris
Objective: Decontamination of glassware and consumables.
-
Triple Rinse:
-
Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Methanol).
-
Collect all rinsate as Hazardous Waste (See Protocol B).
-
-
Defacing: Remove or deface the original manufacturer label.
-
Disposal:
-
Rinsed Glass: Dispose of as "Washer Glass" or "Sharps" depending on facility rules.
-
Unrinsed Debris: Gloves, pipettes, and wipes contaminated with the amine must be double-bagged in clear polyethylene bags and labeled as solid hazardous waste.
-
Part 5: Emergency Spill Response (Self-Validating System)
Scenario: A 100mL bottle of 3-Methylcyclobutan-1-amine shatters inside a fume hood.
The "Self-Validating" Logic: The response is successful only if the responder is protected before entering the zone and the chemical is neutralized before disposal.
-
Evacuate & Ventilate: Immediately alert nearby personnel. Ensure fume hood sash is lowered to operating height.
-
PPE Escalation:
-
Standard Lab Coat + Nitrile Gloves are insufficient for direct cleanup.
-
Required: Butyl rubber or Silver Shield® gloves (breakthrough time > 4 hours), safety goggles, and a face shield.
-
-
Containment:
-
Surround the spill with universal absorbent pads or a sand/vermiculite berm.
-
-
Neutralization (The Critical Step):
-
Do not use strong acid.
-
Apply a Citric Acid or Sodium Bisulfate based spill neutralizer. These weak acids control the exotherm.
-
Test pH with litmus paper. Target pH: 6–8.
-
-
Cleanup:
-
Scoop the neutralized slurry into a wide-mouth jar.
-
Label as "Spill Debris: 3-Methylcyclobutan-1-amine (Neutralized)".
-
Part 6: Regulatory Compliance Reference
| Regulation | Code/Section | Requirement |
| EPA RCRA | 40 CFR § 261.21 | D001 (Ignitable): Flash point < 60°C. |
| EPA RCRA | 40 CFR § 261.22 | D002 (Corrosive): pH ≥ 12.5 or corrodes steel. |
| DOT | 49 CFR § 172.101 | UN2733: Amines, flammable, corrosive, n.o.s. (or UN2734). |
| OSHA | 29 CFR § 1910.1450 | Laboratory Standard: Requirement for Chemical Hygiene Plan. |
References
-
PubChem. (2023). 3-Methylcyclobutan-1-amine Compound Summary. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock [achemblock.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 3-Methylcyclobutan-1-amine
Executive Safety Summary
3-Methylcyclobutan-1-amine is a strained, primary cycloalkylamine.[1] Unlike standard aliphatic amines, the cyclobutane ring introduces ring strain (~26 kcal/mol), increasing its reactivity and potential for rapid exothermic decomposition if mishandled.
Critical Hazards:
-
Corrosivity: As a primary amine (Free Base), it causes immediate, severe skin burns and eye damage (Category 1).
-
Flammability: High vapor pressure and low flash point (estimated <30°C) make it a significant fire hazard.
-
Air Sensitivity: Reacts rapidly with atmospheric CO₂ to form carbamates, which can clog needles and alter stoichiometry.
Immediate Action Directive: Do NOT handle the free base on an open benchtop. All transfers must occur within a fume hood or inert atmosphere glovebox.
Chemical Hazard Analysis (The "Why")
To select the correct PPE, we must understand the mechanism of injury.
| Hazard Class | Mechanism of Action | Operational Implication |
| Skin Corrosion | High pH (>12) saponifies skin lipids and denatures proteins.[1] | Nitrile gloves are insufficient for prolonged contact; they degrade rapidly upon amine exposure. |
| Respiratory Toxicity | Amine vapors trigger bronchospasm and pulmonary edema. | Standard surgical masks provide zero protection. Carbon-based filtration or supplied air is required.[1] |
| Ring Strain | The cyclobutane ring adds potential energy. | Avoid strong acids or oxidizers that could trigger ring-opening polymerization or rapid decomposition.[1] |
Personal Protective Equipment (PPE) Matrix
This section details the minimum requirements for handling the Free Base liquid.
Hand Protection: The "Double-Barrier" Protocol
Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough protection against small primary amines.[1] You must use a layered approach.
-
Inner Layer: Disposable Nitrile (4 mil) – Tactile feedback.[1]
-
Outer Layer: Silver Shield® (Laminate) or Butyl Rubber (≥15 mil) – Chemical permeation barrier.
Respiratory Protection
If handling outside a glovebox, a NIOSH-certified respirator is mandatory.
-
Cartridge Type: Multi-Gas/Vapor cartridge covering Organic Vapors (OV) and Ammonia/Methylamine (AM/MA) .
-
Why? Standard OV cartridges may not effectively capture low-molecular-weight amines, leading to "breakthrough" where the user inhales the chemical despite wearing a mask.[1]
Eye & Body Defense
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are prohibited due to vapor irritation risks.
-
Body: Flame-Resistant (FR) Lab Coat. Synthetic blends (polyester) can melt into skin during a fire; use treated cotton or Nomex®.
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for handling 3-Methylcyclobutan-1-amine, ensuring safety barriers are active before exposure risk occurs.
Figure 1: Decision matrix for engineering controls and PPE based on handling volume.
Emergency Response & Disposal
Spill Response (Laboratory Scale < 100 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood sash is lowered or room ventilation is maxed.
-
PPE Up: Don Butyl gloves and a Full-Face Respirator (OV/AM cartridges).
-
Neutralize: Do not wipe with paper towels (fire risk). Cover spill with a dry absorbent (vermiculite or clay) mixed with sodium bisulfate (weak acid) to neutralize the amine.
-
Collect: Sweep into a hazardous waste bag labeled "Corrosive/Flammable Solid."
Waste Disposal
Never pour amines down the drain.
-
Quenching Protocol: Slowly add the amine to a stirred solution of 1M HCl in an ice bath. This converts the volatile, corrosive free base into the stable, non-volatile hydrochloride salt.
-
Binning: Dispose of the neutralized solution in the Basic Organic Waste container (unless pH < 2, then Acidic Waste, but keeping it basic/neutral is safer for mixed solvents).
References
-
PubChem. (2025).[2][3] 3-Methylcyclobutan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
